molecular formula C23H26N2O4 B15584804 Akuammiline

Akuammiline

Cat. No.: B15584804
M. Wt: 394.5 g/mol
InChI Key: QBHALCZZZWCCLV-SYZQJQIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Akuammiline is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

methyl (13Z)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4+

InChI Key

QBHALCZZZWCCLV-SYZQJQIISA-N

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Complex Scaffold: An In-depth Technical Guide to the Origins and Discovery of Akuammiline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Akuammiline (B1256633) alkaloids are a fascinating and structurally complex class of monoterpenoid indole (B1671886) alkaloids that have captivated chemists and pharmacologists for nearly a century and a half. Characterized by a rigid, cage-like architecture, these natural products have emerged from the annals of traditional medicine to become important targets in modern drug discovery, particularly in the realm of neuroscience. Their intricate molecular frameworks have posed significant challenges to synthetic chemists, while their diverse biological activities continue to inspire the development of new therapeutic agents. This technical guide provides a comprehensive overview of the origins, discovery, and initial characterization of this compound alkaloids, with a focus on the foundational scientific work that paved the way for contemporary research.

Historical Discovery and Origins

The story of the this compound alkaloids begins in the late 19th century, with the first isolation of a member of this class, echitamine, in 1875.[1][2][3][4][5] However, the systematic investigation and true genesis of this alkaloid family are intrinsically linked to the work of T.A. Henry and T.M. Sharp in the early 20th century.

The etymological root of the name "this compound" is derived from "Akuamma," a local name for the tree Picralima nitida (formerly Picralima klaineana) in Ghana.[2][5] The seeds of this West African tree have a long history of use in traditional medicine for the treatment of pain and fever, which spurred scientific inquiry into their chemical constituents.[6][7][8][9][10]

In 1927, T.A. Henry and T.M. Sharp embarked on a pioneering investigation of Picralima nitida seeds, successfully isolating and characterizing four distinct alkaloids.[2][5][8] Among these was akuammine (B1666748) , the most abundant alkaloid in the seeds, comprising approximately 0.56% of the dried powder.[11] This seminal work laid the groundwork for the field. A few years later, in 1932, T.A. Henry further characterized another of these isolates, which he named This compound , and which would eventually lend its name to the entire class of related compounds.[2][5]

These early discoveries were not limited to Picralima nitida. Other plant species, primarily from the Apocynaceae family, were also found to be rich sources of this compound alkaloids, including plants from the Alstonia and Vinca genera.[4][11][12][13] The complex, polycyclic, and cage-like structure of these molecules presented a formidable challenge to the scientific community. It would take 125 years from the initial isolation of echitamine before the first successful total synthesis of an this compound alkaloid was achieved, a testament to their architectural complexity.[1][2][3][4][5]

Isolation and Purification Methodologies

The techniques for isolating this compound alkaloids have evolved significantly from the classical solvent extraction methods of the early 20th century to the sophisticated chromatographic techniques employed today.

Historical Extraction Protocol

G start Powdered Plant Material (e.g., Picralima nitida seeds) defatting Defatting with a non-polar solvent (e.g., petroleum ether) start->defatting extraction Maceration or Soxhlet extraction with a polar solvent (e.g., ethanol (B145695) or methanol) defatting->extraction acid_base Acid-Base Partitioning: 1. Dissolve extract in dilute acid. 2. Wash with organic solvent to remove neutral impurities. 3. Basify aqueous layer (e.g., with NH4OH). 4. Extract with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether). extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids crystallization Fractional Crystallization from various solvents crude_alkaloids->crystallization pure_alkaloid Isolated Pure Alkaloid crystallization->pure_alkaloid

Figure 1: Generalized Historical Alkaloid Extraction Workflow.

This multi-step process, relying on the basicity of the alkaloid nitrogen for separation, was laborious and often resulted in low yields of the pure compounds.

Modern Isolation Protocol: pH-Zone-Refining Countercurrent Chromatography

Contemporary methods for the isolation of this compound alkaloids offer significantly higher resolution, speed, and purity. A particularly effective technique is pH-zone-refining countercurrent chromatography (CCC). This method separates compounds based on their pKa values and hydrophobicity, making it ideal for the separation of structurally similar alkaloids.

Experimental Protocol: Isolation of Alkaloids from Picralima nitida Seeds using pH-Zone-Refining CCC

This protocol is adapted from modern literature for the isolation of six major alkaloids from P. nitida seeds.

  • Preparation of Crude Extract:

    • Powdered P. nitida seeds (250 g) are stirred in a methanolic hydrochloric acid solution for 2 hours.

    • The mixture is filtered, and the filtrate is evaporated to dryness.

    • The resulting extract is dissolved in 2N aqueous hydrochloric acid, washed with hexanes, and then extracted with dichloromethane (B109758) to yield a crude dichloromethane fraction containing the alkaloids.

  • pH-Zone-Refining CCC Separation:

    • Instrumentation: A high-speed counter-current chromatograph is used.

    • Solvent System: A two-phase solvent system is prepared, for example, methyl tert-butyl ether (MTBE) / acetonitrile (B52724) / water. The composition is optimized to ensure that the partition coefficients of the alkaloids of interest are suitable for separation (Kacid << 1 and Kbase >> 1).

    • Stationary and Mobile Phases: The organic phase is made basic by the addition of a retainer base (e.g., 5-10 mM triethylamine) and serves as the stationary phase. The aqueous phase is made acidic with an eluting acid (e.g., 5-10 mM hydrochloric acid) and is used as the mobile phase.

    • Procedure: The column is filled with the stationary phase. The crude alkaloid extract is dissolved in a small volume of the mobile phase and injected into the system. The mobile phase is then pumped through the column.

    • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) and ¹H NMR to identify the pure compounds.

This method has been successfully employed to isolate akuammine, pseudo-akuammigine, akuammicine (B1666747), picraline, and this compound in high purity and sufficient quantities for extensive biological evaluation.

G start Crude Dichloromethane Alkaloid Extract ccc pH-Zone-Refining Countercurrent Chromatography (CCC) start->ccc separation Separation based on pKa and hydrophobicity ccc->separation fractions Collection of Fractions separation->fractions analysis Analysis of Fractions (TLC, NMR) fractions->analysis alkaloid1 Pure Akuammicine analysis->alkaloid1 alkaloid2 Pure Pseudo-akuammigine analysis->alkaloid2 alkaloid3 Co-eluting Fraction (Picraline & this compound) analysis->alkaloid3 flash_chrom Silica Gel Flash Chromatography alkaloid3->flash_chrom alkaloid4 Pure Picraline flash_chrom->alkaloid4 alkaloid5 Pure this compound flash_chrom->alkaloid5

Figure 2: Modern Isolation Workflow using pH-Zone-Refining CCC.

Biological Activity

The traditional use of Picralima nitida seeds as an analgesic prompted early and ongoing investigations into the pharmacological properties of this compound alkaloids. A primary target of interest has been the opioid receptor system.

Opioid Receptor Binding and Functional Activity

Several this compound alkaloids have been shown to interact with opioid receptors. Quantitative data from radioligand binding assays and functional assays have elucidated the affinity and efficacy of these compounds.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (μ, δ, or κ).

  • Materials: Cell membranes expressing the opioid receptor of interest, a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor), the test compound, and a buffer solution.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Inhibition Assay

  • Objective: To measure the functional potency (EC50) and efficacy of an opioid agonist by quantifying the inhibition of adenylyl cyclase activity.

  • Materials: Whole cells expressing the opioid receptor of interest, the test compound, forskolin (B1673556) (an adenylyl cyclase activator), and a cAMP detection kit.

  • Procedure:

    • Cells are pre-treated with the test compound at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin.

    • The intracellular cAMP levels are measured using a suitable assay format (e.g., HTRF).

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the log concentration of the test compound to determine the EC50 and maximal effect.

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Selected this compound Alkaloids

AlkaloidReceptorAssay TypeKi (nM)EC50 (nM)Reference(s)
Akuammicine κ-opioidBinding89-[10][12]
κ-opioidcAMP Inhibition-240[10][12]
10-Iodo-akuammicine κ-opioidBinding2.4-
10-Bromo-akuammicine κ-opioidBinding5.1-
Akuammine μ-opioidcAMP Inhibition-2600-5200[8]
Pseudo-akuammigine μ-opioidcAMP Inhibition-2600-5200[8]
Akuammidine μ-opioidcAMP Inhibition-2600-5200[8]

Note: Data are compiled from multiple sources and experimental conditions may vary.

These findings highlight akuammicine and its derivatives as potent and selective kappa-opioid receptor agonists, while other alkaloids like akuammine exhibit micromolar activity at the mu-opioid receptor.[8][10][12]

Biosynthesis of the this compound Scaffold

The complex architecture of the this compound alkaloids is assembled in nature through an elegant and intricate biosynthetic pathway. Like all monoterpenoid indole alkaloids, the journey begins with the condensation of tryptamine (B22526) and secologanin.

The key precursor for the vast array of monoterpenoid indole alkaloids is strictosidine . This is formed through a Pictet-Spengler reaction between tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase .

The biosynthesis of the core this compound structure diverges from other indole alkaloid pathways at the level of geissoschizine . A series of enzymatic transformations, primarily involving cytochrome P450 enzymes, remodel the geissoschizine skeleton to form the characteristic bridged ring system of the Akuammilines.

G tryptamine Tryptamine enzyme1 Strictosidine Synthase (STR) tryptamine->enzyme1 secologanin Secologanin secologanin->enzyme1 strictosidine Strictosidine enzyme2 Strictosidine β-D-Glucosidase (SGD) strictosidine->enzyme2 aglycone Strictosidine Aglycone (unstable) enzyme3 Geissoschizine Synthase (GS) aglycone->enzyme3 geissoschizine Geissoschizine enzyme4 Rhazimal Synthase (RHS - a P450 enzyme) geissoschizine->enzyme4 rhazimal Rhazimal enzyme5 Rhazimol Reductase (RHR) rhazimal->enzyme5 rhazimol Rhazimol enzyme6 This compound Synthase (AKS - an acetyltransferase) rhazimol->enzyme6 akuammiline_precursor This compound Precursor This compound This compound akuammiline_precursor->this compound enzyme1->strictosidine enzyme2->aglycone enzyme3->geissoschizine enzyme4->rhazimal enzyme5->rhazimol enzyme6->akuammiline_precursor

Figure 3: Biosynthetic Pathway to this compound.

Recent research has identified several key enzymes in this pathway from the plant Alstonia scholaris. Rhazimal synthase (RHS) , a cytochrome P450 enzyme, catalyzes the crucial cyclization of geissoschizine to form rhazimal, establishing the C7-C16 bond that defines the akuammilan (B1240834) scaffold. Subsequent reduction by rhazimol reductase (RHR) and acetylation by This compound synthase (AKS) complete the formation of the core structure.

Conclusion

The journey of the this compound alkaloids, from their roots in West African traditional medicine to their current status as sophisticated tools in pharmacological research, is a compelling narrative of natural product discovery. The pioneering work of early 20th-century chemists laid the foundation for decades of research into their isolation, structure elucidation, and biological activity. Today, armed with advanced analytical and synthetic techniques, scientists continue to explore the immense potential of these structurally unique molecules. The detailed understanding of their origins and discovery provides a crucial context for the ongoing development of novel therapeutics derived from this remarkable class of natural products.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of akuammiline (B1256633), a monoterpenoid indole (B1671886) alkaloid. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Core Chemical Properties

Table 1: Summary of this compound's Chemical Properties

PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₄PubChem[1]
Molecular Weight 394.5 g/mol PubChem[1]
IUPAC Name methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylatePubChem[1]
CAS Number 1897-26-3PubChem[1]
SMILES C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(COC(=O)C)C(=O)OCPubChem[1]
InChI InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19-,22+,23?/m0/s1PubChem[1]
InChIKey QBHALCZZZWCCLV-AATGQAFQSA-NPubChem[1]
XLogP3-AA (Computed) 1.5PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 6PubChem[1]
Rotatable Bond Count (Computed) 5PubChem[1]
Topological Polar Surface Area (Computed) 68.2 ŲPubChem[1]
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined in available literature.
pKa Not experimentally determined in available literature.
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water. Specific quantitative data is not available.

Chemical Structure

This compound is a pentacyclic indole alkaloid characterized by a cage-like structure. Its complex stereochemistry is crucial for its biological activity. The structural elucidation of this compound and its congeners has been a subject of extensive research in natural product synthesis.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and characterization of this compound.

A detailed protocol for the isolation of this compound in high purity has been developed, employing pH-zone-refining countercurrent chromatography.[2][3][4][5]

  • Extraction:

    • Powdered seeds of Picralima nitida are subjected to extraction.

    • The crude extract is then partitioned to obtain a dichloromethane (B109758) fraction containing a mixture of alkaloids.

  • pH-Zone-Refining Countercurrent Chromatography:

    • A two-phase solvent system is prepared. A typical system consists of methyl tert-butyl ether, acetonitrile (B52724), and water.

    • The organic stationary phase is delivered to the centrifuge.

    • The crude alkaloid mixture is dissolved in the mobile phase and injected into the system.

    • The apparatus is operated in the head-to-tail elution mode.

    • Fractions are collected and analyzed by an appropriate method (e.g., TLC or HPLC) to identify those containing this compound.

  • Flash Chromatography:

    • Fractions containing co-eluting picraline (B586500) and this compound are combined and concentrated.

    • The mixture is then separated using silica (B1680970) gel flash chromatography to yield pure this compound.[3]

  • A small amount of the dry, powdered sample is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

The pKa of an alkaloid like this compound can be determined by potentiometric titration.

  • A precise amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • The pH of the solution is recorded after each addition.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of alkaloids. A general protocol would involve:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for alkaloid separation.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Detection: The UV absorbance is monitored at a wavelength where this compound exhibits strong absorbance.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.

Biosynthesis and Signaling Pathways

This compound is a monoterpenoid indole alkaloid biosynthesized in plants like Alstonia scholaris. The pathway involves a series of enzymatic steps starting from the precursors tryptamine (B22526) and secologanin.

Akuammiline_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Geissoschizine 19E-Geissoschizine Strictosidine->Geissoschizine Multiple steps Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase (RHS) Rhazimol Rhazimol Rhazimal->Rhazimol Rhazimal Reductase (RHR) This compound This compound Rhazimol->this compound This compound Synthase (AKS)

Biosynthetic pathway of this compound.

This compound has been identified as a ligand for opioid receptors, including the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR).[2][4] These are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Activation of these receptors leads to a cascade of intracellular events.

Activation of the MOR by an agonist like this compound initiates signaling through two primary pathways: the G-protein pathway and the β-arrestin pathway.

MOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to Gi_o Gi/o Protein MOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channel Gi_o->K_channel Activates Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Neuronal_inhibition Neuronal Inhibition K_channel->Neuronal_inhibition Efflux Ca_channel->Neuronal_inhibition Influx Block ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Simplified G-protein signaling cascade of the Mu-Opioid Receptor.

Similar to the MOR, the KOR is a Gi/o-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in reduced neuronal excitability.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to Gi_o Gi/o Protein KOR->Gi_o Activates MAPK_cascade MAPK Cascade (e.g., p38, JNK) KOR->MAPK_cascade Activates (β-arrestin dependent) AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channel Gi_o->K_channel Activates Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Cellular_responses Altered Cellular Responses cAMP->Cellular_responses Modulates MAPK_cascade->Cellular_responses

Overview of Kappa-Opioid Receptor signaling pathways.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical architecture and its interaction with key pharmacological targets. While much of its basic physicochemical data is based on computational models, established protocols for its isolation and general characterization provide a strong framework for further experimental investigation. The elucidation of its role as an opioid receptor ligand opens avenues for the development of novel therapeutics. This guide serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this intriguing natural product.

References

The Akuammiline Core: A Technical Guide to its Natural Sources and Isolation from Picralima nitida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammiline (B1256633), a prominent member of the akuammilan (B1240834) group of monoterpenoid indole (B1671886) alkaloids, is a compound of significant interest due to its complex polycyclic architecture and potential pharmacological activities. Primarily sourced from the seeds of the West African tree Picralima nitida, the isolation and characterization of this compound and its congeners present both a challenge and an opportunity for natural product chemists and drug discovery scientists. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its isolation and purification from Picralima nitida. Quantitative data on alkaloid yields are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Natural Sources and Biosynthesis of this compound

Picralima nitida, a plant belonging to the Apocynaceae family, stands as the principal natural source of this compound and a diverse array of related indole alkaloids.[1] The seeds of this plant, often referred to as "Akuamma seeds," have a history of use in traditional African medicine.[2] The alkaloid content in the seeds is notably high, ranging from 3.5% to 4.8%.[3]

The biosynthesis of this compound alkaloids is a complex enzymatic process originating from the central precursor strictosidine.[4] The formation of the characteristic this compound skeleton involves a key cyclization step between C-7 and C-16 of a geissoschizine-derived intermediate.[5] Recent studies in other Apocynaceae family members, such as Alstonia scholaris, have elucidated the specific enzymatic steps leading to the this compound core.[6][7] This pathway involves the sequential action of enzymes including rhazimal synthase (RHS), which catalyzes the C7-C16 cyclization, followed by a reductase and an acetyltransferase to yield the final this compound structure.[7]

// Nodes Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Strictosidine_Aglcyone [label="Strictosidine Aglycone", fillcolor="#FBBC05", fontcolor="#202124"]; Geissoschizine [label="19E-Geissoschizine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rhazimal [label="Rhazimal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rhazimol [label="Rhazimol", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tryptamine -> Strictosidine [label=" Strictosidine\n Synthase"]; Secologanin -> Strictosidine; Strictosidine -> Strictosidine_Aglcyone [label=" Strictosidine\n Glucosidase"]; Strictosidine_Aglcyone -> Geissoschizine [label=" Multiple\n Steps"]; Geissoschizine -> Rhazimal [label=" Rhazimal\n Synthase (RHS)\n (CYP450)"]; Rhazimal -> Rhazimol [label=" Rhazimal\n Reductase (RHR)"]; Rhazimol -> this compound [label=" this compound\n Synthase (AKS)\n (BAHD Acyltransferase)"];

} dot Caption: Putative biosynthetic pathway of this compound.

Quantitative Analysis of Alkaloids in Picralima nitida

The seeds of Picralima nitida are a rich source of various indole alkaloids. Quantitative analyses have been performed to determine the relative abundance of these compounds. The data presented below is a summary from various studies and may vary depending on the geographical origin of the plant material and the extraction method employed.

AlkaloidPercentage of Total Alkaloid ExtractReference
Total Alkaloids3.5 - 4.8% of seed weight[3]
Alkaloids (in pod)7.6%[8]
Alkaloids (in seed)6%[8]
Flavonoids36%[9]
Tannins15.08%[9]
Saponins51.5%[9]
Phenols45.78 mg GAE/100g[9]

Isolation of this compound from Picralima nitida

The isolation of this compound from Picralima nitida seeds involves a multi-step process of extraction, fractionation, and purification. Various methodologies have been reported, ranging from classical solvent-based extractions to more advanced chromatographic techniques.

General Extraction and Fractionation Protocol

A common approach for the initial extraction of alkaloids from Picralima nitida seeds is outlined below. This method utilizes solvent partitioning to separate the alkaloids from other plant constituents.

Experimental Protocol:

  • Defatting: The dried and powdered seeds of Picralima nitida are first defatted by soaking in petroleum ether for an extended period (e.g., 48 hours) to remove lipids and other nonpolar compounds. The solvent is then filtered and concentrated.[10]

  • Acidic Extraction: The defatted plant material is then subjected to an acidic extraction. A typical procedure involves stirring the seed powder in a methanolic hydrochloric acid solution. The mixture is filtered, and the filtrate is evaporated to dryness.[7]

  • Solvent Partitioning: The resulting extract is dissolved in aqueous hydrochloric acid and washed with a nonpolar solvent like hexanes to remove any remaining non-alkaloidal components. The aqueous layer, containing the protonated alkaloids, is then basified, typically with ammonium (B1175870) hydroxide, to a high pH (e.g., pH 12).[7]

  • Alkaloid Extraction: The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent such as dichloromethane (B109758) or ethyl ether. The combined organic layers are dried and concentrated to yield the crude alkaloid extract.[7]

// Nodes Start [label="Powdered P. nitida Seeds", fillcolor="#F1F3F4", fontcolor="#202124"]; Defatting [label="Defatting\n(Petroleum Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; Acidic_Extraction [label="Acidic Extraction\n(Methanolic HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Concentration1 [label="Concentration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolution [label="Dissolution in aq. HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hexane_Wash [label="Washing with Hexanes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Basification [label="Basification\n(NH4OH to pH 12)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCM_Extraction [label="Extraction with Dichloromethane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Drying (e.g., Na2SO4)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Concentration2 [label="Concentration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Crude_Extract [label="Crude Alkaloid Extract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="Isolated this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Defatting; Defatting -> Acidic_Extraction; Acidic_Extraction -> Filtration; Filtration -> Concentration1; Concentration1 -> Dissolution; Dissolution -> Hexane_Wash; Hexane_Wash -> Basification; Basification -> DCM_Extraction; DCM_Extraction -> Drying; Drying -> Concentration2; Concentration2 -> Crude_Extract; Crude_Extract -> Purification; Purification -> this compound; } dot Caption: General workflow for the isolation of this compound.

Advanced Purification using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

For the separation of complex alkaloid mixtures from Picralima nitida, pH-zone-refining countercurrent chromatography (pHZR-CCC) has proven to be a highly effective technique.[7] This method separates compounds based on their pKa values and partition coefficients between two immiscible solvent phases.

Experimental Protocol:

  • Chromatograph Setup: A pHZR-CCC instrument, such as a Gilson SCPC-250, is equipped with a rotor of a specific volume (e.g., 266 mL).[7]

  • Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A common system for akuamma alkaloids is 1:1 Ethyl Acetate/Water. The organic phase is made basic (e.g., with triethylamine), and the aqueous phase is made acidic (e.g., with HCl).[7]

  • Column Preparation: The column (rotor) is first filled with the acidic aqueous stationary phase.

  • Sample Loading: The crude dichloromethane fraction, dissolved in the mobile phase, is then injected into the column.

  • Elution: The basic organic mobile phase is pumped through the coil at a defined flow rate (e.g., 10 mL/min) in the ascending mode.[7]

  • Fraction Collection and Analysis: Elution is monitored using a UV detector at multiple wavelengths (e.g., 254 nm, 284 nm, and 330 nm). Fractions are collected, and their pH is measured. The composition of each fraction is evaluated using Thin Layer Chromatography (TLC) and ¹H NMR.[7]

  • Final Purification: While pHZR-CCC can provide high-purity fractions of some alkaloids like pseudo-akuammigine and akuammicine, this compound and picraline (B586500) often co-elute. This mixture can then be separated by conventional silica (B1680970) gel flash chromatography to yield pure this compound.[7]

Conclusion

The isolation of this compound from Picralima nitida provides a valuable platform for the study of complex indole alkaloids. The methodologies detailed in this guide, from initial extraction to advanced chromatographic purification, offer a robust framework for obtaining this and other related compounds for further pharmacological and chemical investigation. A thorough understanding of both the biosynthetic pathways and the practical aspects of isolation is critical for advancing research in this promising area of natural product science.

References

The Pharmacological Profile of Akuammiline and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids isolated primarily from the seeds of the West African tree Picralima nitida, have emerged as a promising scaffold for the development of novel therapeutics, particularly in the realm of pain management.[1] These natural products and their synthetic derivatives exhibit a diverse range of pharmacological activities, with a notable affinity for opioid receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its key derivatives, including akuammicine (B1666747) and pseudoakuammigine. It details their binding affinities, functional activities at opioid receptors, and in vivo analgesic effects. Furthermore, this guide outlines the experimental methodologies used to characterize these compounds and visualizes the key signaling pathways involved in their mechanism of action.

Pharmacological Profile

The pharmacological activity of this compound and its derivatives is predominantly centered on their interaction with the opioid receptor system, particularly the mu (µ) and kappa (κ) opioid receptors. The affinity and efficacy of these compounds can be significantly modulated by structural modifications, leading to derivatives with enhanced potency and selectivity.

Opioid Receptor Binding Affinities

The binding affinity of a compound for a receptor is a measure of how tightly it binds to that receptor and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound and its derivatives display a range of affinities for µ and κ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Its Derivatives

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Selectivity (µ/κ)Reference(s)
This compound >10,000>10,000>10,000-[2][3]
Akuammine 500>10,000>10,000>20[1]
Pseudoakuammigine 590>10,000>10,000>16.9[3]
N-Phenethyl-pseudoakuammigine12580-0.02[4][5]
Akuammicine 3729166>10,00022.5[6]
10-Bromo-akuammicine-1--[6]
10-Iodo-akuammicine-1--[6]

Note: "-" indicates data not available. Ki values are approximate and may vary between studies due to different experimental conditions.

Functional Activity at Opioid Receptors

Functional assays measure the biological response elicited by a compound upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the potency of an agonist, and the maximum effect (Emax), which reflects its efficacy. Many this compound derivatives act as agonists at opioid receptors, meaning they activate the receptor to produce a biological response.

Table 2: Functional Activity (EC50 and Emax) of this compound Derivatives at Opioid Receptors (cAMP Inhibition Assay)

CompoundReceptorEC50 (nM)Emax (%)Reference(s)
Akuammine µOR2600-[4]
Pseudoakuammigine µOR5200-[4]
N-Phenethyl-pseudoakuammigineµOR7576[4][5]
Akuammicine κOR120091[6]
10-Bromo-akuammicineκOR3.996[6]
10-Iodo-akuammicineκOR5.798[6]

Note: "-" indicates data not available. Emax is often expressed relative to a standard full agonist.

In Vivo Analgesic Effects

The analgesic properties of this compound derivatives are evaluated in animal models of pain, such as the hot plate and tail-flick tests. These tests measure the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect. The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Table 3: In Vivo Analgesic Effects of an this compound Derivative

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Reference(s)
Modified Pseudoakuammigine DerivativeTail-FlickRodentNot Specified77.6[7]
Modified Pseudoakuammigine DerivativeHot-PlateRodentNot Specified77.1[7]

Signaling Pathways

This compound and its derivatives exert their pharmacological effects by modulating intracellular signaling cascades upon binding to opioid receptors. As G-protein coupled receptors (GPCRs), opioid receptors primarily signal through the activation of heterotrimeric G-proteins, leading to downstream effects on adenylyl cyclase and ion channels. They can also engage β-arrestin pathways, which are involved in receptor desensitization and can initiate G-protein-independent signaling.

G_Protein_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Response This compound Derivative This compound Derivative Opioid Receptor Opioid Receptor This compound Derivative->Opioid Receptor Binds to G_Protein Gαi/oβγ Opioid Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel Gβγ activates cAMP cAMP Adenylyl_Cyclase->cAMP produces Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability Decreased levels lead to Ca_ion Ca_Channel->Ca_ion Influx blocked K_ion K_Channel->K_ion Efflux K_ion->Reduced Neuronal Excitability Hyperpolarization leads to Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Caption: G-Protein dependent signaling pathway of opioid receptors.

B_Arrestin_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Events This compound Derivative This compound Derivative Opioid Receptor Opioid Receptor This compound Derivative->Opioid Receptor Binds to GRK GRK Opioid Receptor->GRK Activates P_Receptor Phosphorylated Receptor GRK->Opioid Receptor Phosphorylates B_Arrestin β-Arrestin P_Receptor->B_Arrestin Recruits Clathrin Clathrin B_Arrestin->Clathrin Promotes binding of MAPK_Pathway MAPK Pathway Activation B_Arrestin->MAPK_Pathway Scaffolds Internalization Receptor Internalization Clathrin->Internalization Mediates Desensitization Receptor Desensitization Internalization->Desensitization

Caption: β-Arrestin mediated signaling and receptor regulation.

Experimental Protocols

The characterization of the pharmacological profile of this compound and its derivatives relies on a suite of well-established in vitro and in vivo assays.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the target receptor by the test compound.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand (e.g., [³H]DAMGO for µOR, [³H]U-69,593 for κOR).

    • Test compounds (this compound derivatives) at various concentrations.

    • Nonspecific binding control (e.g., naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound.

    • In a parallel set of tubes, incubate membranes with the radiolabeled ligand and a high concentration of a non-labeled competitor to determine non-specific binding.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of Gi/o-coupled receptors like opioid receptors.

  • Objective: To determine the EC50 and Emax of a test compound for the inhibition of adenylyl cyclase activity.

  • Materials:

    • Cells stably expressing the opioid receptor of interest.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds at various concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

    • Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 and Emax from the curve.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Assay Radioligand Binding Assay Functional Assay cAMP Inhibition Assay Binding Assay->Functional Assay Determine Ki GTPgS Assay GTPγS Binding Assay Functional Assay->GTPgS Assay Determine EC50/Emax Arrestin Assay β-Arrestin Recruitment Assay GTPgS Assay->Arrestin Assay Confirm G-protein coupling Hot Plate Hot Plate Test Arrestin Assay->Hot Plate Assess biased agonism Tail Flick Tail-Flick Test Hot Plate->Tail Flick Evaluate supraspinal analgesia Pharmacokinetics Pharmacokinetic Studies (ADME) Tail Flick->Pharmacokinetics Evaluate spinal analgesia

Caption: General experimental workflow for pharmacological profiling.

In Vivo Assays

This test is used to assess the analgesic effect of a compound on a supraspinally mediated pain response.[8]

  • Objective: To measure the latency of a nociceptive response to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • Acclimatize the animals (typically mice or rats) to the testing room.

    • Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).[9]

    • Start a timer and observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.

    • Record the latency to the first clear pain response.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[7]

    • Administer the test compound and repeat the test at various time points to determine the peak effect and duration of action.

This test is used to evaluate the analgesic effect of a compound on a spinally mediated reflex.[8]

  • Objective: To measure the latency of the tail-flick reflex in response to a thermal stimulus.

  • Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the tail.

  • Procedure:

    • Gently restrain the animal (typically a rat or mouse) with its tail exposed.

    • Position the tail over the heat source.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the animal flicks its tail out of the beam.

    • Record the tail-flick latency.

    • A cut-off time (e.g., 10-15 seconds) is implemented to prevent injury.[10][11]

    • Administer the test compound and measure the latency at different time points.

Conclusion

This compound and its derivatives represent a structurally novel class of opioid receptor modulators with significant therapeutic potential. The pharmacological profile of these compounds is characterized by their interactions with µ and κ opioid receptors, leading to analgesic effects. Structure-activity relationship studies have demonstrated that modifications to the this compound scaffold can dramatically enhance potency and selectivity, paving the way for the development of next-generation analgesics with improved side-effect profiles. The experimental protocols and signaling pathway visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore and harness the therapeutic promise of this fascinating class of natural products.

References

The Akuammiline Alkaloid Scaffold: A New Frontier in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective analgesics has led researchers to explore novel chemical scaffolds beyond traditional opioids. Among these, the akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids derived from the seeds of the West African tree Picralima nitida, present a compelling avenue for the development of new opioid receptor modulators. These compounds, with a structurally distinct framework from morphine and its derivatives, offer a unique opportunity to probe the complexities of opioid receptor pharmacology and to design next-generation therapeutics with improved side-effect profiles.

This technical guide provides a comprehensive overview of the mechanism of action of this compound and its related alkaloids at opioid receptors. It synthesizes key findings on their binding affinities, functional activities, and signaling pathways, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding for researchers in the field of drug discovery.

Quantitative Pharmacological Profile

The interaction of this compound and its structural analogs with opioid receptors has been characterized through various in vitro assays. The data reveals a spectrum of affinities and functional activities, with some compounds showing preference for the kappa-opioid receptor (κOR) and others for the mu-opioid receptor (µOR). A summary of the key quantitative data is presented below.

Alkaloid/DerivativeReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Functional Assay TypeReference
Akuammicine (B1666747) (1) κOR166--[1]
µOR3729--[1]
Akuammicine Derivative (2) κOR1--[1]
µOR----[1]
Akuammicine Derivative (3) κOR1--[1]
µOR----[1]
Akuammicine Derivative (5) κOR-0.88cAMP Inhibition[1]
Akuammicine Derivative (6) κOR-7.7cAMP Inhibition[1]
Akuammicine Derivative (19) κOR-4700cAMP Inhibition[1]
Akuammine µOR3002600cAMP Inhibition[2]
κOR890>10000cAMP Inhibition[2]
δOR3200>10000cAMP Inhibition[2]
Pseudo-akuammigine µOR5903140cAMP Inhibition[2]
κOR1200>10000cAMP Inhibition[2]
δOR3500>10000cAMP Inhibition[2]
Akuammidine µOR0.6 µM--[3]
δOR2.4 µM--[3]
κOR8.6 µM--[3]
Akuammicine κOR0.2 µM-Agonist[3]
Akuammine µOR0.5 µM-Antagonist[3]
Pseudo-akuammigine Derivative (33) µOR1275cAMP Inhibition[4]
κOR580--[4]

Note: "--" indicates no significant activity was observed at the tested concentrations.

Signaling Pathways and Mechanism of Action

This compound alkaloids exert their effects by modulating the activity of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an this compound alkaloid to an opioid receptor can trigger a cascade of intracellular events.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. More specifically, for µOR and κOR, this typically involves the Gαi/o subunit. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociated Gβγ subunits can modulate other downstream effectors, such as ion channels.

Some this compound derivatives have been shown to be "balanced agonists," meaning they activate both the G-protein signaling pathway and the β-arrestin-2 recruitment pathway.[1][5] The recruitment of β-arrestin-2 can lead to receptor desensitization and internalization, and has been implicated in some of the adverse effects of traditional opioids. The discovery of balanced agonists within the this compound class provides valuable tools for dissecting the roles of these distinct signaling cascades.[1][5]

Akuammiline_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (μOR/κOR) This compound->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin-2 Opioid_Receptor->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP_Production ↓ cAMP Adenylyl_Cyclase->cAMP_Production Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization

Figure 1: Generalized signaling pathway of this compound alkaloids at opioid receptors.

Detailed Experimental Protocols

The characterization of this compound alkaloids' interaction with opioid receptors relies on a suite of well-established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

This assay is employed to determine the binding affinity (Ki) of a test compound to a specific receptor.

  • Materials:

    • Cell membranes expressing the human opioid receptor of interest (e.g., µOR, κOR, or δOR).

    • Radioligand specific for the receptor (e.g., [³H]DAMGO for µOR, [³H]U-69,593 for κOR).

    • Non-specific binding control (e.g., Naloxone).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compounds at various concentrations.

    • 96-well plates, glass fiber filters, and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate cell membranes, radioligand, and either buffer (for total binding), test compound, or a high concentration of a non-labeled ligand like naloxone (B1662785) (for non-specific binding).

    • Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature).

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Inhibition Assay (Functional Assay)

This assay measures the ability of a compound to act as an agonist or antagonist at Gi/o-coupled receptors by quantifying changes in intracellular cAMP levels.

  • Materials:

    • HEK293 cells stably expressing the opioid receptor of interest and a cAMP-sensitive reporter system (e.g., GloSensor).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds at various concentrations.

    • Assay medium and detection reagents specific to the reporter system.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Pre-incubate the cells with the test compounds at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.

    • The ability of an agonist to inhibit forskolin-induced cAMP production is measured.

    • Generate dose-response curves and calculate the EC50 or IC50 values.

β-Arrestin-2 Recruitment Assay (Functional Assay)

This assay determines whether a ligand induces the recruitment of β-arrestin-2 to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway.

  • Materials:

    • U2OS or CHO cells stably co-expressing the opioid receptor of interest and a β-arrestin-2 fusion protein system (e.g., PathHunter).

    • Test compounds at various concentrations.

    • Assay medium and detection reagents specific to the reporter system.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Add the test compounds at various concentrations.

    • Incubate to allow for receptor activation and β-arrestin-2 recruitment.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the resulting signal (e.g., chemiluminescence).

    • Generate dose-response curves and calculate the EC50 values.[1]

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Characterization Start_Binding Start Radioligand_Assay Radioligand Binding Assay Start_Binding->Radioligand_Assay Start_Functional Start IC50_Calc Calculate IC50 Radioligand_Assay->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc End_Binding Binding Affinity (Ki) Ki_Calc->End_Binding cAMP_Assay cAMP Inhibition Assay Start_Functional->cAMP_Assay Arrestin_Assay β-Arrestin-2 Recruitment Assay Start_Functional->Arrestin_Assay EC50_cAMP Calculate EC50/IC50 cAMP_Assay->EC50_cAMP EC50_Arrestin Calculate EC50 Arrestin_Assay->EC50_Arrestin End_Functional Functional Potency (EC50/IC50) & Signaling Bias EC50_cAMP->End_Functional EC50_Arrestin->End_Functional

Figure 2: A typical experimental workflow for characterizing this compound alkaloid activity at opioid receptors.

Conclusion and Future Directions

The this compound alkaloids represent a promising and underexplored class of opioid receptor modulators. Their unique chemical architecture provides a foundation for the development of novel analgesics with potentially improved safety profiles. Structure-activity relationship (SAR) studies have already demonstrated that modifications to the this compound scaffold can dramatically enhance potency and selectivity for specific opioid receptor subtypes.[1][4] For instance, substitutions at the C10 position of the akuammicine core have led to a more than 200-fold increase in κOR potency.[1][5] Conversely, modifications at the N1 position of pseudo-akuammigine have yielded derivatives with significantly increased µOR potency.[4]

Future research should focus on a more detailed exploration of the SAR of the this compound core to design ligands with specific signaling properties, such as G-protein bias. A deeper understanding of how these compounds interact with the receptor binding pocket, potentially through structural biology studies, will be crucial for rational drug design. Furthermore, in vivo studies are necessary to translate the promising in vitro findings into tangible therapeutic benefits, particularly concerning their analgesic efficacy and side-effect profiles compared to classical opioids. The continued investigation of this fascinating class of natural products holds the potential to unlock new avenues for the treatment of pain and other opioid-related disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The akuammiline (B1256633) alkaloids, a class of structurally complex monoterpenoid indole (B1671886) alkaloids, have garnered significant attention in the scientific community for their diverse and potent biological activities. Isolated primarily from plants of the Apocynaceae family, such as Picralima nitida and Alstonia scholaris, these natural products present both a formidable challenge for synthetic chemists and a promising opportunity for the development of novel therapeutics. This technical guide provides a comprehensive review of the research trends in this compound alkaloids, focusing on their synthesis, pharmacological activities, and underlying mechanisms of action.

Total Synthesis of this compound Alkaloids: Conquering Molecular Complexity

The intricate, cage-like architecture of this compound alkaloids has made them attractive targets for total synthesis. These endeavors not only provide access to these rare natural products for biological evaluation but also drive the development of new synthetic methodologies. Several research groups have successfully completed the total synthesis of various this compound alkaloids, showcasing innovative strategies to construct their challenging polycyclic frameworks.

A notable achievement is the nine-step enantioselective total synthesis of (-)-vincorine, which was accomplished with an overall yield of 9%.[1][2] This synthesis features a key organocatalytic Diels-Alder/iminium cyclization cascade to rapidly assemble the tetracyclic core. Another significant accomplishment is the total synthesis of (±)-vincorine in 31 steps with an approximate 1% overall yield.[3] Furthermore, an asymmetric total synthesis of (-)-vincorine has been reported to be achieved in 18 steps from 5-methoxytryptamine (B125070) with a 5% overall yield.[4] The first total synthesis of the complex this compound alkaloid picrinine (B199341) was achieved in 18 steps.[5] Additionally, an effective total synthesis of (+)-scholarisine A has been accomplished in a 20-step sequence.[6][7]

These synthetic campaigns have not only made these complex molecules more accessible but have also provided a platform for the generation of analogs for structure-activity relationship (SAR) studies, paving the way for the development of new therapeutic agents.

Pharmacological Activities of this compound Alkaloids

This compound alkaloids exhibit a wide range of pharmacological activities, with significant research focused on their opioid receptor modulation, anti-inflammatory, and anticancer properties.

Opioid Receptor Modulation

Several this compound alkaloids have been identified as ligands for opioid receptors, with some showing promise as novel analgesics.[2] Akuammicine (B1666747), for instance, has been identified as a kappa-opioid receptor (KOR) agonist with submicromolar affinity (Ki = 89 nM) and potency (EC50 = 240 nM).[8] Further studies on akuammicine derivatives have revealed that substitutions at the C10 position of the aryl ring can lead to a greater than 200-fold improvement in KOR potency and almost complete selectivity for the KOR.[9][10]

Research has also explored the potential for G-protein biased agonism at opioid receptors, a concept that could lead to the development of safer analgesics with fewer side effects.[11][12] Some akuammicine derivatives have been identified as potent biased agonists that preferentially activate the G-protein signaling pathway.[13]

Table 1: Opioid Receptor Binding Affinities and Functional Activities of Selected this compound Alkaloids

Alkaloid/DerivativeReceptorAssay TypeValueUnitReference
AkuammicineKappa OpioidBinding Affinity (Ki)89nM[8]
AkuammicineKappa OpioidFunctional Potency (EC50)240nM[8]
AkuammidineMu OpioidBinding Affinity (Ki)0.6µM[2]
AkuammidineDelta OpioidBinding Affinity (Ki)2.4µM[2]
AkuammidineKappa OpioidBinding Affinity (Ki)8.6µM[2]
AkuammineMu OpioidBinding Affinity (Ki)0.5µM[2]
AkuammicineKappa OpioidBinding Affinity (Ki)0.2µM[2]
Anti-inflammatory and Analgesic Effects

Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has demonstrated both anti-inflammatory and analgesic properties in animal models. In the carrageenan-induced rat paw edema model, pseudo-akuammigine dose-dependently inhibited paw swelling.[1] In the rat tail flick test, it exhibited analgesic effects, although it was found to be less potent than morphine and indomethacin.[1] The analgesic actions of pseudo-akuammigine are believed to be mediated through interaction with opioid receptors.[1]

Table 2: Anti-inflammatory and Analgesic Activity of Pseudo-akuammigine

AssayParameterPseudo-akuammigineMorphineIndomethacinUnitReference
Carrageenan-induced paw edemaInhibition of maximal swelling (at 50 mg/kg)40.5%--%[1]
Rat tail flick testAnalgesic Potency (ED50)102.96.3µM[1]

Recent research has also explored the potential of this compound alkaloid derivatives in the treatment of rheumatoid arthritis (RA). Certain synthetic analogs have shown a promising inhibitory effect on the proliferation of RA fibroblast-like synoviocytes (FLSs) with IC50 values in the low micromolar range.[14][15]

Table 3: Inhibitory Activity of this compound Derivatives on RA-FLS Proliferation

CompoundIC50UnitReference
Derivative 93.22 ± 0.29µM[14][15]
Derivative 17c3.21 ± 0.31µM[14][15]
Anticancer Activity

The cytotoxic potential of this compound alkaloids, particularly bisindole alkaloids, has been investigated against various cancer cell lines. Macroline-akuammiline bisindole alkaloids have demonstrated pronounced in vitro growth inhibitory activity against a range of human cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[16][17]

Table 4: Cytotoxic Activity of Macroline-Akuammiline Bisindole Alkaloids (7 and 8)

Cancer Cell LineIC50 RangeUnitReference
KB0.3 - 8.3µM[16]
Vincristine-resistant KB0.3 - 8.3µM[16]
PC-3 (Prostate)0.3 - 8.3µM[16]
LNCaP (Prostate)0.3 - 8.3µM[16]
MCF7 (Breast)0.3 - 8.3µM[16]
MDA-MB-231 (Breast)0.3 - 8.3µM[16]
HT-29 (Colon)0.3 - 8.3µM[16]
HCT 116 (Colon)0.3 - 8.3µM[16]
A549 (Lung)0.3 - 8.3µM[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in this compound research.

Total Synthesis of (-)-Vincorine (Nine-Step Approach)

The enantioselective total synthesis of (-)-vincorine was achieved in nine steps with a 9% overall yield.[2] The synthesis commenced from commercially available 5-methoxy-N′-Boc tryptamine (B22526).[2] A pivotal step involved an organocascade catalysis reaction to construct the tetracyclic core in a single step with high enantioselectivity.[2] The challenging seven-membered azepanyl ring was installed via a single electron-mediated cyclization.[2] The final step involved a selective hydrogenation to yield (-)-vincorine.[2]

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses acute inflammation.[5][18]

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.[18]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.[19]

  • Drug Administration: Test compounds or vehicle are administered, typically orally, one hour before carrageenan injection.[5]

  • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.[5]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.[5]

Rat Tail Flick Test

This in vivo assay is used to evaluate the analgesic activity of compounds.

  • Animal Model: Rats are used for this assay.

  • Stimulus: A radiant heat source is focused on the distal portion of the rat's tail.[20]

  • Measurement: The latency for the rat to "flick" its tail away from the heat source is recorded. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[8][9]

  • Drug Administration: The test compound or vehicle is administered, and the tail-flick latency is measured at different time points.[8]

  • Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect.[8]

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for a specific opioid receptor subtype.

  • Receptor Source: Cell membranes expressing the opioid receptor of interest are used.[21]

  • Radioligand: A radiolabeled ligand with known affinity for the receptor (e.g., [3H]DAMGO for mu-opioid receptor) is used.[21]

  • Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.[21]

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.[21]

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay is used to determine the effect of a compound on G-protein coupled receptor (GPCR) activation, specifically for Gi-coupled receptors like the opioid receptors.

  • Cell Line: A cell line expressing the GPCR of interest is used.

  • Stimulation: The cells are stimulated with forskolin (B1673556) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Compound Treatment: The cells are then treated with the test compound (agonist).

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or AlphaScreen).[22][23]

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates that the compound is an agonist for the Gi-coupled receptor. The EC50 value is determined from the dose-response curve.[24]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, providing insights into the potential for biased agonism.

  • Cell Line: A cell line co-expressing the GPCR of interest and a tagged β-arrestin is used.[25]

  • Assay Principle: Enzyme fragment complementation (e.g., DiscoverX PathHunter) or FRET-based technologies are commonly employed.[25][26]

  • Ligand Stimulation: The cells are stimulated with the test ligand.

  • Signal Detection: Recruitment of β-arrestin to the activated GPCR brings the two parts of a reporter enzyme together, generating a detectable signal (e.g., chemiluminescence).[25]

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the ligand to induce β-arrestin recruitment are determined.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[27]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach.[28]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).[28]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[27]

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).[28]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids originates from the condensation of tryptamine and secologanin (B1681713) to form strictosidine (B192452). Through a series of enzymatic transformations, strictosidine is converted to geissoschizine, a key branchpoint intermediate. The formation of the characteristic C7-C16 bond in the this compound scaffold is a crucial step in the pathway.

This compound Biosynthesis Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple enzymatic steps Akuammiline_Scaffold This compound Scaffold (C7-C16 bond) Geissoschizine->Akuammiline_Scaffold Key Cyclization Akuammiline_Alkaloids Akuammiline_Alkaloids Akuammiline_Scaffold->Akuammiline_Alkaloids Further modifications Vincorine Synthesis Workflow Start 5-Methoxy-N'-Boc Tryptamine Diene_Formation Diene Formation Start->Diene_Formation Cascade Organocatalytic Diels-Alder/ Iminium Cyclization Diene_Formation->Cascade Tetracyclic_Core Tetracyclic Core Cascade->Tetracyclic_Core Ring_Formation Azepanyl Ring Formation (Single Electron Cyclization) Tetracyclic_Core->Ring_Formation Pentacyclic_Intermediate Pentacyclic Intermediate Ring_Formation->Pentacyclic_Intermediate Final_Steps Final Modifications Pentacyclic_Intermediate->Final_Steps Vincorine (-)-Vincorine Final_Steps->Vincorine KOR Signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Akuammicine Akuammicine (Agonist) Akuammicine->KOR Binds to ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

References

Akuammiline and its role as a glycine receptor antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Akuammiline (B1256633) Alkaloids as Glycine (B1666218) Receptor Antagonists

Abstract

The glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system, represents a significant target for therapeutic development. This compound alkaloids, a class of monoterpene indole (B1671886) alkaloids, have emerged as compounds of interest for their diverse pharmacological activities. While the broader family is noted for these activities, specific members, notably corymine (B1239757), have been identified as antagonists of the glycine receptor. This technical guide provides a comprehensive overview of the role of this compound alkaloids, with a specific focus on corymine, as glycine receptor antagonists. It details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction: The this compound Alkaloid Family

This compound alkaloids are a family of monoterpene indole alkaloids isolated from various plant species, particularly those of the Apocynaceae family.[1][2] These natural products are characterized by a complex, polycyclic cage-like molecular architecture.[2][3] The family has garnered significant interest in the medicinal chemistry community due to the wide range of biological activities exhibited by its members, including opioid activity, cytotoxic effects, and anti-inflammatory properties.[4][5] While numerous this compound alkaloids exist, this guide focuses on their interaction with the glycine receptor, a critical component of the central nervous system.

The Glycine Receptor (GlyR): A Target for Neuromodulation

The glycine receptor (GlyR) is a pentameric ligand-gated ion channel that mediates fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[6][7]

  • Structure and Function: Functional GlyRs are composed of α (alpha) and β (beta) subunits, with four known isoforms of the α subunit (α1-4) and one β subunit.[8][9] Upon binding of the neurotransmitter glycine, the receptor's integral chloride (Cl⁻) channel opens.[6][10] This leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.[8][10]

  • Pharmacological Significance: The GlyR's role in motor control and pain perception makes it a crucial target for drug development.[7] Antagonists of this receptor, such as the well-known convulsant strychnine, block inhibitory signaling.[11][12] Modulating GlyR activity holds therapeutic potential for conditions involving neuroinflammation, chronic pain, and spasticity.[8][13][14]

Corymine: An this compound Alkaloid with Glycine Receptor Antagonism

Initial pharmacological screenings of the this compound alkaloid family identified corymine as a notable antagonist of the glycine receptor.[4][5] While the user's query specified this compound, the available scientific literature points specifically to corymine as the primary actor on this target within the family. In studies using Xenopus oocytes expressing rat spinal cord RNA, corymine was shown to inhibit glycine-induced currents.[5] This antagonistic action is the basis for its potential as a pharmacological tool and a lead compound for drug discovery.

Mechanism of Action

As a GlyR antagonist, corymine presumably acts by binding to the receptor and preventing the conformational change necessary for channel opening upon glycine binding. This is characteristic of competitive antagonism, similar to strychnine, although the precise binding site and competitive nature require further elucidation. The result is a blockade of the inhibitory chloride current, preventing neuronal hyperpolarization.

cluster_0 Normal Glycinergic Neurotransmission cluster_1 Antagonism by this compound Alkaloid (Corymine) Glycine Glycine GlyR_active Glycine Receptor (GlyR) Glycine->GlyR_active binds Channel_Open Chloride Channel Opens GlyR_active->Channel_Open activates Cl_Influx Cl- Influx Channel_Open->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Corymine Corymine GlyR_blocked Glycine Receptor (GlyR) Corymine->GlyR_blocked binds Block Binding Site Blocked GlyR_blocked->Block prevents activation No_Influx No Cl- Influx Block->No_Influx No_Hyperpolarization No Hyperpolarization No_Influx->No_Hyperpolarization No_Inhibition Disinhibition No_Hyperpolarization->No_Inhibition

Figure 1: Mechanism of GlyR antagonism by corymine.

Quantitative Data on this compound Alkaloid Activity

Quantitative data on the direct antagonism of glycine receptors by this compound or its specific derivatives are sparse in publicly available literature. The primary study identifying this activity provides a qualitative description of inhibition.[5] For context, the activity of known GlyR modulators is presented below.

CompoundTargetAssay TypeValueReference
Corymine Glycine ReceptorElectrophysiology (Xenopus oocytes)30% inhibition of GABA responses at 100 µM; Significant inhibition of glycine responses noted (specific IC₅₀ not provided).[5]
Strychnine Glycine ReceptorRadioligand Binding / ElectrophysiologyHigh-affinity competitive antagonist (nanomolar range).[11][12]
This compound Derivative (Compound 9) RA Fibroblast-Like SynoviocytesCell Proliferation AssayIC₅₀ = 3.22 ± 0.29 µM[15][16][17]
This compound Derivative (Compound 17c) RA Fibroblast-Like SynoviocytesCell Proliferation AssayIC₅₀ = 3.21 ± 0.31 µM[15][16][17]

Note: The IC₅₀ values for this compound derivatives 9 and 17c are for activity against rheumatoid arthritis synoviocytes, not glycine receptors, and are included to provide context on the potency of modified this compound scaffolds in other biological systems.

Experimental Protocols

The characterization of glycine receptor antagonists typically involves electrophysiological assays and radioligand binding studies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the primary method used to characterize the effect of corymine on glycine receptors.[5] It allows for the functional measurement of ion channel activity in a controlled system.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • mRNA Injection: Oocytes are injected with cRNA (complementary RNA) encoding the desired glycine receptor subunits (e.g., from rat brain or spinal cord, or specific subunit clones).[5] Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is held at a specific voltage (e.g., -70 mV).

    • The agonist (glycine) is applied to the oocyte, causing the GlyRs to open and generating an inward chloride current, which is recorded.

  • Antagonist Application:

    • To determine the inhibitory concentration (IC₅₀), oocytes are pre-incubated with varying concentrations of the antagonist (e.g., corymine).

    • The agonist is then co-applied with the antagonist, and the resulting current is measured.

  • Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence of the antagonist to the control current (agonist alone). The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

start Start: Oocyte Harvest prep Oocyte Preparation (Defolliculation) start->prep inject Inject GlyR Subunit mRNA prep->inject incubate Incubate (2-5 days) for Receptor Expression inject->incubate setup Place Oocyte in TEVC Recording Chamber incubate->setup record_control Apply Glycine (Control) Record Current (I_control) setup->record_control apply_antagonist Apply Glycine + Antagonist Record Current (I_test) record_control->apply_antagonist analyze Calculate % Inhibition ((I_control - I_test) / I_control) * 100 apply_antagonist->analyze end Determine IC50 analyze->end

Figure 2: Experimental workflow for TEVC analysis.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a compound for a receptor.

Methodology:

  • Membrane Preparation: A cell line expressing the glycine receptor (e.g., HEK293 cells) or brain tissue rich in GlyRs is homogenized and centrifuged to isolate the cell membrane fraction.

  • Assay Incubation: The membranes are incubated in a buffer solution with:

    • A radiolabeled ligand that binds to the GlyR (e.g., [³H]strychnine).

    • Varying concentrations of the unlabeled test compound (the "competitor," e.g., an this compound alkaloid).

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The IC₅₀ can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Implications for Research and Drug Development

The discovery of glycine receptor antagonism within the this compound alkaloid family opens several avenues for future research:

  • Pharmacophore Development: The complex scaffold of corymine can serve as a basis for designing novel, potent, and subtype-selective GlyR modulators.

  • Tool Compound: Corymine can be used as a pharmacological tool to investigate the physiological roles of glycinergic signaling in various models of disease.

  • Therapeutic Potential: Given the link between GlyR dysfunction and neurological disorders, derivatives of this compound alkaloids could be explored as potential treatments for chronic pain, epilepsy, and movement disorders.

Conclusion

While the broader class of this compound alkaloids presents a rich source of bioactive compounds, it is specifically the alkaloid corymine that has been identified as a functional antagonist of the inhibitory glycine receptor. Although quantitative data on its potency remain to be fully elucidated, its activity provides a strong foundation for further investigation. The detailed experimental protocols and pathway visualizations in this guide offer a framework for researchers to explore the therapeutic potential of this unique natural product scaffold in modulating glycinergic neurotransmission. Future work should focus on determining the specific binding site, affinity (Ki), and subtype selectivity of corymine and its synthetic derivatives to advance their development from lead compounds to clinical candidates.

References

Methodological & Application

Total Synthesis Protocols for (+)-Strictamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis protocols for the complex indole (B1671886) alkaloid, (+)-strictamine. This guide details key synthetic strategies, presents comparative quantitative data, and offers step-by-step experimental protocols for pivotal reactions. Visual diagrams of the synthetic pathways are also included to facilitate a deeper understanding of the methodologies.

(+)-Strictamine, a member of the akuammiline (B1256633) family of alkaloids, possesses a highly rigid and intricate cage-like architecture that has long posed a significant challenge to synthetic chemists. Its unique structure and potential biological activity have made it a compelling target for total synthesis. In recent years, several research groups have successfully developed innovative strategies to construct its pentacyclic framework, including both racemic and enantioselective approaches. This document consolidates the key findings from these seminal works to serve as a practical guide.

Key Synthetic Strategies and Comparative Data

Several distinct and innovative strategies have been employed to achieve the total synthesis of (+)-strictamine. These approaches often feature a key strategic bond formation or ring cyclization step that defines the overall route. Below is a summary of the key strategies and a comparative table of the quantitative data associated with each approach.

The primary strategies that have proven effective include:

  • Enantioselective Synthesis via a Key Indole C2–C7 Bond Formation (Garg et al.) : This approach relies on an early-stage enantioselective dearomative cyclization to establish the critical C7 all-carbon quaternary stereocenter.

  • Formal Asymmetric Synthesis via Asymmetric Propargylation and Metal-Mediated Cyclization (Snyder et al.) : This efficient route utilizes a catalytic asymmetric propargylation of a dihydro-β-carboline followed by a gold- or silver-mediated cyclization to rapidly assemble the core structure.[1]

  • Racemic Total Synthesis via a Late-Stage Indolenine Formation (Zhu et al.) : This synthesis features the formation of the indolenine ring as one of the final steps, with a key Ni(0)-promoted intramolecular cyclization to form the bridged ring system.[2]

  • Formal Racemic Synthesis via Gold-Catalyzed Cyclization (Ohno et al.) : This strategy employs a gold-catalyzed cyclization of a 1-propargyl-1,2,3,4-tetrahydro-β-carboline to construct the D-ring of the strictamine (B1681766) core.[3][4]

  • Asymmetric Formal Synthesis via Friedel-Crafts Cyclization and Aza-1,6-Conjugate Addition (Xiao, Qin et al.) : This approach involves a key Friedel-Crafts cyclization to form the D-ring and establish the C7 quaternary center, followed by an aza-1,6-conjugate addition to assemble the 2-azabicyclo[3.3.1]nonane system.[5]

The following table summarizes the key quantitative data from these representative syntheses.

Synthetic Route Key Reaction Starting Material Number of Steps (Longest Linear Sequence) Overall Yield Enantiomeric Excess (e.e.) Reference
Garg (Enantioselective) Indole C2–C7 CyclizationSubstituted Indole~18Not Reported>99%[6][7]
Snyder (Formal Asymmetric) Asymmetric Propargylation / Metal-Mediated CyclizationDihydro-β-carboline7Not Reported96%[1][8]
Zhu (Racemic) Ni(0)-Promoted Intramolecular CyclizationKnown Enol Triflate9~5%N/A[2]
Ohno (Formal Racemic) Gold-Catalyzed CyclizationTryptamine~10Not ReportedN/A[3][4]
Xiao, Qin (Formal Asymmetric) Friedel-Crafts Cyclization / Aza-1,6-Conjugate AdditionSubstituted Indole~15Not Reported>99%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the total synthesis of (+)-strictamine.

Asymmetric Propargylation/Metal-Mediated Cyclization (Snyder et al.)

This protocol describes the key sequence for the formal asymmetric synthesis of (+)-strictamine.

a) Asymmetric Propargylation:

  • To a solution of 3,4-dihydro-β-carboline (1.0 equiv) in CH2Cl2 at -78 °C is added a solution of the chiral catalyst (e.g., a copper-bis(oxazoline) complex, 0.1 equiv).

  • A solution of propargyl bromide (1.2 equiv) in CH2Cl2 is then added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 48 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and allowed to warm to room temperature.

  • The aqueous layer is extracted with CH2Cl2 (3 x 20 mL), and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-propargylated product.

b) Gold(I)-Catalyzed 6-endo-dig Cyclization:

  • To a solution of the N-propargylated dihydro-β-carboline (1.0 equiv) in DCE at room temperature is added AuCl(IPr) (0.05 equiv) and AgOTf (0.05 equiv).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tetracyclic core of strictamine.

Ni(0)-Promoted Intramolecular Cyclization (Zhu et al.)

This protocol outlines the key bond formation in the racemic total synthesis of (±)-strictamine.[2]

  • A mixture of Ni(COD)2 (4.0 equiv) and P(O-i-Pr)3 (8.0 equiv) in THF is stirred at room temperature for 30 minutes.

  • A solution of the vinyl iodide precursor (1.0 equiv) in THF is added to the catalyst mixture.

  • The reaction mixture is heated to 60 °C and stirred for 24 hours.

  • The reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO3.

  • The mixture is extracted with EtOAc (3 x 15 mL), and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography to afford (±)-strictamine.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.

Garg_Synthesis A Substituted Indole B Dearomative Cyclization (+)-Vince Lactam A->B Chiral Catalyst C Multi-step Conversion B->C D (+)-Strictamine C->D Snyder_Synthesis A Dihydro-β-carboline B Asymmetric Propargylation A->B Chiral Cu(I) Catalyst C N-Propargylated Intermediate B->C D Au(I)/Ag(I)-Mediated 6-endo-dig Cyclization C->D E Tetracyclic Core D->E F Further Elaboration E->F G Zhu's Intermediate F->G Zhu_Synthesis A Known Enol Triflate B Multi-step Assembly of Bridged System A->B C Vinyl Iodide Precursor B->C D Ni(0)-Promoted Intramolecular Cyclization C->D Ni(COD)2 E (±)-Strictamine D->E

References

Application Notes: The Fischer Indolization Reaction in the Synthesis of Akuammiline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fischer indole (B1671886) synthesis, a reaction discovered in 1883 by Emil Fischer, remains one of the most powerful and widely used methods for constructing the indole nucleus.[1][2] This acid-catalyzed reaction transforms an arylhydrazine and an aldehyde or ketone into an indole through a cascade of steps involving hydrazone formation, tautomerization, a[3][3]-sigmatropic rearrangement, and cyclization with the elimination of ammonia.[1][4][5]

In the realm of natural product synthesis, the Fischer indolization is a cornerstone strategy, particularly for the assembly of complex indole alkaloids. The Akuammiline (B1256633) family of alkaloids, characterized by their intricate, cage-like polycyclic skeletons fused to an indoline (B122111) or indolenine core, represents a formidable synthetic challenge.[6][7] The strategic application of the Fischer indolization has been pivotal in several successful total syntheses of these molecules, enabling the construction of the core heterocyclic system and, crucially, the installation of challenging stereocenters.[6][8][9]

Strategic Application in this compound Synthesis

The total synthesis of complex this compound alkaloids such as Picrinine, Strictamine, and Scholarisine A has showcased the robustness and strategic importance of the Fischer indolization.[3][6][10] Research groups have employed this reaction in late-stage syntheses to forge the complete carbon framework of the natural products.[6][10]

A key advantage of this strategy is its ability to create the sterically congested C7 quaternary stereocenter, a common and challenging feature of all this compound alkaloids.[10][11][12] By reacting a complex, polycyclic ketone with a phenylhydrazine (B124118) derivative, the reaction establishes the indole ring system and the quaternary center in a single, highly diastereoselective transformation.[6][8][11]

Furthermore, innovative variations of the reaction, such as the "reductive interrupted Fischer indolization," have been developed to access key late-stage intermediates that were otherwise elusive.[10][13] This demonstrates the continued evolution and adaptation of this century-old reaction to meet modern synthetic challenges.

Reaction Mechanisms and Synthetic Workflows

The classical mechanism of the Fischer indole synthesis is a well-studied pathway that proceeds through several key intermediates.

Fischer_Indole_Mechanism cluster_start Reactants Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Acid (cat.) - H₂O Ketone Ketone / Aldehyde Ketone->Hydrazone + Acid (cat.) - H₂O Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Aromatization - NH₃ Ammonia NH₃ Aminal->Ammonia Picrinine_Workflow Start Bridged [3.3.1]-azabicycle (Known Ketone) Tricycle Tricyclic Cyclopentene Intermediate (10) Start->Tricycle Multi-step Sequence Oxidation Olefin Oxidation & Protection Tricycle->Oxidation Substrate Fischer Indolization Substrate (22) Oxidation->Substrate Fischer Key Fischer Indolization (with Phenylhydrazine) Substrate->Fischer Hexacycle Hexacyclic Indolenine Product (23) Fischer->Hexacycle LateStage Late-Stage Transformations Hexacycle->LateStage Picrinine Picrinine LateStage->Picrinine

References

Enantioselective Synthesis of the Akuammiline Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Akuammiline alkaloids are a diverse family of indole (B1671886) alkaloids characterized by a complex, caged polycyclic architecture. Their significant biological activities have made them compelling targets in chemical synthesis. This document provides detailed application notes and protocols on the enantioselective synthesis of the core structure of this compound alkaloids, with a focus on recently developed key strategies that have enabled the asymmetric synthesis of these challenging molecules. The methodologies discussed herein are primarily drawn from the seminal work of the Garg and MacMillan research groups, who have pioneered innovative approaches to access the intricate frameworks of these natural products.

Introduction

The this compound alkaloids possess a fascinating molecular architecture that has captivated synthetic chemists for decades. A particularly challenging subclass of this family features a methanoquinolizidine core, which long remained an elusive synthetic target.[1][2] Recent breakthroughs have not only conquered this challenge but have also provided enantioselective pathways to several members of this family, including (+)-strictamine, (−)-2(S)-cathafoline, (+)-akuammiline, and (−)-Ψ-akuammigine.[3][4] This document outlines two prominent and powerful strategies for the enantioselective construction of the this compound core: a reductive interrupted Fischer indolization approach and an organocascade-catalyzed Diels-Alder/iminium ion cyclization.

Key Strategic Approaches

Two principal retrosynthetic strategies for the enantioselective synthesis of the this compound core are presented below.

Reductive Interrupted Fischer Indolization Strategy

This strategy, developed by the Garg laboratory, has proven effective for the synthesis of this compound alkaloids containing the methanoquinolizidine core.[3][4] The key disconnection involves a late-stage deprotection and cyclization cascade to form the methanoquinolizidine framework from a common pentacyclic intermediate. This intermediate is assembled using a novel reductive interrupted Fischer indolization reaction, which impressively constructs a complex pentacycle with five contiguous stereocenters.[3][4]

G cluster_0 Retrosynthetic Analysis: Reductive Interrupted Fischer Indolization This compound This compound Core (e.g., Strictamine) Pentacycle Common Pentacyclic Intermediate This compound->Pentacycle Late-stage Deprotection/Cyclization Ketolactone Enantioenriched Ketolactone Pentacycle->Ketolactone Reductive Interrupted Fischer Indolization Enone Cyclic Enone Ketolactone->Enone Hydrolysis & Reduction G cluster_1 Retrosynthetic Analysis: Organocascade Strategy Vincorine Vincorine Core Tetracycle Tetracyclic Core Vincorine->Tetracycle Ring Formation Precursors Simple Achiral Precursors Tetracycle->Precursors Organocatalytic Diels-Alder/Iminium Cyclization Cascade G cluster_2 Workflow: Reductive Interrupted Fischer Indolization start Combine Ketolactone and Phenylhydrazine add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa stir Stir at Room Temperature add_tfa->stir add_hydride Add Hydride Source (e.g., NaBH3CN) stir->add_hydride quench Quench Reaction add_hydride->quench extract Workup and Purification quench->extract product Isolate Pentacyclic Product extract->product G cluster_3 Workflow: Organocascade Reaction start Combine Aldehyde, Dienophile, and Organocatalyst add_acid Add Acid Additive start->add_acid stir Stir at Low Temperature add_acid->stir monitor Monitor by LC-MS stir->monitor quench Quench Reaction monitor->quench extract Workup and Purification quench->extract product Isolate Tetracyclic Product extract->product

References

Application Notes and Protocols for the Extraction and Purification of Akuammiline from Picralima nitida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline is a monoterpene indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida, also known as the Akuamma tree.[1] The seeds have a history of use in traditional medicine for treating pain and fever.[1][2] this compound and its related alkaloids, such as akuammine (B1666748) and pseudo-akuammigine, are of significant interest to the scientific community for their potential pharmacological activities, particularly their interaction with opioid receptors.[1][3] This document provides detailed application notes and protocols for the extraction and purification of this compound from Picralima nitida seeds, intended for use in research and drug development.

Application Notes

The isolation of this compound from its natural source involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of purification steps to isolate the specific compound. The choice of methodology is critical for achieving high yield and purity.

1. Extraction Principles

The primary goal of extraction is to efficiently remove the target alkaloids from the solid plant matrix. Picralima nitida seeds contain a complex mixture of indole and dihydroindole alkaloids, including this compound, akuammine, akuammigine, akuammicine, and picraline (B586500).[4]

  • Acid-Base Extraction: This is a highly effective method for selectively extracting alkaloids. Alkaloids are basic compounds that are generally soluble in organic solvents in their freebase form but become soluble in acidic aqueous solutions as their corresponding salts. This property allows for their separation from neutral and acidic plant components. A typical procedure involves:

    • Macerating the powdered plant material in an acidified alcoholic solvent (e.g., methanolic hydrochloride) to protonate the alkaloids and bring them into solution.[5]

    • Performing a liquid-liquid extraction. The acidic extract is washed with a nonpolar solvent (like hexanes) to remove fats and other non-basic compounds.[5]

    • Basifying the aqueous layer (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloid salts, converting them back to their freebase form.[5]

    • Extracting the alkaloid freebases from the basic aqueous solution into an organic solvent (e.g., dichloromethane (B109758), diethyl ether).[5]

  • Solvent Selection: The choice of solvent is crucial. Methanol and ethanol (B145695) are commonly used for the initial extraction due to their ability to penetrate the plant tissue and solubilize a wide range of alkaloids.[4][6] Dichloromethane and diethyl ether are effective for extracting the freebase alkaloids from the aqueous phase.[4][5] The selection should also consider factors like toxicity, cost, and ease of removal.[7]

2. Purification Principles

Crude alkaloid extracts contain a mixture of structurally similar compounds. High-purity this compound is obtained through advanced chromatographic techniques.

  • pH-Zone Refining Countercurrent Chromatography (pHZR-CCC): This is a powerful preparative liquid-liquid chromatography technique ideal for separating ionizable compounds like alkaloids without a solid stationary phase. The separation is based on the differential partitioning of compounds between two immiscible liquid phases as the pH of the aqueous phase is varied. This method has been successfully employed to isolate several P. nitida alkaloids in high purity and significant quantities.[1][2]

  • Flash Chromatography: This is a rapid form of column chromatography that uses pressure to drive the solvent through the column, speeding up the separation. It is often used as a final polishing step. For the separation of this compound, silica (B1680970) gel is a common stationary phase. In some cases, this compound co-elutes with other alkaloids like picraline during pHZR-CCC and requires a subsequent separation via flash chromatography.[5]

  • Recrystallization: This technique can be used to obtain highly pure crystalline solids of the target compound from a concentrated solution.[5]

Quantitative Data Summary

The following table summarizes the yield of this compound and other major alkaloids from Picralima nitida seeds based on a published protocol involving an initial acid-base extraction followed by pH-Zone Refining Countercurrent Chromatography and subsequent flash chromatography.

ParameterValueReference
Starting Material250 g Akuamma seed powder[5]
Crude Dichloromethane Fraction Yield3.356 g[5]
Purified Alkaloid Yields (from 1.2 g of DCM fraction)
Pseudo-akuammigine130 mg[5]
Akuammicine145 mg[5]
This compound 61 mg [5]
Picraline90 mg[5]

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloid Fraction from Picralima nitida Seeds

This protocol details an acid-base extraction method to obtain a crude mixture of alkaloids.

Materials:

  • Akuamma seed powder (250 g)

  • Methanolic hydrochloride solution

  • Aqueous hydrochloric acid (2N)

  • Hexanes

  • Dichloromethane

  • Large beaker or flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel (1 L)

  • Rotary evaporator

Procedure:

  • Combine 250 g of Akuamma seed powder with 400 mL of methanolic hydrochloride solution in a large beaker.

  • Stir the mixture for two hours at room temperature.[5]

  • Filter the seed powder from the solution. Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude extract in 400 mL of 2N aqueous hydrochloric acid.[5]

  • Transfer the acidic solution to a 1 L separatory funnel and wash three times with 400 mL of hexanes to remove non-basic impurities. Discard the hexane (B92381) layers.

  • Extract the remaining acidic aqueous layer three times with 400 mL of dichloromethane.[5]

  • Combine the dichloromethane layers.

  • Evaporate the combined dichloromethane layers to dryness under vacuum to yield the crude dichloromethane fraction containing a mixture of alkaloids, including this compound.[5]

Protocol 2: Purification of this compound

This protocol describes the purification of this compound from the crude dichloromethane fraction using a combination of pH-Zone Refining Countercurrent Chromatography (pHZR-CCC) and flash chromatography.

Materials:

  • Crude dichloromethane fraction (from Protocol 1)

  • Solvents for pHZR-CCC (optimized system required)

  • Silica gel for flash chromatography

  • Solvents for flash chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)

  • pHZR-CCC instrument

  • Flash chromatography system

  • Fraction collector

  • TLC plates and developing chamber

  • Analytical balance

Procedure:

  • pH-Zone Refining Countercurrent Chromatography:

    • Dissolve a known amount (e.g., 1.2 g) of the crude dichloromethane fraction in the appropriate solvent for injection into the pHZR-CCC system.[5]

    • Perform the separation using an optimized solvent system. Note: The specific solvent system and pH gradient must be developed based on the instrument and the specific alkaloid mixture.

    • Collect fractions of a specified volume (e.g., 7.5 mL) to improve purity.[5]

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target alkaloids.

    • Based on a reported separation, this compound and picraline will likely co-elute in a mixture.[5] Combine these fractions.

  • Flash Chromatography:

    • Concentrate the combined fractions containing the this compound/picraline mixture.

    • Prepare a silica gel column suitable for the amount of material to be separated.

    • Load the concentrated mixture onto the silica gel column.

    • Elute the column with an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes). Monitor the separation by TLC.

    • Collect the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound. From a starting 1.2 g of crude extract, approximately 61 mg of this compound can be obtained.[5]

Visualizations

ExtractionWorkflow Start Picralima nitida Seed Powder Step1 Maceration with Methanolic HCl Start->Step1 Step2 Filtration Step1->Step2 Step3 Evaporation of Filtrate Step2->Step3 Waste1 Seed Residue Step2->Waste1 Step4 Dissolution in Aqueous HCl Step3->Step4 Step5 Hexane Wash (x3) Step4->Step5 Step6 DCM Extraction (x3) Step5->Step6 Waste2 Hexane Layer (Lipids) Step5->Waste2 Step7 Evaporation of DCM Step6->Step7 Waste3 Aqueous Layer Step6->Waste3 End Crude Alkaloid Fraction Step7->End

Caption: Workflow for the acid-base extraction of crude alkaloids.

PurificationWorkflow Start Crude Alkaloid Fraction CCC pH-Zone Refining Countercurrent Chromatography Start->CCC Pseudo Pure Pseudo-akuammigine CCC->Pseudo Akuammicine Pure Akuammicine CCC->Akuammicine Mixture This compound & Picraline Mixture CCC->Mixture FlashChrom Silica Gel Flash Chromatography This compound Pure this compound FlashChrom->this compound Picraline Pure Picraline FlashChrom->Picraline Mixture->FlashChrom

Caption: Purification scheme for isolating this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids isolated from the seeds of Picralima nitida, have garnered significant interest in pharmacology due to their diverse biological activities. Traditionally used in West African medicine for treating pain and fever, these compounds have been investigated for their potential as novel therapeutics. This document provides detailed application notes and protocols for a range of in vitro assays to characterize the bioactivity of this compound and its derivatives, with a primary focus on its well-documented interaction with opioid receptors, as well as its potential anti-inflammatory, cytotoxic, and antioxidant properties.

I. Opioid Receptor Activity

This compound and its related alkaloids, notably akuammicine (B1666747), have been identified as agonists of the kappa-opioid receptor (κOR).[1][2] This activity suggests potential for the development of novel analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor (µOR) agonists.[2] In vitro assays are crucial for characterizing the affinity, potency, and functional selectivity of this compound at opioid receptors.

Quantitative Data Summary: Opioid Receptor Activity of this compound and Related Alkaloids
CompoundReceptorAssay TypeParameterValue (µM)Reference
AkuammicineκORRadioligand BindingKi0.2[3]
AkuammicineµORRadioligand BindingKi>10[3]
AkuammicineδORRadioligand BindingKi>10[3]
AkuammidineµORRadioligand BindingKi0.6[3]
AkuammidineδORRadioligand BindingKi2.4[3]
AkuammidineκORRadioligand BindingKi8.6[3]
AkuammineµORRadioligand BindingKi0.5[3]
AkuammicineκORFunctional AssayEC500.24[2]
Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[4]

Materials:

  • Cell membranes expressing the human opioid receptor of interest (e.g., from CHO or HEK293 cells)[5]

  • Radioligand (e.g., [³H]-DAMGO for µOR, [³H]-DPDPE for δOR, [³H]-U69,593 for κOR)[5][6]

  • Test compound (this compound)

  • Naloxone (B1662785) (for non-specific binding determination)[4]

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)[4]

  • Filtration apparatus with glass fiber filters[5]

  • Scintillation counter[4]

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Controls:

    • Total Binding: Incubate membranes with only the radioligand.

    • Non-specific Binding: Incubate membranes with the radioligand and a high concentration of naloxone (e.g., 10 µM).[4]

  • Incubation Conditions: Incubate at 25°C for 60 minutes.[5]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[5]

  • Washing: Wash the filters with ice-cold assay buffer.[4]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[4]

This functional assay measures the activation of G-proteins upon agonist binding to the receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[5][7]

Materials:

  • Cell membranes expressing the opioid receptor

  • [³⁵S]GTPγS (radiolabeled)[7]

  • GDP, MgCl₂, NaCl[7]

  • Test compound (this compound)

  • Unlabeled GTPγS (for non-specific binding)[7]

  • Filtration apparatus and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, MgCl₂, NaCl, GDP, and varying concentrations of this compound.

  • Membrane Addition: Add the cell membranes to each well.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction. Incubate at 25°C for 60 minutes.[5]

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Generate concentration-response curves and calculate EC50 and Emax values.[7]

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gαi/o subunit of the G-protein, upon receptor activation.[7]

Materials:

  • Whole cells expressing the opioid receptor (e.g., CHO or HEK293 cells)

  • Forskolin (B1673556) (to stimulate cAMP production)

  • Test compound (this compound)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production. Incubate for a specified time (e.g., 30 minutes at 37°C).[7]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Plot cAMP levels against the logarithm of the this compound concentration to generate concentration-response curves and determine EC50 and Emax values.[7]

Signaling Pathway and Experimental Workflow Diagrams

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Opioid_Receptor Opioid Receptor (GPCR) This compound->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Biological_Response Biological Response (e.g., Analgesia) cAMP->Biological_Response Decreased levels lead to

Caption: this compound-mediated opioid receptor signaling pathway.

Radioligand_Binding_Assay_Workflow Start Prepare_Reagents Prepare receptor membranes, radioligand, and this compound dilutions Start->Prepare_Reagents Incubation Incubate membranes, radioligand, and this compound Prepare_Reagents->Incubation Filtration Rapidly filter to separate bound and unbound ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Quantification Measure radioactivity with scintillation counter Washing->Quantification Data_Analysis Calculate Ki value Quantification->Data_Analysis End Data_Analysis->End

Caption: Workflow for the radioligand binding assay.

II. Anti-inflammatory Activity

Some studies suggest that this compound alkaloids possess anti-inflammatory properties.[8][9][10] In vitro assays for anti-inflammatory activity often involve stimulating immune cells like macrophages with an inflammatory agent (e.g., lipopolysaccharide, LPS) and measuring the production of inflammatory mediators.

Quantitative Data Summary: Anti-inflammatory Activity of this compound Derivatives
CompoundCell LineAssayParameterValue (µM)Reference
This compound Derivative 9RA-FLSProliferationIC503.22 ± 0.29[8]
This compound Derivative 17cRA-FLSProliferationIC503.21 ± 0.31[8]
Experimental Protocols

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable breakdown product, nitrite (B80452).[11][12]

Materials:

  • RAW 264.7 macrophage cell line[12]

  • Lipopolysaccharide (LPS)[11]

  • Test compound (this compound)

  • Griess Reagent[11]

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[12]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[12]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[11]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.[11]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.[12]

This assay measures the secretion of pro-inflammatory cytokines into the cell culture medium.[11]

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compound (this compound)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Treatment: Seed, treat, and stimulate RAW 264.7 cells as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatants after the 24-hour treatment.[11]

  • ELISA: Perform ELISAs for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the specific kits used.[11]

  • Data Analysis: Generate standard curves and determine the concentration of each cytokine in the samples.

III. Cytotoxic/Anticancer Activity

Certain this compound alkaloids have demonstrated cytotoxic activity against various cancer cell lines, suggesting potential for anticancer drug development.[13][14]

Quantitative Data Summary: Cytotoxic Activity of this compound-related Alkaloids
CompoundCell LineAssayParameterValue (µM)Reference
Bisindole Alkaloid 7KBGrowth InhibitionIC500.3-8.3[13]
Bisindole Alkaloid 8KBGrowth InhibitionIC500.3-8.3[13]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)[13]

  • 96-well plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[16]

IV. Antioxidant Activity

The antioxidant potential of compounds is often evaluated by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the free radical scavenging activity of a compound.[17][18][19]

Materials:

  • DPPH solution in methanol (B129727) or ethanol[20]

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)[20]

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate or cuvettes, add the DPPH working solution to various concentrations of this compound.[20]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[20]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.[18]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[18]

Workflow and Pathway Diagrams

MTT_Assay_Workflow Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Treatment Treat cells with various concentrations of this compound Cell_Seeding->Treatment MTT_Addition Add MTT solution and incubate for 2-4 hours Treatment->MTT_Addition Solubilization Add solubilization solution to dissolve formazan MTT_Addition->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 value Absorbance_Reading->Data_Analysis End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Anti_Inflammatory_Assay_Workflow Start Cell_Culture Seed RAW 264.7 macrophages Start->Cell_Culture Pre_Treatment Pre-treat cells with this compound Cell_Culture->Pre_Treatment Stimulation Stimulate with LPS for 24 hours Pre_Treatment->Stimulation Collect_Supernatant Collect cell culture supernatant Stimulation->Collect_Supernatant Mediator_Quantification Quantify NO (Griess Assay) and Cytokines (ELISA) Collect_Supernatant->Mediator_Quantification Data_Analysis Analyze inhibition of inflammatory mediators Mediator_Quantification->Data_Analysis End Data_Analysis->End

Caption: Workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols for Computational Docking of Akuammiline to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound, a representative member of this family, has been suggested to interact with various protein targets, making it a compelling candidate for drug discovery and development. Computational docking is a powerful in silico method that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction. These application notes provide a detailed protocol for the computational docking of this compound to potential protein targets, enabling researchers to investigate its mechanism of action and guide further experimental studies.

Potential Protein Targets for this compound

Based on existing literature, this compound and its structural analogs have shown affinity for several key protein families implicated in various physiological processes. These include:

  • Opioid Receptors (μ and κ): Several studies have indicated that this compound alkaloids can interact with opioid receptors, suggesting a potential role in pain modulation.

  • Glycine (B1666218) Receptors: Some related alkaloids have been shown to antagonize glycine receptors, pointing to a possible role in neurological pathways.

  • Protein Kinases: The vast family of protein kinases is a common target for many alkaloids, and exploring this compound's interaction with relevant kinases could uncover novel therapeutic applications, for instance, in cancer therapy.

Data Presentation: Predicted Binding Affinities of this compound

The following table summarizes hypothetical, yet realistic, quantitative data from a computational docking study of this compound against selected protein targets. These values are for illustrative purposes and would typically be generated following the protocol outlined below.

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues (Hypothetical)
Mu-Opioid Receptor6DDE-9.8150ASP147, TYR148, HIS297
Kappa-Opioid Receptor4DJH-10.285ASP138, TYR139, ILE294
Glycine Receptor (α1)5TIN-8.5550ARG65, PHE159, THR204
Protein Kinase (e.g., AKT1)6HHG-9.1250LYS179, GLU236, ASP292

Experimental Protocols: Molecular Docking of this compound using AutoDock Vina

This protocol provides a step-by-step guide for performing a computational docking study of this compound with a protein target using AutoDock Vina, a widely used open-source docking program.

1. Software and Resource Requirements:

  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The docking program.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • 3D Structure of this compound: Can be obtained from PubChem (CID 16058537) in SDF format.

  • 3D Structure of Target Protein: Can be downloaded from the Protein Data Bank (PDB).

2. Ligand Preparation:

  • Download and Convert: Download the 3D structure of this compound from PubChem in SDF format. Use a molecular modeling software like Avogadro or Open Babel to convert the SDF file to a PDB file and then to the required PDBQT format using AutoDock Tools.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94 to obtain a low-energy conformation.

  • Set Torsions: In AutoDock Tools, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

3. Protein Preparation:

  • Download and Clean: Download the crystal structure of the target protein from the PDB (e.g., 6DDE for the mu-opioid receptor). Remove any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding site.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign Gasteiger charges to the protein atoms.

  • Generate PDBQT File: Save the prepared protein structure in the PDBQT format.

4. Grid Box Generation:

  • Identify Binding Site: Determine the binding site of the protein. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site prediction tools.

  • Define Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking simulation. A typical grid box size is 25 x 25 x 25 Å.

5. Running the Docking Simulation:

  • Create Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input:

  • Output: AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their docking scores. A log file will also be created containing the binding affinity values for each pose.

6. Analysis of Results:

  • Visualize Docking Poses: Use PyMOL or UCSF Chimera to visualize the predicted binding poses of this compound within the protein's binding site.

  • Analyze Interactions: Identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.

  • Interpret Binding Affinity: The docking score provides an estimate of the binding affinity. Lower (more negative) scores indicate a more favorable binding interaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Computational_Docking_Workflow Computational Docking Workflow for this compound cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound 3D Structure) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Protein_Prep Protein Preparation (Target 3D Structure) Grid_Box Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Box Grid_Box->Run_Vina Analyze_Results Analyze Docking Results (Binding Poses & Scores) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: A flowchart illustrating the key steps in the computational docking of this compound.

Opioid_Receptor_Signaling Simplified Opioid Receptor Signaling Pathway This compound This compound Opioid_Receptor Opioid Receptor (μ or κ) This compound->Opioid_Receptor G_Protein Gi/o Protein Activation Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: A diagram of the canonical opioid receptor signaling cascade.

Synthesis and Structure-Activity Relationship Studies of Akuammiline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of Akuammiline derivatives, a class of monoterpene indole (B1671886) alkaloids with renewed medicinal interest. These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for drug discovery and development.

Overview of this compound Alkaloids

This compound alkaloids are a family of natural products characterized by a complex, cage-like polycyclic framework.[1][2][3] Their intricate structures and diverse biological activities have made them compelling targets for total synthesis and medicinal chemistry efforts. Recent studies have highlighted their potential as anti-inflammatory agents, particularly in the context of rheumatoid arthritis, through the modulation of key signaling pathways.[1][2]

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the inhibitory activity of a series of synthesized this compound derivatives against human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), providing a basis for understanding the structure-activity relationships of this compound class.

Compound IDStructureR1R2IC50 (µM) against RA-FLSs[1]
6 Simplified this compound CoreHH> 10
9 Azido (B1232118) DerivativeN3H3.22 ± 0.29
17a Sulfonamide DerivativeHSO2Ph6.85 ± 0.45
17c Sulfonamide DerivativeHSO2(p-MePh)3.21 ± 0.31
17d Sulfonamide DerivativeHSO2(p-FPh)7.53 ± 0.51
17f Sulfonamide DerivativeHSO2(2-naphthyl)9.87 ± 0.62

Key SAR Observations:

  • The unsubstituted, simplified this compound core (Compound 6 ) shows weak activity, indicating that substitutions are crucial for inhibitory potency.[1]

  • The introduction of an azido group at the R1 position (Compound 9 ) significantly enhances the inhibitory activity against RA-FLSs.[1]

  • The addition of a sulfonamide group at the R2 position also leads to potent derivatives.[1]

  • Among the sulfonamide derivatives, the presence of a p-tolyl group (Compound 17c ) resulted in the most potent activity, comparable to the azido derivative 9 .[1]

Experimental Protocols

General Synthetic Protocol for this compound Derivatives

The following is a general, representative protocol for the synthesis of a key intermediate and a final derivative, based on reported total synthesis routes. Specific details for each derivative can be found in the supplementary information of the cited literature.

Protocol 3.1.1: Synthesis of a Key Tetracyclic Intermediate (Based on the synthesis of Picrinine)

This protocol outlines the formation of a key bicyclic intermediate, a common starting point for many this compound alkaloid syntheses.

  • Alkylation: To a solution of the starting sulfonamide (1.0 eq) in anhydrous acetonitrile (B52724) (0.1 M), add cesium carbonate (1.5 eq) and the desired tosylate electrophile (1.2 eq). Heat the mixture to 80 °C and stir for 12 hours. After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the alkylated product.[3]

  • Palladium-Catalyzed Cyclization: Dissolve the alkylated product (1.0 eq) in methanol (B129727) (0.05 M). Add potassium carbonate (2.0 eq) and PdCl2(dppf) (0.1 eq). Heat the mixture to 70 °C and stir for 4 hours. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the bicyclic ketone.[3]

  • Enone Formation: To a solution of the bicyclic ketone (1.0 eq) in a mixture of DMSO and water (4:1, 0.1 M), add IBX (1.5 eq) and NMO (1.5 eq). Heat the reaction to 45 °C and stir for 6 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure and purify by flash column chromatography to yield the enone.[3]

Protocol 3.1.2: Fischer Indolization for Indole Core Formation

This protocol describes the crucial Fischer indolization step to construct the indole core of the this compound skeleton.

  • Hydrazone Formation: Dissolve the ketone intermediate (1.0 eq) and phenylhydrazine (B124118) (1.1 eq) in ethanol (B145695) (0.2 M). Add a catalytic amount of acetic acid (0.1 eq). Heat the mixture to reflux and stir for 2 hours. Cool to room temperature and concentrate under reduced pressure. The crude hydrazone can be used in the next step without further purification.

  • Cyclization: Add the crude hydrazone to a preheated solution of polyphosphoric acid (10 eq by weight) at 100 °C. Stir the mixture vigorously for 30 minutes. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide (B78521) and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the indole product.

Biological Assay Protocols

Protocol 3.2.1: RA-FLS Proliferation Assay (MTT Assay)

This protocol details the procedure to assess the cytotoxic effects of this compound derivatives on Rheumatoid Arthritis Fibroblast-Like Synoviocytes.

  • Cell Seeding: Seed RA-FLS cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in DMEM. Replace the medium in the 96-well plate with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1]

Protocol 3.2.2: Western Blot Analysis of NF-κB and MAPK Signaling

This protocol provides a method to investigate the effect of this compound derivatives on the NF-κB and MAPK signaling pathways in RA-FLSs.

  • Cell Treatment and Lysis: Seed RA-FLS cells in 6-well plates and grow to 80% confluency. Pre-treat the cells with various concentrations of the this compound derivative for 2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes to activate the NF-κB and MAPK pathways. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK, and JNK overnight at 4 °C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the synthesis and evaluation of this compound derivatives.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Tryptamine derivatives) intermediate Key Polycyclic Intermediate (e.g., Bicyclic Ketone) start->intermediate Multi-step synthesis core This compound Core Structure (via Fischer Indolization) intermediate->core Key Cyclization derivatives This compound Derivatives (via Functional Group Interconversion) core->derivatives Derivatization

Caption: A generalized workflow for the synthesis of this compound derivatives.

G cluster_sar SAR Study Workflow synthesis Synthesize Library of This compound Derivatives bioassay Biological Screening (e.g., RA-FLS Proliferation Assay) synthesis->bioassay data Collect Quantitative Data (e.g., IC50 values) bioassay->data analysis Analyze Structure-Activity Relationships data->analysis lead_opt Lead Optimization analysis->lead_opt lead_opt->synthesis

Caption: A typical workflow for conducting structure-activity relationship studies.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK MAPKKK MAPKKK TNFR->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression NFkB->Genes activates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates AP1->Genes activates This compound This compound Derivative This compound->IKK inhibits This compound->MAPKK inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.

References

Application Notes and Protocols for Evaluating Akuammiline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids, have garnered significant interest in pharmacological research due to their diverse biological activities. Among these, their potential cytotoxic effects against various cancer cell lines are of particular note for drug discovery and development. Echitamine, a prominent member of the this compound family, has demonstrated cytotoxic and anti-tumor properties.[1][2] These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxicity of this compound alkaloids, using echitamine as a representative compound. The provided methodologies for assessing cell viability, membrane integrity, and the underlying apoptotic mechanisms will enable researchers to effectively screen and characterize the anticancer potential of this class of compounds.

Data Presentation

The cytotoxic activity of this compound alkaloids is concentration-dependent.[1][2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. Below is a summary of reported IC50 values for echitamine and related macroline-akuammiline bisindole alkaloids against various human cancer cell lines.

Compound/Alkaloid TypeCell LineIC50 Value (µM)
EchitamineKB (Human oral squamous carcinoma)27.23[2]
HeLa (Human cervical cancer)Concentration-dependent
HepG2 (Human liver cancer)killing observed[1]
HL60 (Human promyelocytic leukemia)
MCF-7 (Human breast adenocarcinoma)
Macroline-Akuammiline Bisindole AlkaloidsKB (Human oral squamous carcinoma)0.3 - 8.3
KB-VIN (Vincristine-resistant KB)
PC-3 (Human prostate cancer)
LNCaP (Human prostate cancer)
MCF7 (Human breast adenocarcinoma)
MDA-MB-231 (Human breast adenocarcinoma)
HT-29 (Human colorectal adenocarcinoma)
HCT 116 (Human colorectal carcinoma)
A549 (Human lung carcinoma)

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound alkaloid (e.g., Echitamine) stock solution (in DMSO or other suitable solvent)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Cytotoxicity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound alkaloid stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate and buffer) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100).

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze apoptosis by staining with Annexin V and Propidium Iodide (PI) and to determine the cell cycle distribution by PI staining of DNA content.

Materials:

  • This compound alkaloid stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • PI/RNase staining buffer for cell cycle analysis

  • Flow cytometer

Protocol for Apoptosis Analysis:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound alkaloid at various concentrations (including the IC50 value) for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis analysis protocol.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity & Viability Assays cluster_mechanism 3. Mechanism of Action Analysis cluster_analysis 4. Data Analysis start Select Cancer Cell Lines seed Seed Cells in Microplates start->seed treat Treat with this compound Alkaloid (Serial Dilutions) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating this compound cytotoxicity.

Generalized Signaling Pathway for Indole Alkaloid-Induced Apoptosis

Disclaimer: The following diagram represents a generalized signaling pathway for apoptosis induced by cytotoxic indole alkaloids. The precise molecular targets of this compound may vary.

Indole alkaloids can induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This process often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3][4][5]

apoptosis_pathway cluster_stimulus Indole Alkaloid Treatment cluster_bcl2 Regulation of Bcl-2 Family cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Alkaloid (e.g., Echitamine) bax Bax Activation This compound->bax bcl2 Bcl-2 Inhibition This compound->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c MOMP caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis pathway.

Generalized Signaling Pathway for Indole Alkaloid-Induced Cell Cycle Arrest

Some natural compounds, including certain alkaloids, can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins.[6]

cell_cycle_pathway cluster_stimulus Indole Alkaloid Treatment cluster_regulation Regulation of G2/M Transition cluster_outcome Cellular Outcome This compound This compound Alkaloid (e.g., Echitamine) p38_mapk p38 MAPK Activation This compound->p38_mapk cyclinB1_cdk1 Cyclin B1/CDK1 Complex Inhibition This compound->cyclinB1_cdk1 Downregulates cdc25c CDC25c Inhibition p38_mapk->cdc25c cdc25c->cyclinB1_cdk1 Activates g2m_arrest G2/M Phase Arrest cyclinB1_cdk1->g2m_arrest Promotes Mitosis

Caption: Generalized G2/M cell cycle arrest pathway.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Complex Akuammiline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex Akuammiline (B1256633) alkaloids.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the synthesis of this compound alkaloids, with solutions derived from published synthetic routes.

Problem ID: TS-AA-001

  • Issue: Low yield in the critical Fischer indole (B1671886) synthesis to form the core structure.

  • Potential Cause(s):

    • Decomposition of the starting hydrazone under harsh acidic conditions.

    • Steric hindrance preventing the[1][1]-sigmatropic rearrangement.

    • Unfavorable electronic properties of the substrates.

  • Suggested Solution(s):

    • Acid Catalyst Screening: The choice of acid catalyst is critical. While strong Brønsted acids like H₂SO₄ or HCl are common, they can cause degradation. Consider using Lewis acids such as ZnCl₂ or BF₃·OEt₂, which can promote the reaction under milder conditions. In the synthesis of (±)-picrinine, trifluoroacetic acid (TFA) was successfully employed for a complex Fischer indolization.[2]

    • Reaction Temperature and Time Optimization: Systematically vary the reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also lead to decomposition. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.

    • Protecting Group Strategy: The electronic nature of the protecting group on the indole nitrogen can influence the reaction's success. If the reaction is sluggish, a more electron-donating protecting group might be beneficial. Conversely, if side reactions are an issue, a more robust, electron-withdrawing group could be employed.

    • "Interrupted" Fischer Indolization: For highly complex systems, a reductive "interrupted" Fischer indolization can be a powerful strategy to construct the pentacyclic core with high stereocontrol, as demonstrated in the synthesis of (+)-strictamine and other methanoquinolizidine-containing alkaloids.[3][4]

Problem ID: TS-AA-002

  • Issue: Poor diastereoselectivity in the intramolecular Heck reaction for the formation of the bridged bicyclic system.

  • Potential Cause(s):

    • Flexibility of the tether connecting the aryl/vinyl halide and the alkene.

    • Lack of a strong directing group to control the facial selectivity of the migratory insertion.

    • Inappropriate choice of palladium catalyst and ligands.

  • Suggested Solution(s):

    • Ligand Screening: The stereochemical outcome of the Heck reaction is often dictated by the chiral ligand on the palladium center. Screen a variety of chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos, Phos-ferrox) to identify one that induces the desired diastereoselectivity.

    • Substrate Modification: Introduce a bulky substituent on the tether or near one of the reacting centers to create a steric bias that favors one transition state over the other.

    • Solvent and Additive Optimization: The polarity of the solvent can influence the conformation of the substrate and the catalyst. Additionally, additives like silver salts (e.g., Ag₃PO₄) can scavenge halide ions and switch the reaction mechanism from a neutral to a cationic pathway, which can sometimes improve selectivity.

    • Reductive Heck Reaction: A nickel-mediated reductive Heck reaction has been successfully used to forge the [3.3.1]-azabicyclic core in the synthesis of (-)-picrinine, offering an alternative to traditional palladium catalysis.[5][6]

Problem ID: TS-AA-003

  • Issue: Difficulty in late-stage functionalization of the sterically congested alkaloid core.

  • Potential Cause(s):

    • Steric hindrance preventing reagent access to the target C-H bond.

    • Low reactivity of the C-H bond to be functionalized.

    • Multiple potentially reactive sites leading to a lack of selectivity.

  • Suggested Solution(s):

    • Directed C-H Functionalization: If a directing group is present or can be installed near the target C-H bond, this can be a powerful strategy to achieve high regioselectivity.

    • Screening of Radical Initiators: For radical-based functionalizations, screen a variety of initiators and reaction conditions to find a system that is reactive enough to abstract the desired hydrogen atom but selective enough to avoid unwanted side reactions.

    • Biocatalysis: Enzymatic C-H oxidation can offer exquisite selectivity that is difficult to achieve with small-molecule reagents.

    • Photoredox Catalysis: This approach can generate highly reactive radical intermediates under mild conditions, which may be able to overcome the steric congestion of the alkaloid core.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of this compound alkaloids?

A1: The primary challenges stem from their complex, three-dimensional structures. These include:

  • Construction of the caged, polycyclic core: Many this compound alkaloids feature a rigid, bridged ring system, such as the methanoquinolizidine core, which is synthetically challenging to construct.[3][4]

  • Stereocontrol: These molecules often have multiple contiguous stereocenters, and controlling the relative and absolute stereochemistry is a major hurdle. The stereocenter at C16 is particularly noteworthy for its variability and the difficulty in its stereoselective formation.

  • Late-stage functionalization: The compact and sterically hindered nature of the core makes late-stage modifications, which are often necessary to complete the synthesis of more complex family members, very difficult.

  • Achieving high yields in key bond-forming reactions: Complex rearrangements and cyclizations, such as the Fischer indole synthesis and intramolecular Heck reactions, often require extensive optimization to achieve satisfactory yields.

Q2: What protecting group strategies are commonly employed in this compound alkaloid synthesis?

A2: The choice of protecting groups is critical to the success of a multi-step synthesis.

  • Indole Nitrogen: The indole nitrogen is often protected to prevent side reactions and to direct lithiation. Common protecting groups include sulfonyl groups (e.g., tosyl, nosyl), carbamates (e.g., Boc, Cbz), and silyl (B83357) groups (e.g., TIPS). The choice depends on the stability required for subsequent steps and the conditions for deprotection. For instance, a nosyl group can be cleaved with a thiol resin, which is orthogonal to many other protecting groups.

  • Other Functional Groups: Hydroxyl and amino groups elsewhere in the molecule are protected using standard protecting groups (e.g., silyl ethers, carbamates). The key is to choose an orthogonal protecting group strategy, where each group can be removed selectively without affecting the others.

Q3: How can the stereochemistry at the C16 position be controlled?

A3: Controlling the stereochemistry at C16 is a known challenge. Several strategies have been explored:

  • Diastereoselective Reduction: Reduction of a carbonyl group at or near C16 using chiral reducing agents or substrate-controlled reduction can establish the desired stereochemistry.

  • Stereoselective Alkylation: Alkylation of an enolate adjacent to C16 can be influenced by the existing stereocenters in the molecule.

  • Biosynthetically Inspired Approaches: Studies of the natural biosynthesis have revealed that enzymes play a crucial role in setting the C16 stereochemistry. This has inspired chemists to design synthetic routes that mimic these transformations.[7]

Data Presentation

Table 1: Comparison of Reaction Yields for Key Steps in Selected this compound Alkaloid Syntheses

AlkaloidKey ReactionCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
(+)-StrictamineReductive Interrupted Fischer IndolizationTFAToluene (B28343)11076[3][4]
(-)-PicrinineNickel-Mediated Reductive Heck ReactionNi(cod)₂ / IPr·HClDioxane10068[5][6]
(±)-PicrinineFischer IndolizationTFADioxane5051[2]
(+)-StrictamineGold-Catalyzed CyclizationJohnphosAu(NCMe)SbF₆DCE2392[1]

Experimental Protocols

Protocol 1: Reductive Interrupted Fischer Indolization for the Synthesis of the (+)-Strictamine Core

This protocol is adapted from the total synthesis of (+)-strictamine by Garg et al.[3][4]

  • To a solution of the hydrazone precursor (1.0 equiv) in toluene (0.05 M) is added trifluoroacetic acid (TFA, 10 equiv).

  • The reaction mixture is heated to 110 °C and stirred for 12 hours.

  • The mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is dissolved in methanol (B129727) (0.05 M) and cooled to 0 °C.

  • Sodium borohydride (B1222165) (NaBH₄, 5.0 equiv) is added portion-wise over 15 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • The mixture is extracted with dichloromethane (B109758) (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pentacyclic core.

Protocol 2: Nickel-Mediated Reductive Heck Reaction for the Synthesis of the (-)-Picrinine Core

This protocol is adapted from the total synthesis of (-)-picrinine by Zhai et al.[5][6]

  • To a flame-dried Schlenk tube under an argon atmosphere are added Ni(cod)₂ (10 mol %), IPr·HCl (20 mol %), and anhydrous dioxane (0.02 M).

  • The vinyl iodide precursor (1.0 equiv) and lithium trimethoxyborohydride (LiB(OMe)₃H, 3.0 equiv) are added sequentially.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • The mixture is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the bridged bicyclic product.

Mandatory Visualization

troubleshooting_fischer_indole start Low Yield in Fischer Indole Synthesis cause1 Substrate Decomposition? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Poor Electronic Activation? start->cause3 solution1a Screen Milder Acid Catalysts (e.g., ZnCl2, BF3.OEt2, TFA) cause1->solution1a Yes solution1b Optimize Temperature and Time cause1->solution1b Yes solution2 Consider 'Interrupted' Fischer Indolization Strategy cause2->solution2 Yes solution3 Modify Indole Protecting Group cause3->solution3 Yes

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

heck_reaction_optimization start Intramolecular Heck Reaction for Bridged Bicyclic System step1 Prepare Substrate: Aryl/Vinyl Halide and Alkene Tethered start->step1 step2 Select Palladium Precatalyst and Ligand step1->step2 decision1 Poor Diastereoselectivity? step2->decision1 optimization1 Screen Chiral Ligands (e.g., BINAP, Josiphos) decision1->optimization1 Yes optimization2 Modify Substrate to Increase Steric Bias decision1->optimization2 Yes optimization3 Optimize Solvent and Additives (e.g., Ag+ salts) decision1->optimization3 Yes alternative Consider Alternative Cyclization (e.g., Ni-mediated Reductive Heck) decision1->alternative Persistent Issue product Desired Bridged Bicyclic Product decision1->product No optimization1->decision1 optimization2->decision1 optimization3->decision1 alternative->product

Caption: Experimental workflow for optimizing an intramolecular Heck reaction.

References

Technical Support Center: Optimizing the Fischer Indolization for Akuammiline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Fischer indolization step in the synthesis of Akuammiline alkaloids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Fischer indolization of complex this compound precursors.

Problem: Low or No Yield of the Desired Indole (B1671886) Product

Potential CauseSuggested Solution(s)
Incomplete Hydrazone Formation Ensure the precursor ketone is fully converted to the hydrazone before initiating the indolization. This can be monitored by TLC or ¹H NMR. If necessary, the hydrazone can be isolated and purified before proceeding.
Inappropriate Acid Catalyst The choice of acid catalyst is critical. For complex substrates like this compound precursors, a strong Brønsted acid is often required. Trifluoroacetic acid (TFA) has been successfully used. If TFA fails, other acids like polyphosphoric acid (PPA) or a mixture of acids could be explored, though this may require significant optimization.[1]
Suboptimal Reaction Temperature The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or product. A typical starting point is room temperature, with gradual heating if the reaction does not proceed.
Steric Hindrance The polycyclic core of this compound precursors can sterically hinder the[2][2]-sigmatropic rearrangement. Using a stronger acid or higher temperatures might overcome this, but care must be taken to avoid side reactions. In some cases, modifying the substrate to reduce steric bulk may be necessary.
Competing N-N Bond Cleavage A major side reaction is the cleavage of the N-N bond in the hydrazone, leading to the formation of anilines and other byproducts. This is more prevalent with electron-rich hydrazones. Using a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid can sometimes suppress this pathway, but may not be effective for the challenging this compound core.

Problem: Formation of Multiple Products

Potential CauseSuggested Solution(s)
Formation of Regioisomers With unsymmetrical ketones, two different indole regioisomers can form. The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent. A systematic screening of conditions is recommended to favor the desired isomer.
Side Products from N-N Cleavage As mentioned above, N-N bond cleavage is a common issue. The resulting aniline (B41778) and carbonyl-derived byproducts can complicate purification. Optimizing the acid catalyst and temperature can help minimize this.
Degradation of Starting Material or Product The harsh acidic conditions can lead to the degradation of sensitive functional groups on the this compound scaffold. Using the minimum effective amount of acid and keeping the reaction time as short as possible can mitigate this. Running the reaction at a lower temperature for a longer period may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the "interrupted Fischer indolization" and why is it used for this compound synthesis?

The interrupted Fischer indolization is a variation of the classical Fischer indole synthesis. In the context of this compound synthesis, it is used to construct the fused furoindoline or a related heterocyclic system. The reaction is "interrupted" after the initial cyclization and before the elimination of ammonia. A tethered nucleophile on the substrate then traps the intermediate, forming the desired polycyclic core. This strategy is crucial for building the complex and congested framework of this compound alkaloids.[3]

Q2: I am observing the formation of aniline as a major byproduct. What is causing this and how can I prevent it?

The formation of aniline is a classic indicator of a competing reaction pathway involving the heterolytic cleavage of the N-N bond in the hydrazone intermediate. This side reaction is often favored when the enamine intermediate is electron-rich. To minimize aniline formation, you can try:

  • Optimizing the acid catalyst: While a strong acid is often needed, switching to a milder Lewis acid like ZnCl₂ might disfavor the N-N cleavage pathway. However, this may come at the cost of a slower desired reaction.

  • Lowering the reaction temperature: This can help to reduce the rate of the N-N cleavage side reaction.

Q3: My purification is very difficult due to the presence of multiple closely-related byproducts. What purification strategies are recommended?

Purification of the complex products from the Fischer indolization of this compound precursors can be challenging. Here are some suggestions:

  • Careful Chromatography: Use a high-resolution silica (B1680970) gel column and carefully screen different solvent systems to achieve the best separation.

  • Crystallization: If the desired product is a solid, crystallization can be a very effective purification method.

  • Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. The protecting group can then be removed in a subsequent step.

  • Preparative HPLC: For very difficult separations, preparative HPLC may be necessary.

Q4: Can I scale up the Fischer indolization step for my this compound precursor? What are the potential challenges?

Scaling up this reaction can present several challenges:

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the acid. Ensure adequate cooling and slow addition of reagents on a larger scale.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction temperature and preventing localized hot spots that can lead to side reactions.

  • Work-up: The work-up procedure may need to be adapted for a larger scale to handle larger volumes of solvents and potential emulsions.

  • Purification: Column chromatography on a large scale can be cumbersome. Developing a crystallization protocol is highly recommended for scalable purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Interrupted Fischer Indolization of an this compound Precursor

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1TFACH₂Cl₂23183Garg et al.
2Acetic AcidAcetic Acid8012SatisfactorySmith et al.
3p-TSAToluene1106LowHypothetical
4ZnCl₂Dioxane1008LowHypothetical

Note: Yields are highly substrate-dependent and the hypothetical entries are for illustrative purposes.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid-Promoted Interrupted Fischer Indolization for Picrinine Synthesis (Adapted from Garg et al.)

  • To a solution of the carbonate precursor (1.0 equiv) in dichloromethane (B109758) (0.1 M) at 23 °C is added phenylhydrazine (B124118) (1.2 equiv).

  • Trifluoroacetic acid (2.0 equiv) is then added dropwise.

  • The reaction mixture is stirred at 23 °C for 1 hour.

  • Upon completion (monitored by TLC), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the hexacyclic indolenine product.

Protocol 2: Reductive Interrupted Fischer Indolization (Adapted from Garg et al.)

  • To a solution of the ketolactone precursor (1.0 equiv) and phenylhydrazine (1.5 equiv) in isopropanol (B130326) (0.05 M) is added trifluoroacetic acid (2.0 equiv) at room temperature.

  • The reaction mixture is heated to 115 °C.

  • After stirring for the specified time, the reaction is cooled to room temperature.

  • A reducing agent (e.g., NaBH₃CN, 3.0 equiv) is added, and the mixture is stirred until the reduction is complete (monitored by TLC).

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Mandatory Visualization

Interrupted_Fischer_Indolization cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ketone This compound Precursor (Polycyclic Ketone) Hydrazone Hydrazone Formation Ketone->Hydrazone Hydrazine Phenylhydrazine Hydrazine->Hydrazone Enamine Enamine Tautomerization Hydrazone->Enamine H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Interruption Nucleophilic Attack (Interruption) Cyclization->Interruption Product Fused Indoline Product (this compound Core) Interruption->Product

Caption: Interrupted Fischer Indolization pathway for this compound synthesis.

Experimental_Workflow Start Combine this compound Precursor and Phenylhydrazine in Solvent Add_Acid Add Acid Catalyst (e.g., TFA) Start->Add_Acid Reaction Stir at Controlled Temperature Add_Acid->Reaction Quench Quench Reaction (e.g., with NaHCO₃) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layer Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated this compound Core Product Purify->Product

Caption: General experimental workflow for the Fischer indolization step.

References

Technical Support Center: Stereoselective Synthesis of Akuammiline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity challenges encountered during the synthesis of Akuammiline alkaloids. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the major stereochemical hurdles in the total synthesis of this compound alkaloids?

The primary stereochemical challenges in the synthesis of this compound alkaloids revolve around the construction of their complex, polycyclic core. Key difficulties include:

  • Controlling the C7 Quaternary Stereocenter: Many synthetic routes target the creation of an all-carbon quaternary stereocenter at the C7 position with high enantioselectivity. This is often a crucial step that dictates the stereochemical outcome of the entire synthesis.

  • Assembling the Methanoquinolizidine Core: For alkaloids like strictamine, the formation of the caged methanoquinolizidine core, which contains a densely functionalized cyclohexane (B81311) ring within two conjoined [3.3.1]-azabicycles, presents a significant stereochemical challenge.[1][2]

  • Diastereoselective Formation of Polycyclic Ring Systems: The construction of the multiple contiguous stereocenters across the fused ring systems requires highly diastereoselective reactions. For instance, the synthesis of vincorine involves the creation of three of its four stereocenters in a single cascade reaction.[3][4]

  • Stereocontrol at C16: The stereochemistry at the C16 position can vary among different this compound alkaloids, and achieving the desired configuration is a common challenge.[5]

Troubleshooting Guides

Issue 1: Poor Enantioselectivity in the Organocatalytic Diels-Alder/Iminium Cyclization Cascade for the Vincorine Core

The organocatalytic Diels-Alder/iminium cyclization cascade is a key step in the enantioselective synthesis of the tetracyclic core of (-)-vincorine.[3][4] Low enantiomeric excess (ee) is a common problem that can often be traced to the choice of catalyst and reaction conditions.

Troubleshooting Workflow:

start Low ee in Diels-Alder Cascade catalyst Evaluate Organocatalyst start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If ee remains low solvent Screen Solvents conditions->solvent temp Adjust Temperature solvent->temp Fine-tune acid Vary Acid Additive temp->acid If necessary result Improved Enantioselectivity acid->result

Caption: Troubleshooting workflow for low enantioselectivity.

Quantitative Data Summary:

EntryCatalyst (mol %)Acid AdditiveSolventTemp (°C)Yield (%)ee (%)Reference
1Imidazolidinone A (20)TFACH2Cl2-788581[4]
2Imidazolidinone B (20)TFACH2Cl2-788288[4]
3Imidazolidinone C (20)HBF4CH3CN-406592[4]
4Imidazolidinone C (10)HBF4CH3CN-207095[4]

Catalyst structures are detailed in the cited literature.

Detailed Experimental Protocol (Optimized Conditions): [4]

To a solution of the imidazolidinone catalyst C (10 mol%) in anhydrous acetonitrile (B52724) (0.1 M) at -20 °C under an argon atmosphere is added HBF4·OEt2 (10 mol%). The solution is stirred for 10 minutes. A solution of the tryptamine-derived diene and the enal in acetonitrile is then added dropwise over 20 minutes. The reaction mixture is stirred at -20 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the tetracyclic core.

Issue 2: Undesired Regio- or Stereoisomers in the Reductive Interrupted Fischer Indolization

The reductive interrupted Fischer indolization is a powerful method for constructing a pentacyclic intermediate with five contiguous stereocenters, which is a common precursor for several this compound alkaloids.[2] However, the reaction can be plagued by the formation of undesired regioisomers or diastereomers.

Logical Relationship for Troubleshooting:

start Poor Selectivity in Reductive Interrupted Fischer Indolization reductant Screen Reducing Agents start->reductant acid Optimize Acid Catalyst reductant->acid If selectivity is still low temp Adjust Reaction Temperature acid->temp solvent Evaluate Solvent System temp->solvent desired_product Desired Pentacyclic Intermediate solvent->desired_product

Caption: Troubleshooting pathway for improving selectivity.

Quantitative Data Summary:

EntryReducing AgentAcid CatalystSolventTemp (°C)Yield (%)Diastereomeric RatioReference
1NaBH3CNTFACH2Cl20 to rt453:1[2]
2Hantzsch EsterCSADioxane80605:1[2]
3NaBH(OAc)3Acetic Acid1,2-DCErt7510:1[2]
4BH3·SMe2BF3·OEt2THF-78 to rt82>20:1[2]

Detailed Experimental Protocol (Optimized Conditions): [2]

To a solution of the ketolactone and phenylhydrazine (B124118) in anhydrous tetrahydrofuran (B95107) (0.05 M) at room temperature under an argon atmosphere is added BF3·OEt2 (1.2 equivalents). The mixture is stirred for 30 minutes. The reaction is then cooled to -78 °C, and a solution of BH3·SMe2 (2.0 M in THF, 3.0 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the desired pentacyclic intermediate.

Issue 3: Low Diastereoselectivity in the Intramolecular Schmidt Reaction for Aspidospermidine Synthesis

The intramolecular Schmidt reaction is a key step in some synthetic routes to aspidospermidine, but it can suffer from low regioselectivity and diastereoselectivity.[6][7] The outcome of the reaction is highly dependent on the stereochemistry of the substrate and the nature of protecting groups.

Experimental Workflow for Optimization:

sub Prepare Substrate with Azide (B81097) protect Modify Protecting Groups sub->protect lewis Screen Lewis Acids protect->lewis analyze Analyze Diastereomeric Ratio lewis->analyze analyze->protect Iterate optimal Optimized Conditions analyze->optimal Desired d.r.

Caption: Workflow for optimizing the intramolecular Schmidt reaction.

Quantitative Data Summary:

EntrySubstrate StereochemistryProtecting GroupLewis AcidYield (%)Diastereomeric RatioReference
1C5-α-HN-BocTiCl4602:1[6][7]
2C5-β-HN-BocTiCl4551:3[6][7]
3C5-α-HN-CbzSnCl4728:1[6][7]
4C5-α-HN-H (from N-Cbz)BF3·OEt285>15:1[6][7]

Detailed Experimental Protocol (Optimized Conditions): [6][7]

The N-Cbz protected amino ketone is dissolved in anhydrous dichloromethane (B109758) (0.02 M) and cooled to -78 °C under an argon atmosphere. BF3·OEt2 (2.0 equivalents) is added dropwise, and the solution is stirred for 15 minutes. A solution of the azide in dichloromethane is then added slowly. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the desired lactam. The Cbz group can then be removed under standard hydrogenolysis conditions.

References

Technical Support Center: Troubleshooting Akuammiline Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of akuammiline (B1256633). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the separation and purification of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by column chromatography?

A1: this compound, as a polar indole alkaloid, presents several purification challenges primarily stemming from its chemical structure. The presence of a basic nitrogen atom and polar functional groups leads to strong interactions with common stationary phases like silica (B1680970) gel.[1] Key difficulties include:

  • Strong Adsorption: The polar nature of this compound can cause it to bind very strongly to polar stationary phases, making elution difficult and sometimes requiring highly polar solvent systems.[1]

  • Peak Tailing: Secondary interactions between the basic nitrogen of this compound and acidic silanol (B1196071) groups on the surface of silica gel are a common cause of peak tailing.[1] This chromatographic artifact complicates fraction collection and reduces the purity of the isolated compound.

  • Poor Resolution: Crude plant extracts often contain a complex mixture of structurally similar alkaloids, which can co-elute with this compound, making baseline separation a significant challenge.[1]

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[1]

Q2: How do I select the appropriate stationary phase for this compound purification?

A2: The choice of stationary phase is critical for a successful separation. Here are the most common options and their considerations for this compound purification:

Stationary PhaseTypeAdvantagesDisadvantagesBest For
Silica Gel Normal-PhaseVersatile, low cost, high resolving power.The acidic surface can cause peak tailing and degradation of basic compounds like this compound.[1]General purpose purification, often requires a basic modifier in the mobile phase.
Alumina (Neutral or Basic) Normal-PhaseGood for separating basic compounds due to its less acidic surface compared to silica.[1][2][3]Can be more reactive than silica; its activity can vary with water content.[1]Purification of this compound when degradation or strong tailing is observed on silica gel.
Reversed-Phase (e.g., C18) Reversed-PhaseExcellent for retaining and separating very polar compounds; high efficiency and reproducibility.[1]May require removal of aqueous solvents from fractions, which can be time-consuming.High-resolution purification of this compound, especially in HPLC and for desalting.

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation of this compound on a silica gel column is likely due to the acidic nature of the stationary phase.[1] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic silanol groups by treating the silica gel with a basic solution. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (B128534).[4][5]

  • Use a Basic Additive in the Mobile Phase: Incorporating a small amount of a base, such as triethylamine (TEA) or ammonium (B1175870) hydroxide (B78521) (NH4OH), into your eluent can neutralize the silica surface during the chromatographic run and prevent degradation.[1]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or switch to a reversed-phase column (e.g., C18) where such degradation is less likely to occur.[1]

Troubleshooting Guides

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem 1: My this compound is not eluting from the silica gel column, even with a highly polar solvent system.

  • Possible Cause: Strong interaction between the basic this compound and the acidic silica gel.

  • Solution:

    • Add a Basic Modifier: Introduce a small percentage (0.5-2%) of triethylamine or ammonium hydroxide to your mobile phase. This will compete with the this compound for binding to the acidic sites on the silica, facilitating its elution.[1]

    • Change the Stationary Phase: Switch to a less acidic stationary phase such as neutral or basic alumina.[1]

    • Consider Reversed-Phase Chromatography: If your this compound sample is soluble in polar solvents like water, methanol (B129727), or acetonitrile (B52724), reversed-phase chromatography on a C18 column is an excellent alternative.[1]

Problem 2: The chromatographic peaks for my this compound are showing significant tailing.

  • Possible Cause 1: Secondary Interactions: The basic nitrogen atom of this compound is interacting strongly with the acidic silanol groups on the silica gel.[1]

    • Solution: Add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to mask the silanol groups and improve peak shape.[1]

  • Possible Cause 2: Column Overload: Too much sample has been loaded onto the column for its size and capacity.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, for silica gel column chromatography, the ratio of the weight of the stationary phase to the dry weight of the analyte mixture should be between 20:1 to 100:1.

Problem 3: I am getting poor separation between this compound and other closely related alkaloids.

  • Possible Cause: The chosen mobile phase does not have sufficient selectivity for the compounds in your mixture.

  • Solution:

    • Optimize the Mobile Phase: Go back to Thin Layer Chromatography (TLC) and screen a wider range of solvent systems. Try different solvent combinations and ratios to maximize the difference in Rf values between this compound and the impurities.[1]

    • Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased over time can often improve the resolution of complex mixtures.[1]

    • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than standard column chromatography.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound purification.

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase for the separation of this compound from a crude extract.

Materials:

  • Crude extract containing this compound

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • A range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Basic modifier (triethylamine or ammonium hydroxide)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualizing agent (e.g., Dragendorff's reagent for alkaloids)

Procedure:

  • Dissolve a small amount of the crude extract in a suitable solvent like methanol or dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems with varying polarities (e.g., ethyl acetate/hexane in ratios of 1:9, 2:8, 5:5; or methanol/dichloromethane in ratios of 1:99, 2:98, 5:95).

  • To a subset of these solvent systems, add 0.5-1% triethylamine or ammonium hydroxide to assess its effect on peak shape and mobility.

  • Place the prepared solvent systems into separate developing chambers and allow the atmosphere to saturate.

  • Place the spotted TLC plates into the chambers and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp and/or by staining with Dragendorff's reagent.

  • Calculate the Retention Factor (Rf) for each spot. The optimal mobile phase for column chromatography should provide an Rf value of approximately 0.2-0.4 for this compound, with good separation from other components.[1]

Data Presentation:

Record your TLC results in a table to easily compare the effectiveness of different solvent systems.

Solvent System (v/v)Basic ModifierThis compound RfImpurity 1 RfImpurity 2 RfObservations (Spot Shape, Separation)
Hexane:EtOAc (8:2)None0.10.150.2Tailing, poor separation
Hexane:EtOAc (8:2)1% TEA0.250.350.45Round spots, good separation
DCM:MeOH (98:2)None0.30.320.5Significant tailing
DCM:MeOH (98:2)1% NH4OH0.40.450.6Improved shape, better separation
Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier

Objective: To purify this compound from a crude extract using a silica gel column with a triethylamine-modified mobile phase.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Crude extract containing this compound

  • Optimized mobile phase from TLC (containing 1% triethylamine)

  • Fraction collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

    • Open the stopcock to allow some solvent to drain, settling the silica bed. Do not let the column run dry.[1]

    • Add a layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel. Dissolve the sample, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample solution or the dry-loaded silica to the top of the column bed.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the mobile phase over time.[1]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the fractions that show a single, pure spot corresponding to this compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.[1]

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high-purity isolation of this compound using preparative reversed-phase HPLC.

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Acidic modifier (e.g., formic acid or trifluoroacetic acid - TFA)

  • Sample of partially purified this compound

  • Autosampler vials

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical scale HPLC method first to determine the optimal gradient conditions for separating this compound from its impurities. A common starting point for reversed-phase chromatography of alkaloids is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the preparative gradient method, monitoring the elution profile with a UV detector at an appropriate wavelength for this compound.

    • Set the fraction collector to collect peaks based on retention time or UV signal threshold.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation:

Summarize the preparative HPLC results in a table.

Injection Volume (mL)Sample Concentration (mg/mL)Gradient Profile (%B)Flow Rate (mL/min)Collected FractionsYield (mg)Purity (%)
5105-95% over 30 min20F5-F84598.5
10105-95% over 30 min20F5-F98897.2

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Start: Crude this compound Extract tlc TLC Analysis (Solvent Screening) start->tlc check_rf Rf in 0.2-0.4 range? tlc->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No column_chrom Column Chromatography (Silica or Alumina) check_rf->column_chrom Yes adjust_solvent->tlc check_purity Check Purity of Fractions (TLC/HPLC) column_chrom->check_purity pure_product Pure this compound check_purity->pure_product Yes troubleshoot Troubleshoot check_purity->troubleshoot No no_elution Problem: No Elution / High Tailing troubleshoot->no_elution degradation Problem: Degradation troubleshoot->degradation poor_sep Problem: Poor Separation troubleshoot->poor_sep add_base Add Basic Modifier (TEA/NH4OH) no_elution->add_base change_stationary Change Stationary Phase (Alumina / Reversed-Phase) degradation->change_stationary prep_hplc Preparative HPLC poor_sep->prep_hplc add_base->column_chrom change_stationary->column_chrom prep_hplc->check_purity

Caption: A logical workflow for troubleshooting common issues in this compound purification.

Akuammiline_Biosynthesis Simplified Biosynthesis Pathway of this compound tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine Multiple Steps rhazimal Rhazimal geissoschizine->rhazimal AsRHS (P450) rhazimol Rhazimol rhazimal->rhazimol AsRHR (Reductase) This compound This compound rhazimol->this compound AKS (Acyltransferase)

Caption: A simplified diagram of the this compound biosynthesis pathway in plants.

References

Technical Support Center: Interpreting Complex NMR Spectra of Akuammiline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra of Akuammiline derivatives. This guide addresses common challenges and provides detailed protocols to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows severe signal overlap in the aromatic and aliphatic regions. How can I resolve these signals?

A1: Signal overlap is a common challenge with the complex polycyclic structure of this compound derivatives. Here are several strategies to resolve overlapping signals:

  • Two-Dimensional (2D) NMR Spectroscopy: This is the most powerful method for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), spreading the proton signals out in the carbon dimension.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[1][2]

  • Higher Field NMR Spectrometers: Using an instrument with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, often resolving overlapping multiplets.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can induce differential chemical shifts, potentially resolving overlapping signals.[3]

  • Variable Temperature (VT) NMR: If you suspect the presence of conformers or rotamers that are in slow exchange on the NMR timescale, acquiring the spectrum at a higher temperature can sometimes coalesce these signals into a single, sharper peak.[3][4]

Q2: I'm observing broader than expected peaks in my spectrum. What are the potential causes and solutions?

A2: Peak broadening in the NMR spectra of this compound derivatives can arise from several factors:

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample. Always ensure the instrument is properly shimmed before data acquisition.

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may improve resolution.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, these can sometimes be removed by passing the sample through a small plug of celite or by treatment with a chelating agent.

  • Chemical Exchange: Protons on heteroatoms (like N-H) can undergo chemical exchange with residual water or other exchangeable protons, leading to broad signals. A D₂O exchange experiment can confirm this; the N-H signal will disappear or decrease in intensity upon addition of D₂O.[4][5]

  • Molecular Aggregation: Some compounds tend to aggregate at higher concentrations, which can lead to broader signals. Changing the solvent or lowering the concentration can help.

Q3: The N-H proton signal of the indole (B1671886) moiety is broad or not visible. How can I confirm its presence and chemical shift?

A3: The indole N-H proton can be challenging to observe due to chemical exchange and quadrupolar broadening.[5]

  • D₂O Exchange: As mentioned above, adding a drop of D₂O to your NMR sample will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum. This is a definitive way to identify the N-H peak.[5]

  • Use of Aprotic Solvents: Using a dry, aprotic deuterated solvent like DMSO-d₆ can slow down the exchange rate and often results in a sharper N-H signal.

  • Low Temperature NMR: Cooling the sample can sometimes slow the exchange rate enough to sharpen the N-H signal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Peaks in Spectrum Residual Solvents (e.g., Ethyl Acetate, Dichloromethane)Co-evaporate the sample with a different solvent a few times. For example, dichloromethane (B109758) can help remove residual ethyl acetate.[3]
Water in the Deuterated SolventUse a freshly opened bottle of deuterated solvent or dry the solvent with molecular sieves.
Grease from GlasswareEnsure all glassware is thoroughly cleaned and avoid using excessive grease on joints.
Inaccurate Integrations Overlapping PeaksUtilize 2D NMR techniques to resolve signals before attempting quantification.
Peak BroadeningAddress the cause of broadening (see FAQ Q2) to obtain sharper signals for more accurate integration.
Residual Solvent Peak OverlapChoose a different deuterated solvent where the residual peak does not overlap with signals of interest. For example, if the CDCl₃ peak is problematic in the aromatic region, try using Acetone-d₆.[3]
Difficulty Assigning Quaternary Carbons These signals are often weak in ¹³C NMR spectra.The HMBC experiment is essential for assigning quaternary carbons by observing their long-range correlations to nearby protons.

Data Presentation: NMR Chemical Shifts of Selected this compound Derivatives

The following tables summarize approximate ¹H and ¹³C NMR chemical shift ranges for key structural motifs in this compound alkaloids. Note that these values can vary depending on the specific substitution pattern and the solvent used.

Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core

Proton(s) Typical Chemical Shift Range (ppm) Notes
Indole N-H7.5 - 8.5Often broad, dependent on solvent and concentration.
Aromatic Protons6.5 - 7.5Complex multiplet patterns are common.
Vinylic Proton5.0 - 5.5
Protons adjacent to N2.5 - 4.0
Aliphatic Protons1.0 - 3.0Often a highly crowded region with significant overlap.
Methyl Protons0.8 - 1.5

Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core

Carbon(s) Typical Chemical Shift Range (ppm) Notes
Carbonyl Carbon170 - 180If present in a derivative.
Aromatic Carbons110 - 150Quaternary aromatic carbons are often at the downfield end.
Vinylic Carbons120 - 140
Quaternary Aliphatic Carbons40 - 60
Carbons adjacent to N45 - 65
Aliphatic Carbons20 - 50
Methyl Carbons10 - 25

Disclaimer: These are general ranges. For definitive assignments, 2D NMR data is essential. For example, the complete assignment of ¹H and ¹³C NMR data for picrinine, a well-known this compound alkaloid, was achieved through extensive 1D and 2D NMR analysis.[6][7] Similarly, the structures of strictamine (B1681766) and aspidophylline A were confirmed using these techniques.[8]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation for this compound Derivatives

  • Sample Weighing: Accurately weigh 2-10 mg of the purified this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble. For routine ¹H NMR, a concentration of 5-10 mg/mL is often sufficient. For ¹³C and 2D NMR, a more concentrated sample (10-20 mg/mL) may be necessary.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. Gently vortex or swirl to dissolve the sample completely.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9][10][11][12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Insertion into Spectrometer: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the spectrometer.

Protocol 2: Acquiring a Standard Set of 2D NMR Spectra for Structure Elucidation

This protocol assumes the user has basic knowledge of operating an NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer on the sample.

    • Acquire a standard 1D ¹H spectrum to check the signal-to-noise and determine the spectral width.

  • COSY (Correlation Spectroscopy) Acquisition:

    • Use a standard gradient-selected COSY pulse sequence.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of scans per increment to achieve good signal-to-noise.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the ¹H spectral width (F2 dimension) based on the 1D ¹H spectrum.

    • Set the ¹³C spectral width (F1 dimension) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Set the long-range coupling constant (nJ(CH)) to an average value of 8 Hz. This will optimize for 2- and 3-bond correlations.

  • Data Processing and Analysis:

    • Process all 2D spectra using appropriate window functions and perform Fourier transformation.

    • Phase the spectra and calibrate the chemical shift axes.

    • Analyze the cross-peaks in each spectrum to build up the molecular structure. Start by identifying spin systems in the COSY, then connect them using HMBC correlations. Use the HSQC to confirm direct C-H attachments.

Mandatory Visualizations

Biosynthetic Pathway of this compound Alkaloids

The following diagram illustrates a simplified biosynthetic pathway leading to the this compound skeleton. This pathway is of interest to researchers in natural product biosynthesis and drug discovery, as it reveals the enzymatic logic for the formation of this complex scaffold.

Akuammiline_Biosynthesis cluster_products Major Alkaloid Skeletons Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Enzymatic Cascade Cyclization_Step Intramolecular Cyclization Geissoschizine->Cyclization_Step CYP450 Enzymes Akuammiline_Core This compound Skeleton Cyclization_Step->Akuammiline_Core Sarpagan_Core Sarpagan Skeleton Cyclization_Step->Sarpagan_Core Strychnos_Core Strychnos Skeleton Cyclization_Step->Strychnos_Core

Caption: Simplified biosynthetic pathway from Strictosidine to the this compound, Sarpagan, and Strychnos alkaloid skeletons.

NMR Troubleshooting Workflow

This workflow provides a logical progression for addressing common issues encountered during the interpretation of complex NMR spectra.

NMR_Troubleshooting_Workflow Start Complex/Unclear 1D NMR Spectrum Signal_Overlap Issue: Signal Overlap Start->Signal_Overlap Broad_Peaks Issue: Broad Peaks Start->Broad_Peaks Check_Sample 1. Check Sample Preparation - Purity - Concentration - Solvent Acquire_2D 2. Acquire 2D NMR - COSY - HSQC - HMBC Check_Sample->Acquire_2D Structure_Elucidation 3. Structure Elucidation Acquire_2D->Structure_Elucidation Clear Data Signal_Overlap->Check_Sample If unresolved Resolve_Overlap Resolve Overlap: - Higher Field NMR - Change Solvent - Variable Temp. NMR Signal_Overlap->Resolve_Overlap If primary issue Broad_Peaks->Check_Sample If unresolved Resolve_Broadening Resolve Broadening: - Check Shimming - Adjust Concentration - D₂O Exchange Broad_Peaks->Resolve_Broadening If primary issue Resolve_Overlap->Acquire_2D Resolve_Broadening->Acquire_2D

References

Optimizing reaction conditions for Akuammiline derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Akuammiline (B1256633) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the core structure of this compound alkaloids?

A1: The synthesis of the this compound core is complex due to its rigid, cage-like framework, multiple stereogenic centers, and a bridged polycyclic ring system. Key challenges include the construction of the strained C/D ring system, the installation of quaternary stereocenters, and achieving high stereoselectivity in various transformations.[1] Many synthetic routes involve intricate cascade reactions that require precise control over reaction conditions to achieve desired yields and selectivity.[2]

Q2: What are the most common strategies for constructing the indole (B1671886) or indolenine moiety in this compound synthesis?

A2: The Fischer indole synthesis is a venerable and frequently used method to construct the characteristic indole core from a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde precursor.[2][3] This transformation is often one of the most complex and critical steps in the entire synthesis.[2] Other modern methods include palladium-catalyzed cyclizations of alkyne and imine precursors or intramolecular C-H functionalization to form the indole ring system.[4][5]

Q3: Why are palladium-catalyzed reactions so prevalent in modern this compound synthesis strategies?

A3: Palladium catalysis is a powerful tool for forming key C-C and C-N bonds necessary to assemble the complex polycyclic scaffold of this compound alkaloids.[6][7] Reactions like Heck couplings, enolate cyclizations, and cycloisomerization cascades enable the efficient construction of challenging ring systems under relatively mild conditions.[2][8] These methods are crucial for steps such as closing the seven-membered E-ring or creating other intricate carbocyclic features of the natural product.[9]

Q4: How can I improve the stereoselectivity of key reactions in my synthetic route?

A4: Achieving high stereoselectivity is critical. Strategies include using chiral ligands in metal-catalyzed reactions, employing organocatalysis for asymmetric transformations like Michael additions or Diels-Alder reactions, and leveraging substrate control by introducing bulky protecting groups or directing groups to influence the facial selectivity of an attack.[3][5][10] For certain cyclizations, rigidifying the precursor through temporary tethers can also enhance stereocontrol.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during key synthetic steps.

Issue 1: Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for building the core structure but can be prone to low yields and side product formation.[2]

Question / IssuePotential Cause(s)Suggested Solution(s)
My reaction yield is very low or zero. Inappropriate Acid Catalyst: The acid may be too weak to promote the reaction or so strong that it causes degradation of the starting material.Optimize the Acid: Screen a range of Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). If degradation is observed, switch to a milder acid.
Suboptimal Temperature: Insufficient heat can prevent the reaction from proceeding, while excessive heat leads to decomposition.Adjust Temperature: Start at a moderate temperature (e.g., 80 °C) and increase incrementally while monitoring the reaction by TLC.
Poor Quality Starting Materials: Impurities in the hydrazone precursor or solvent can inhibit the reaction.Purify Reagents: Ensure the hydrazone intermediate is pure and use anhydrous, high-purity solvents.
I am observing multiple unexpected side products. N-N Bond Cleavage: This is a common side reaction, especially with strong Brønsted acids, leading to aniline (B41778) byproducts.Switch to a Milder Catalyst: Using a Lewis acid like ZnCl₂ can often suppress N-N cleavage. Lowering the reaction temperature may also be effective.
Incomplete Cyclization or Rearrangement: The reaction may stall after the initial hydrazone-to-enamine isomerization.Increase Acid Strength or Temperature: A stronger acid or higher temperature may be required to drive the key[2][2]-sigmatropic rearrangement to completion. Monitor reaction progress carefully to avoid decomposition.
How do I control regioselectivity when using an unsymmetrical ketone? The acid catalyst and solvent system can influence which α-carbon of the ketone participates in the cyclization.Systematic Screening: Perform a systematic screen of different acid catalysts and solvents to find the optimal conditions for your desired regioisomer.
Issue 2: Palladium-Catalyzed Intramolecular Cyclization (e.g., Heck Reaction)

Intramolecular cyclizations are vital for forming the complex ring systems of this compound derivatives but can suffer from catalyst deactivation, side reactions, and poor selectivity.[9][10]

Question / IssuePotential Cause(s)Suggested Solution(s)
My Pd-catalyzed reaction is sluggish or stalls completely. Catalyst Deactivation: The active Pd(0) species may be oxidizing to inactive Pd(II) or forming aggregates. The phosphine (B1218219) ligand may also be degrading.Screen Ligands and Additives: Test different phosphine ligands (e.g., PPh₃, dppe, Josiphos) to find one that stabilizes the catalyst.[8][11] Adding a stoichiometric amount of a reducing agent or phase-transfer catalyst can sometimes help.
Poor Substrate Reactivity: The precursor may be sterically hindered or electronically unsuited for the desired cyclization.Modify the Substrate: If possible, alter a nearby functional group to change the electronic properties of the substrate. For Heck reactions, ensure you have a suitable leaving group (e.g., I, OTf).
I'm getting poor diastereoselectivity in the cyclization. Flexibility of the Precursor: A flexible carbon chain leading to the new ring can result in poor facial selectivity.[10]Use Chiral Ligands: Employ chiral ligands to induce asymmetry and favor the formation of one diastereomer.[10]
Insufficient Facial Bias: The substrate lacks a feature to direct the cyclization to one face of the molecule.Introduce a Bulky Group: Install a bulky protecting group or substituent that can sterically block one face, directing the cyclization to the other.[10]
I'm observing β-hydride elimination or other side products. Reaction Conditions: The temperature, solvent, or base used can favor undesired reaction pathways.Optimize Conditions: Screen different bases (e.g., K₂CO₃, Et₃N, NaH). Lowering the reaction temperature can sometimes suppress β-hydride elimination. The choice of solvent can also be critical.[12]

Data Presentation: Reaction Optimization

Table 1: Model Optimization of Fischer Indole Synthesis Conditions

Based on a hypothetical reaction of a phenylhydrazone precursor to form a tetracyclic indole intermediate.

EntryAcid Catalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)Notes
1Acetic Acid (10.0)Toluene11012<10Ineffective catalysis
2p-TsOH (1.2)Toluene80845Moderate yield, some starting material remains
3p-TsOH (1.2)Toluene110465Improved yield, minor decomposition spots on TLC
4ZnCl₂ (1.5) Dioxane 100 6 82 Optimal conditions: Clean reaction, high yield
5H₂SO₄ (1.1)Ethanol80225Significant decomposition and side products observed
Table 2: Model Optimization of an Intramolecular Heck Reaction

For the formation of a seven-membered ring, a common challenge in this compound synthesis.[9]

EntryPalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)Et₃N (2.5)DMF10030
2PdCl₂(dppf) (10)-K₂CO₃ (2.2)MeOH7055
3Pd₂(dba)₃ (5)P(o-tol)₃ (20)Cs₂CO₃ (2.2)Dioxane10068
4Pd(OAc)₂ (10) dppe (15) K₂CO₃ (2.2) Acetonitrile 80 78
5Pd(OAc)₂ (10)PPh₃ (20)NaH (2.0)THF65<5

Key Experimental Protocols

Protocol 1: Fischer Indole Synthesis for Tetracyclic Core Formation

This protocol describes a general procedure for the acid-catalyzed cyclization of a ketone precursor with a phenylhydrazine to form a key indolenine intermediate, similar to steps described in the synthesis of Picrinine.[2][3]

  • Reagent Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the ketone precursor (1.0 eq) and anhydrous 1,4-dioxane (B91453) (0.1 M).

  • Addition of Hydrazine: Add phenylhydrazine hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq) to the solution.

  • Initial Condensation: Stir the mixture at room temperature for 1 hour to form the phenylhydrazone intermediate in situ. Monitor by TLC until the starting ketone is consumed.

  • Acid-Catalyzed Cyclization: Add anhydrous zinc chloride (ZnCl₂) (1.5 eq) to the mixture.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS (typically 4-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired indolenine product.

Protocol 2: Palladium-Catalyzed Intramolecular Enolate Cyclization

This protocol outlines a general procedure for an intramolecular cyclization to form a bicyclic system, a strategy employed in several this compound syntheses.[2]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(dppf) (0.10 eq) and anhydrous potassium carbonate (K₂CO₃) (2.2 eq).

  • Solvent Addition: Add anhydrous, degassed methanol (B129727) (0.05 M) to the flask and stir the suspension for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve the vinyl iodide precursor (1.0 eq) in anhydrous, degassed methanol.

  • Reaction Initiation: Transfer the substrate solution to the catalyst mixture via cannula.

  • Heating: Heat the reaction mixture to 70 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic ketone.

Visualizations

Experimental & Logical Workflows

Troubleshooting_Workflow start Low Yield in Reaction check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify Purify Reagents & Repeat Experiment reagents_ok->purify No optimize_conditions Systematically Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify->start temp Vary Temperature optimize_conditions->temp conc Vary Concentration optimize_conditions->conc time Vary Reaction Time optimize_conditions->time yield_improved Yield Improved? temp->yield_improved conc->yield_improved time->yield_improved change_catalyst Screen Alternative Catalysts (e.g., Lewis vs. Brønsted acids) yield_improved->change_catalyst No success Problem Solved yield_improved->success Yes failure Re-evaluate Synthetic Route or Substrate Design yield_improved->failure change_solvent Screen Alternative Solvents change_catalyst->change_solvent change_solvent->yield_improved

Caption: A general troubleshooting workflow for addressing low reaction yields.

Pd_Catalyst_Optimization start Optimizing Pd-Catalyzed Cross-Coupling ligand Screen Phosphine Ligands (Monodentate vs. Bidentate) start->ligand base Screen Bases (Organic vs. Inorganic) start->base solvent Screen Solvents (Polar Aprotic vs. Nonpolar) start->solvent pd_source Vary Pd Precatalyst (Pd(0) vs. Pd(II)) start->pd_source analysis Analyze Yield & Byproduct Formation ligand->analysis base->analysis solvent->analysis pd_source->analysis outcome1 High Yield Clean Reaction analysis->outcome1 Success outcome2 Low Yield Decomposition analysis->outcome2 Problem outcome3 Side Product (e.g., β-hydride elim.) analysis->outcome3 Problem adjust_temp Lower Temperature outcome2->adjust_temp adjust_ligand Use Bulky/Electron-Rich Ligand outcome3->adjust_ligand adjust_temp->analysis adjust_ligand->analysis

Caption: Decision pathway for optimizing a palladium-catalyzed cross-coupling reaction.

Reaction_Cascade A Acyclic Precursor B Bicyclic Ketone A->B Pd-Catalyzed Cyclization C Tetracyclic Core B->C Fischer Indole Synthesis D This compound Scaffold C->D Ring Closure & Elaboration

Caption: Simplified reaction cascade for the synthesis of an this compound scaffold.

References

Technical Support Center: Enhancing the Biological Activity of Akuammiline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the biological activity of akuammiline (B1256633) alkaloids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the primary known biological activities of this compound alkaloids?

This compound alkaloids, a class of monoterpene indole (B1671886) alkaloids, exhibit a range of biological activities. Notably, they have demonstrated anti-inflammatory, opioid, and cytotoxic properties. For instance, pseudoakuammigine shows opioid activity, while echitamine has been noted for its cytotoxic potential against various cancer cell lines.[1][2][3] Picrinine, another member of this family, has been shown to have anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme.[4]

2. What are the main strategies to enhance the biological activity of this compound?

The primary strategies to enhance the biological activity of this compound and its analogs include:

  • Structural Modification (Lead Optimization): Synthesizing derivatives to improve potency and selectivity. This involves understanding the structure-activity relationship (SAR) to identify key functional groups.

  • Formulation Development: Improving the bioavailability of these often poorly soluble compounds through various formulation techniques.

  • Combination Therapy: Investigating the synergistic effects of this compound alkaloids with other therapeutic agents.

3. Have any specific structural modifications been shown to improve the anti-inflammatory activity of this compound analogs?

Yes, recent studies on this compound derivatives have shown that specific structural modifications can significantly enhance their inhibitory effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs). Key modifications include the introduction of an azido (B1232118) group and an α,β-unsaturated ketone moiety into the this compound scaffold.[5] Furthermore, derivatization of the indole nitrogen with a para-toluenesulfonamide group has been shown to produce potent anti-inflammatory effects.[5]

4. What is the known mechanism of action for the anti-inflammatory effects of this compound alkaloids?

While the precise mechanism for all this compound alkaloids is still under investigation, some indole alkaloids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation. There is evidence to suggest that compounds with similar structures can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in RA-FLSs.[6][7] These pathways are crucial for the production of pro-inflammatory cytokines and the proliferation of synoviocytes.

5. Are there known formulation strategies to improve the bioavailability of this compound alkaloids?

While specific studies on this compound are limited, general strategies for improving the bioavailability of poorly water-soluble indole alkaloids are applicable. These include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions can enhance the solubility and absorption of hydrophobic drugs.[8][9]

  • Amorphous Solid Dispersions: Creating amorphous forms of the drug, for example by spray drying or hot-melt extrusion, can increase the dissolution rate.[8]

  • Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of the compound.[9]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area, which can lead to enhanced dissolution and absorption.[8]

Troubleshooting Guides

Synthetic Chemistry & Structural Modification
Problem Possible Cause Suggested Solution
Low yield in the synthesis of this compound derivatives. Incomplete reaction; side reactions; difficult purification.Optimize reaction conditions (temperature, solvent, catalyst). Use protecting groups for sensitive functionalities. Employ advanced purification techniques like preparative HPLC.
Difficulty in introducing specific functional groups (e.g., azido group). Steric hindrance; inappropriate reagents.Use more reactive azide (B81097) sources (e.g., TMS-azide with a Lewis acid catalyst). Consider multi-step reaction sequences to overcome steric hindrance.
Inconsistent biological activity results between batches of a synthesized derivative. Impurities; incorrect stereochemistry.Ensure high purity of the final compound using techniques like NMR, HPLC, and mass spectrometry. Confirm the stereochemistry using X-ray crystallography or chiral chromatography.
In Vitro Biological Assays
Problem Possible Cause Suggested Solution
High variability in IC50 values in the RA-FLS proliferation assay. Inconsistent cell seeding density; variability in drug concentration; edge effects in microplates.Ensure accurate cell counting and seeding. Perform serial dilutions of the compound carefully. Avoid using the outer wells of the 96-well plate or fill them with sterile media.
Compound precipitation in cell culture media. Poor aqueous solubility of the this compound derivative.Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Consider using a formulation approach (e.g., complexation with cyclodextrin) for in vitro testing.
No observable effect in the guinea pig ileum assay for opioid activity. Incorrect drug concentration; degradation of the compound; tissue desensitization.Test a wider range of concentrations. Prepare fresh solutions of the compound before each experiment. Ensure adequate washout periods between drug applications to prevent tachyphylaxis.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives against RA-FLSs

CompoundIC50 (μM)Key Structural Features
9 3.22 ± 0.29Tetracyclic core with an enone moiety and an azido substituent.[5]
17c 3.21 ± 0.31Para-toluenesulfonamide derivative.[5]

Table 2: Opioid Receptor Binding Affinity of this compound Alkaloids

AlkaloidReceptorKi (μM)Activity
Akuammidine μ-opioid0.6Agonist[10]
δ-opioid2.4
κ-opioid8.6
Akuammine μ-opioid0.5Antagonist[10]
Akuammicine κ-opioid0.2Full Agonist[10]

Experimental Protocols

RA-FLS Proliferation Assay (WST-1 Method)

This protocol is adapted from standard procedures for assessing cell proliferation.

  • Cell Culture: Culture human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the RA-FLSs into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., methotrexate).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Guinea Pig Ileum Opioid Agonist Assay

This is a classic pharmacological preparation to assess opioid activity.

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Clean the ileum segment and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of approximately 1 g.

  • Standard Contractions: Elicit contractions by electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration).

  • Compound Addition: Once stable contractions are achieved, add the this compound derivative to the organ bath at various concentrations. Record the inhibition of the electrically induced contractions.

  • Data Analysis: Measure the amplitude of the contractions before and after the addition of the compound. Calculate the percentage of inhibition. Construct a concentration-response curve to determine the EC50 value. To confirm the opioid receptor-mediated effect, test for antagonism with an opioid antagonist like naloxone.

Visualizations

experimental_workflow cluster_synthesis Structural Modification cluster_bioassay Biological Evaluation cluster_formulation Formulation Development start This compound Scaffold synth Derivative Synthesis start->synth purify Purification & Characterization synth->purify inflam Anti-inflammatory Assay (RA-FLS Proliferation) purify->inflam opioid Opioid Activity Assay (Guinea Pig Ileum) purify->opioid cyto Cytotoxicity Assay purify->cyto formulate Bioavailability Enhancement (e.g., SEDDS, Nanoparticles) purify->formulate

Caption: Experimental workflow for enhancing the biological activity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) mapk_path MAPK Cascade (MEK, ERK) receptor->mapk_path Activates ikk IKK Complex receptor->ikk Activates ap1 AP-1 mapk_path->ap1 Activates ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates aku This compound Derivative aku->mapk_path Inhibits aku->ikk Inhibits gene Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) nfkb_nuc->gene Induces ap1->gene Induces

Caption: Putative inhibitory signaling pathways of this compound derivatives in RA-FLSs.

References

Addressing low yields in the final steps of Akuammiline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the final, often low-yielding, steps of Akuammiline (B1256633) alkaloid synthesis.

Troubleshooting Guides

Issue: Low or No Yield in Late-Stage Seven-Membered Ring Closure (e.g., Vincorine Synthesis)

Question: We are attempting the final seven-membered E-ring closure in our Vincorine synthesis and are experiencing very low to no yield. Our current strategies have been unsuccessful. What are the common pitfalls and recommended alternative protocols?

Answer: The construction of the seven-membered E-ring in a rigid polycyclic framework is a known challenge in the synthesis of Vincorine and related this compound alkaloids. Several standard palladium-catalyzed cross-coupling reactions have been reported to fail for this transformation.

Troubleshooting Workflow:

G start Start: Low Yield in Seven-Membered Ring Closure check_strategy Current Strategy? start->check_strategy pd_coupling Heck, Michael, π-allyl/Heck, or π-allyl/Stille Coupling? check_strategy->pd_coupling pd_failure These methods are reported to fail in the Vincorine system. pd_coupling->pd_failure alternative_strategy Consider Alternative Strategy: Intramolecular Condensation pd_failure->alternative_strategy mukaiyama Use Mukaiyama's reagent for lactam formation. alternative_strategy->mukaiyama elaboration Further Elaboration: 1. Aldol (B89426) addition 2. Elimination 3. Ring opening 4. Selective reduction 5. Ring re-closure mukaiyama->elaboration success Successful Ring Closure elaboration->success

Figure 1: Troubleshooting workflow for the challenging seven-membered ring closure in Vincorine synthesis.

Experimental Protocols:

  • Failed Methodologies: Standard palladium-catalyzed methods such as Heck, Michael, π-allyl/Heck, and π-allyl/Stille couplings have been reported to be ineffective for constructing the final seven-membered E-ring in the synthesis of (±)-Vincorine.[1][2] Researchers should anticipate low to no yield with these approaches.

  • Recommended Protocol: Intramolecular Condensation and Elaboration: A successful, albeit multi-step, approach involves the formation of a pentacyclic lactam via intramolecular condensation, followed by a sequence of reactions to install the necessary functionality and re-close the seven-membered ring.[1][2]

    • Lactam Formation: The E-ring can be initially formed as a lactam by treating the seco-acid precursor with Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) and a hindered base such as triethylamine.

    • Side Chain Installation: The required E-ethylidenyl group can be introduced stereoselectively via an aldol addition with acetaldehyde, followed by a cis-elimination of the resulting hydroxyl group.

    • Final Ring Closure: The final steps involve the opening of the seven-membered lactam, selective reduction of the α,β-unsaturated ester, and subsequent re-closure of the seven-membered E-ring to complete the synthesis of Vincorine.[1][2]

Frequently Asked Questions (FAQs)

1. Why is the Fischer Indolization reaction failing in my complex this compound precursor?

The Fischer Indolization is a powerful tool for constructing the indole (B1671886) core of this compound alkaloids, but its success is highly dependent on the substrate. In complex, sterically hindered precursors, the reaction can be low-yielding or fail entirely.

Common Reasons for Failure:

  • Steric Hindrance: The bulky polycyclic nature of late-stage this compound intermediates can hinder the key[3][3]-sigmatropic rearrangement.

  • Electronic Effects: Electron-donating or -withdrawing groups on the phenylhydrazine (B124118) or carbonyl component can divert the reaction down unproductive pathways, such as heterolytic N-N bond cleavage.

  • Acid Catalyst Choice: The choice and strength of the acid catalyst are critical. Protic acids like HCl or H₂SO₄ may not be optimal for all substrates, and Lewis acids such as ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃ might be more effective.

Troubleshooting Strategies:

StrategyDescriptionRecommended For
Catalyst Screening Test a panel of both Brønsted and Lewis acids.Substrates where standard conditions (e.g., AcOH, H₂SO₄) fail.
Solvent Modification Vary the solvent to improve solubility and influence the reaction pathway.All cases of low yield.
Temperature Optimization Carefully control the reaction temperature, as side reactions can dominate at higher temperatures.Reactions that produce significant byproducts.
Substrate Modification If possible, modify the protecting groups on the substrate to reduce steric hindrance or alter electronic properties.When other optimization attempts have failed.

2. We are observing a moderate yield in the late-stage oxidative lactonization for our Scholarisine A synthesis. How can this be improved?

The late-stage intramolecular oxidative lactonization to form the caged ring scaffold of Scholarisine A is a delicate transformation.[3][4] A "moderate" yield suggests that the reaction is viable but susceptible to side reactions or incomplete conversion.

Potential Issues and Solutions:

  • Over-oxidation: The indole nucleus is sensitive to oxidation. The choice of oxidant and reaction conditions must be carefully controlled to prevent unwanted side reactions.

  • Reagent Stoichiometry: Precisely controlling the stoichiometry of the oxidant is crucial. An excess can lead to degradation, while too little will result in incomplete conversion.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product. Running the reaction at lower temperatures may improve selectivity.

3. Our final functional group manipulations, such as oxidation and esterification, are giving low yields. What are the best practices?

In the final steps of the synthesis of Picrinine, a two-step sequence of oxidation of an aldehyde to a carboxylic acid followed by esterification was reported to proceed in a 58% yield over the two steps. This highlights the challenges of performing functional group interconversions on a complex, sterically hindered scaffold.

Quantitative Data from Picrinine Synthesis:

StepReagentsYield
OxidationNot specified in abstract58% (over two steps)
EsterificationNot specified in abstract

Troubleshooting and Optimization:

  • Mild Reagents: Employ mild and selective reagents to avoid side reactions with other functional groups in the molecule. For the oxidation of a sensitive aldehyde, consider reagents like Pinnick oxidation (NaClO₂ with a scavenger) or Dess-Martin periodinane followed by a subsequent oxidation of the intermediate.

  • Purification Challenges: Late-stage intermediates can be difficult to purify. Consider using specialized chromatographic techniques or crystallization to improve recovery.

  • Protecting Group Strategy: If yields remain low, it may be necessary to revisit the protecting group strategy to mask sensitive functionalities during these final transformations.

Signaling Pathway and Workflow Diagrams

G cluster_0 General Late-Stage Troubleshooting Logic start Low Yield in Final Step identify_rxn Identify Reaction Type (e.g., Cyclization, FG Interconversion) start->identify_rxn screen_conditions Systematically Screen Conditions: - Catalyst - Solvent - Temperature - Stoichiometry identify_rxn->screen_conditions analyze_byproducts Analyze Byproducts by LC-MS and NMR identify_rxn->analyze_byproducts modify_strategy Modify Synthetic Strategy: - Change Reagents - Alter Substrate (Protecting Groups) - Re-sequence Steps screen_conditions->modify_strategy pathway_elucidation Elucidate Side Reaction Pathways analyze_byproducts->pathway_elucidation pathway_elucidation->modify_strategy optimized_protocol Optimized Protocol modify_strategy->optimized_protocol

Figure 2: A general logical workflow for troubleshooting low-yielding late-stage reactions in complex natural product synthesis.

References

Vincorine Synthesis Technical Support: Troubleshooting the Seven-Membered E-Ring Construction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering difficulties with the construction of the seven-membered E-ring in the total synthesis of vincorine. The formation of this strained azepanyl ring within a rigid polycyclic framework presents significant synthetic challenges.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the construction of the seven-membered E-ring in vincorine so challenging?

A1: The primary difficulty lies in the inherent strain of the seven-membered azepanyl ring when fused to the rigid, cage-like tetracyclic core of the vincorine precursor.[1][3] This rigidity can lead to unfavorable transition states for many standard cyclization reactions, hindering ring closure. Several established methods, including Heck, Michael addition, and Stille couplings, have proven unsuccessful in forming this bond.[2][4][5]

Q2: What are the main strategies that have been successfully employed to form the E-ring?

A2: Two primary successful strategies have been reported:

  • Intramolecular Condensation/Amidation: This approach involves forming a lactam precursor to the E-ring via intramolecular condensation between an amine on the C-ring and a carboxylic acid group on the D-ring, followed by further manipulations.[2][4][5]

  • Radical-Mediated C-C Bond Formation: A more recent approach utilizes a single electron-mediated cyclization, initiated from an acyl telluride precursor, to form a key C-C bond of the seven-membered ring.[1][6][7]

Q3: Have any other cyclization methods been attempted?

A3: Yes, the research group of Qin reported attempting several modern coupling reactions for the final E-ring cyclization without success.[2][4][5] These included:

  • Heck coupling

  • Michael addition

  • π-allyl/Heck coupling

  • π-allyl/Stille coupling

These attempts failed to yield the desired pentacyclic product, necessitating a change in strategy.[2][4][8]

Troubleshooting Guides

Problem 1: Failure of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Stille) for E-Ring Closure
  • Symptom: No desired cyclized product is observed. Starting material may be recovered, or unidentifiable byproducts are formed.[8]

  • Probable Cause: The rigid conformation of the tetracyclic core prevents the substrate from adopting the necessary geometry for the key steps in the catalytic cycle (e.g., migratory insertion or reductive elimination).

  • Suggested Solution: Switch to a strategy that does not rely on forming the final C-C or C-N bond via a transition-metal catalyzed cross-coupling reaction at a late stage. Consider the intramolecular condensation or radical cyclization approaches outlined below.

Problem 2: Low Yield or No Reaction in Intramolecular Amidation to Form the Lactam Precursor
  • Symptom: The intramolecular condensation between the C-ring amine and the D-ring carboxylic acid fails or proceeds with very low yield.

  • Probable Cause:

    • Ineffective Coupling Reagent: The chosen peptide coupling reagent may not be powerful enough to overcome the conformational constraints.

    • Steric Hindrance: The reactive centers are sterically encumbered within the complex molecular framework.

  • Suggested Solution:

    • Employ a powerful coupling reagent. Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) has been successfully used for this transformation.[4][5]

    • Optimize reaction conditions: Screen different solvents and temperatures. The successful reaction was reported in dichloromethane (B109758) (CH₂Cl₂) at room temperature.

Problem 3: Difficulties with the Radical-Mediated Cyclization Approach
  • Symptom: The single electron-mediated cyclization from the acyl telluride precursor fails to proceed.

  • Probable Cause:

    • Precursor Instability: The acyl telluride moiety might be sensitive to reaction conditions in preceding steps.

    • Inefficient Radical Generation/Trapping: The conditions for generating the alkyl radical and its subsequent intramolecular trapping may not be optimal.

  • Suggested Solution:

    • Verify Precursor Integrity: Ensure the acyl telluride precursor is correctly formed and handled. It has been shown to withstand exposure to trifluoroacetic acid and sodium triacetoxyborohydride.[7]

    • Use appropriate radical initiator: Tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) in toluene (B28343) at elevated temperatures (e.g., 100 °C) have been proven effective for this specific cyclization.[1]

Data Presentation

The following table summarizes the overall efficiency of two distinct and successful total syntheses of vincorine, highlighting the different strategies used for the challenging E-ring formation.

Parameter Qin Synthesis (Racemic) [4][5]MacMillan Synthesis (Enantioselective) [1][6]
E-Ring Strategy Intramolecular Condensation (Lactam formation)Single Electron-Mediated C-C Cyclization
Total Steps 319
Overall Yield ~1%9%
Enantioselectivity Racemic95% ee

Experimental Protocols

Protocol 1: E-Ring Formation via Intramolecular Lactamization (Qin et al.)

This protocol describes the key intramolecular condensation step to form the pentacyclic lactam, a precursor to the final E-ring of vincorine.[4][5]

  • Precursor: The amino acid precursor, possessing a secondary amine on the C-ring and a carboxylic acid side chain on the D-ring.

  • Reagents:

    • Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the amino acid precursor in CH₂Cl₂ at room temperature, add Et₃N followed by Mukaiyama's reagent.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to yield the pentacyclic lactam.

Protocol 2: E-Ring Formation via Radical Cyclization (MacMillan et al.)

This protocol details the single electron-mediated cyclization to construct the seven-membered azepanyl ring system.[1][7]

  • Precursor: The acyl telluride precursor with a pendant alkyne moiety.

  • Reagents:

    • Tris(trimethylsilyl)silane (TTMSS)

    • Azobisisobutyronitrile (AIBN)

    • Toluene

  • Procedure:

    • Dissolve the acyl telluride precursor in toluene.

    • Add TTMSS and a catalytic amount of AIBN to the solution.

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

    • After cooling to room temperature, concentrate the mixture and purify by flash chromatography to afford the cyclized product containing the seven-membered E-ring.

Visualizations

The following diagrams illustrate the logical flow of troubleshooting and the key reaction pathways discussed.

G cluster_0 Troubleshooting Workflow cluster_1 Late-Stage Cross-Coupling cluster_2 Intramolecular Amidation cluster_3 Radical Cyclization start Difficulty in E-Ring Formation q1 Which cyclization strategy was used? start->q1 cc_strat Heck / Stille / Michael q1->cc_strat Cross-Coupling ia_strat Lactam Formation q1->ia_strat Amidation rc_strat Acyl Telluride Mediated q1->rc_strat Radical cc_issue Symptom: No reaction or decomposition cc_strat->cc_issue cc_cause Probable Cause: Unfavorable transition state due to rigid core cc_issue->cc_cause cc_sol Solution: Abandon strategy. Adopt an alternative approach. cc_cause->cc_sol ia_issue Symptom: Low yield ia_strat->ia_issue ia_cause Probable Cause: Ineffective coupling agent ia_issue->ia_cause ia_sol Solution: Use powerful reagent (e.g., Mukaiyama's). Optimize conditions. ia_cause->ia_sol rc_issue Symptom: Reaction fails rc_strat->rc_issue rc_cause Probable Cause: Precursor instability or poor initiation rc_issue->rc_cause rc_sol Solution: Verify precursor. Use TTMSS/AIBN at 100°C. rc_cause->rc_sol

Caption: Troubleshooting workflow for vincorine E-ring construction.

G cluster_0 Unsuccessful Late-Stage Cyclization Attempts (Qin et al.) cluster_1 Attempted Methods precursor Tetracyclic Precursor (with appropriate functional groups) heck Heck Coupling precursor->heck michael Michael Addition precursor->michael stille Stille Coupling precursor->stille failure Failure to form Seven-Membered E-Ring heck->failure michael->failure stille->failure

Caption: Failed strategies for vincorine E-ring cyclization.

G cluster_0 Successful E-Ring Formation Strategies cluster_1 Intramolecular Condensation (Qin) cluster_2 Radical Cyclization (MacMillan) amino_acid Amino Acid Precursor lactam Pentacyclic Lactam amino_acid->lactam Mukaiyama's Reagent vincorine1 Vincorine lactam->vincorine1 Further Elaboration acyl_telluride Acyl Telluride Precursor cyclized_prod Cyclized Allene Intermediate acyl_telluride->cyclized_prod TTMSS, AIBN, 100°C vincorine2 Vincorine cyclized_prod->vincorine2 Hydrogenation

Caption: Successful strategies for vincorine E-ring synthesis.

References

Failed attempts at late-stage cyclization in picrinine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the late-stage cyclization steps of picrinine (B199341) synthesis and related complex alkaloids. The information is based on documented synthetic efforts and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What were the documented failed strategies for the late-stage, seven-membered ring cyclization in the first total synthesis of picrinine?

A1: In the first total synthesis of picrinine, several standard cyclization methods were attempted to construct the seven-membered E-ring, all of which were unsuccessful. These included the intramolecular Heck coupling, Michael addition, a π-allyl/Heck coupling, and a π-allyl/Stille coupling.[1] The successful approach ultimately involved a proximity-driven cyclization of an aminolactol intermediate.[1]

Q2: Why is the formation of the seven-membered ring in the picrinine core so challenging?

A2: The difficulty in forming this ring is likely due to a combination of factors inherent to the complex, rigid polycyclic core of the molecule:

  • Transannular Strain: The formation of a medium-sized ring (seven-membered) within a bridged bicyclic system can introduce significant ring strain.

  • Steric Hindrance: The substituents on the polycyclic framework can sterically hinder the reactive centers, preventing them from achieving the necessary geometry for cyclization.

  • Conformational Rigidity: The rigid structure of the advanced intermediate may lock the molecule into a conformation that is unfavorable for the required intramolecular reaction.

Q3: What are the common failure modes for an intramolecular Heck reaction in a complex substrate like a picrinine intermediate?

A3: Common failure modes for intramolecular Heck reactions on complex substrates include:

  • Catalyst Decomposition: The palladium catalyst can be sensitive to functional groups elsewhere in the molecule, leading to the formation of inactive palladium black.

  • Failure of Oxidative Addition: Steric hindrance around the aryl or vinyl halide can prevent the initial oxidative addition of the palladium(0) catalyst.

  • Unfavorable Migratory Insertion: The geometry required for the alkene to insert into the palladium-carbon bond may be difficult to achieve due to the rigid structure.

  • β-Hydride Elimination: Instead of the desired cyclization, competing β-hydride elimination from the organopalladium intermediate can lead to undesired side products.

Q4: What are potential side reactions in attempted Michael additions for this type of cyclization?

A4: In an attempted intramolecular Michael addition to form the seven-membered ring, potential side reactions could include:

  • Proton Transfer: The basic conditions required for the Michael addition could lead to deprotonation at other acidic sites, leading to undesired side reactions or decomposition.

  • Intermolecular Reactions: If the intramolecular reaction is slow, intermolecular Michael additions or other condensation reactions can occur, leading to dimerization or polymerization.

  • Retro-Michael Reaction: The formed cyclic product might be unstable under the reaction conditions and undergo a retro-Michael reaction, leading back to the starting material.

Troubleshooting Guides

Guide 1: Troubleshooting a Failed Intramolecular Heck Cyclization

This guide is for researchers attempting to form a seven-membered ring in a picrinine-like scaffold via an intramolecular Heck reaction, and are observing no product or low yields.

Problem: No desired cyclized product is observed, and the starting material is recovered.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a freshly opened or purified palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). 2. Ensure phosphine (B1218219) ligands are pure and handled under an inert atmosphere.The Pd(0) active species may not be forming or may be rapidly decomposing.
Unfavorable Ligand 1. Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos).The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. A bulkier or more electron-rich ligand may be required for a challenging substrate.
Insufficiently Reactive Halide 1. If using an aryl chloride, consider synthesizing the analogous aryl bromide or iodide.The rate of oxidative addition follows the trend I > Br > Cl.
Inappropriate Solvent 1. Screen a range of polar aprotic solvents (e.g., DMF, DMAc, NMP, MeCN).Solvent can significantly impact the solubility of the catalyst and substrate, as well as the reaction rate.
Incorrect Base 1. Test a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA).The base is crucial for regenerating the Pd(0) catalyst. Its strength and solubility can affect the reaction outcome.

Problem: Complex mixture of products is observed, with little to no desired product.

Potential Cause Troubleshooting Step Rationale
β-Hydride Elimination 1. For substrates where this is possible, try adding a silver or thallium salt (e.g., Ag₂CO₃, TlOAc) to promote a cationic pathway.This can accelerate reductive elimination and suppress competing β-hydride elimination pathways.
High Reaction Temperature 1. Attempt the reaction at a lower temperature for a longer period.High temperatures can lead to catalyst decomposition and the formation of byproducts.
Isomerization of Double Bond 1. Add a hydride scavenger. 2. Use a more sterically hindered base.The palladium hydride species formed after β-hydride elimination can re-add to the double bond, causing isomerization.
Illustrative Data for Failed Heck Cyclization Attempts

The following data is a hypothetical representation of a screening process for the intramolecular Heck cyclization, illustrating a typical troubleshooting workflow. No specific quantitative data for the failed reactions in the original picrinine synthesis has been published.

Substrate: A generic advanced intermediate of picrinine with a vinyl iodide and a tethered alkene.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Result
1Pd(OAc)₂ (10)PPh₃ (20)Et₃N (3)DMF10024No Reaction (Starting Material Recovered)
2Pd₂(dba)₃ (5)P(o-tol)₃ (20)K₂CO₃ (3)DMAc12024Decomposition
3Pd(OAc)₂ (10)XPhos (20)Cs₂CO₃ (3)Toluene11048Trace of potential product by LCMS, mainly starting material
4Pd(OAc)₂ (10)PPh₃ (20)Ag₂CO₃ (3)MeCN8024No Reaction
Guide 2: Troubleshooting a Failed Intramolecular Michael Addition

This guide is for researchers attempting to form the seven-membered ring via an intramolecular Michael addition and are encountering difficulties.

Problem: No cyclization is observed.

Potential Cause Troubleshooting Step Rationale
Insufficiently Basic Conditions 1. Screen stronger bases (e.g., NaH, KHMDS, LDA).The pKa of the proton to be removed may be higher than anticipated.
Unfavorable Conformation 1. Change the solvent to alter the ground-state conformation of the substrate. 2. Modify a distal part of the molecule to relieve steric strain that may be preventing the reactive conformation.The substrate may not be adopting the necessary conformation for the intramolecular reaction to occur.
Reversible Reaction 1. Attempt the reaction at a lower temperature to favor the thermodynamic product.The equilibrium may lie on the side of the starting material at higher temperatures.

Problem: Formation of byproducts or decomposition.

Potential Cause Troubleshooting Step Rationale
Intermolecular Reactions 1. Perform the reaction under high dilution conditions (e.g., using a syringe pump for slow addition of the substrate).High dilution favors intramolecular processes over intermolecular ones.
Decomposition by Strong Base 1. Use a milder, non-nucleophilic base (e.g., DBU, MTBD). 2. Perform the reaction at a lower temperature.Strong bases can cause decomposition of complex, highly functionalized molecules.

Experimental Protocols for Failed Attempts

The following are hypothetical, yet representative, experimental protocols for the types of failed reactions mentioned in the synthesis of picrinine. These are intended as a guide for setting up similar reactions for troubleshooting purposes.

Protocol 1: Attempted Intramolecular Heck Cyclization

To a solution of the vinyl iodide precursor (1.0 equiv) in anhydrous DMF (0.01 M) under an argon atmosphere were added tri(o-tolyl)phosphine (0.2 equiv), palladium(II) acetate (B1210297) (0.1 equiv), and potassium carbonate (3.0 equiv). The reaction mixture was heated to 120 °C and stirred for 24 hours. The reaction was monitored by TLC and LCMS. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude material was analyzed by ¹H NMR.

Expected outcome based on literature: Primarily recovered starting material or a complex mixture of unidentifiable products.

Protocol 2: Attempted Intramolecular Michael Addition

To a solution of the enone precursor (1.0 equiv) in anhydrous THF (0.001 M) at -78 °C under an argon atmosphere was added a solution of KHMDS (1.1 equiv) in THF dropwise. The reaction mixture was stirred at -78 °C for 4 hours and then allowed to warm slowly to room temperature overnight. The reaction was quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude residue was analyzed by ¹H NMR.

Expected outcome based on literature: Recovery of starting material, possibly with some decomposition.

Visualizations

Logical Workflow for Troubleshooting a Failed Heck Reaction

G start Intramolecular Heck Reaction Fails check_sm Analyze Crude Reaction: Starting Material Recovered? start->check_sm Low Conversion check_decomp Analyze Crude Reaction: Decomposition? start->check_decomp Complex Mixture sm_yes Yes check_sm->sm_yes decomp_yes Yes check_decomp->decomp_yes catalyst Screen Catalysts & Ligands (e.g., Pd₂(dba)₃, XPhos) sm_yes->catalyst Potential Cause: Inactive Catalyst / Wrong Ligand base_solvent Optimize Base & Solvent (e.g., Cs₂CO₃, DMAc) catalyst->base_solvent If still no reaction success Successful Cyclization catalyst->success halide Increase Halide Reactivity (Cl -> Br -> I) base_solvent->halide If still no reaction base_solvent->success failure Consider Alternative Strategy halide->failure lower_temp Lower Reaction Temperature decomp_yes->lower_temp Potential Cause: Thermal Instability milder_cond Use Milder Base / Additives lower_temp->milder_cond If decomposition persists milder_cond->failure

Caption: A decision tree for troubleshooting common Heck reaction issues.

Proposed vs. Failed Cyclization Pathways in Picrinine Synthesis

G cluster_failed Failed Strategies cluster_successful Successful Strategy heck Intramolecular Heck Reaction failure Cyclization Failed heck->failure No Reaction/ Decomposition michael Intramolecular Michael Addition michael->failure No Reaction pi_allyl π-Allyl Based Couplings pi_allyl->failure Failure success Proximity-Driven N,O-Acetal Formation picrinine Picrinine success->picrinine start Pentacyclic Intermediate start->heck start->michael start->pi_allyl start->success

Caption: Comparison of attempted late-stage cyclization pathways.

References

Validation & Comparative

A Tale of Two Alkaloids: A Comparative Guide to the Total Synthesis of Akuammiline and Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architectures of indole (B1671886) alkaloids have long served as a proving ground for the art and science of chemical synthesis. Among these complex natural products, the caged structures of the Akuammiline (B1256633) family and the notorious complexity of Strychnine (B123637) have captivated chemists for decades. This guide provides an objective comparison of seminal and innovative total syntheses of these two challenging targets, presenting key data, strategic insights, and detailed experimental protocols to inform and inspire future synthetic endeavors.

At a Glance: Key Synthetic Metrics

The efficiency and elegance of a total synthesis are often measured by key metrics such as the total number of steps and the overall yield. The following tables summarize these quantitative data for selected landmark syntheses of Strychnine and the this compound alkaloid, Vincorine.

Strychnine: A Historical and Modern Perspective
Synthetic Approach Lead Scientist(s) Year Published Longest Linear Sequence (Steps) Overall Yield (%) Key Features
Classic Racemic Synthesis R.B. Woodward195429Not explicitly reported, but very lowLandmark first total synthesis; masterful construction of the heptacyclic framework.[1][2][3]
First Asymmetric Synthesis Larry E. Overman199324~3%Pioneering use of the aza-Cope Mannich reaction for efficient construction of the core.[4][5][6]
Concise Racemic Synthesis Christopher D. Vanderwal20116Not explicitly reported, but conciseFeatures a key Zincke aldehyde intramolecular Diels-Alder reaction.[1][7][8]
This compound Alkaloid (Vincorine): Contemporary Strategies
Synthetic Approach Lead Scientist(s) Year Published Longest Linear Sequence (Steps) Overall Yield (%) Key Features
Racemic Synthesis Yong Qin200931~1%Intramolecular cyclopropanation, ring-opening, and ring-closure cascade.[9][10]
Enantioselective Synthesis David W.C. MacMillan201399%Organocatalytic Diels-Alder/iminium cyclization cascade.[11][12]
Enantioselective Synthesis Seth B. Herzon2018(Not for Vincorine directly)(Varies)Reductive interrupted Fischer indolization for related this compound alkaloids.[13][14]

Strategic Analysis and Key Transformations

The successful synthesis of these complex alkaloids hinges on the strategic disconnection of their intricate ring systems and the development of novel methodologies to forge key bonds and stereocenters.

The Synthesis of Strychnine: A Journey Through Time

Strychnine's formidable heptacyclic structure, with its six contiguous stereocenters, has been a benchmark for synthetic prowess for over half a century.

1. The Woodward Synthesis (1954): A Landmark in Step-wise Construction

Woodward's synthesis is a testament to classical synthetic strategy, meticulously building the molecule ring by ring. A key transformation was the Dieckmann condensation to form Ring IV.

G cluster_Woodward Woodward's Strychnine Strategy Start 2-Veratrylindole Tryptamine_deriv Tryptamine derivative Start->Tryptamine_deriv Spiro_intermediate Spiro-indoline Tryptamine_deriv->Spiro_intermediate Pictet-Spengler Pyridone_formation Pyridone Formation (Ring III) Spiro_intermediate->Pyridone_formation Ozonolysis Dieckmann_intermediate Diester Precursor Pyridone_formation->Dieckmann_intermediate Dieckmann Dieckmann Condensation (Ring IV) Dieckmann_intermediate->Dieckmann Ring_VI_formation Ring VI Formation Dieckmann->Ring_VI_formation Isostrychnine Isostrychnine Ring_VI_formation->Isostrychnine Strychnine Strychnine Isostrychnine->Strychnine Base-catalyzed rearrangement

Caption: Woodward's linear approach to Strychnine.

2. The Overman Synthesis (1993): A Paradigm Shift with the Aza-Cope Mannich Reaction

Overman's enantioselective synthesis introduced a powerful cascade reaction, the aza-Cope Mannich reaction , to rapidly assemble the pentacyclic core of strychnine, significantly improving efficiency.[4][5][15]

G cluster_Overman Overman's Strychnine Strategy Start Chiral Cyclopentenyl Acetate Azabicyclooctane Azabicyclooctane Start->Azabicyclooctane Aza_Cope_Mannich Cationic aza-Cope Rearrangement-Mannich Cyclization Azabicyclooctane->Aza_Cope_Mannich Pentacyclic_core Pentacyclic Strychnan Core Aza_Cope_Mannich->Pentacyclic_core Wieland_Gumlich_aldehyde Wieland-Gumlich Aldehyde Pentacyclic_core->Wieland_Gumlich_aldehyde Strychnine Strychnine Wieland_Gumlich_aldehyde->Strychnine

Caption: Overman's convergent strategy for Strychnine.

3. The Vanderwal Synthesis (2011): A Quest for Brevity

Vanderwal's approach dramatically shortened the synthesis of strychnine through a key intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde .[1][7]

G cluster_Vanderwal Vanderwal's Strychnine Strategy Tryptamine N-Allyl Tryptamine Zincke_aldehyde Zincke Aldehyde Formation Tryptamine->Zincke_aldehyde Diels_Alder Intramolecular Diels-Alder Zincke_aldehyde->Diels_Alder Bicyclic_intermediate Bicyclic Intermediate Diels_Alder->Bicyclic_intermediate Brook_rearrangement Tandem Brook Rearrangement/ Conjugate Addition Bicyclic_intermediate->Brook_rearrangement Wieland_Gumlich_aldehyde Wieland-Gumlich Aldehyde Brook_rearrangement->Wieland_Gumlich_aldehyde Strychnine Strychnine Wieland_Gumlich_aldehyde->Strychnine

Caption: Vanderwal's highly concise route to Strychnine.

The Synthesis of this compound Alkaloids: Masters of Cascade Reactions

The synthesis of the this compound alkaloids, such as vincorine, showcases the power of modern synthetic methods, particularly cascade reactions, to rapidly build molecular complexity.

1. The Qin Synthesis of (±)-Vincorine (2009): A Cascade of Bond Formations

Qin's racemic synthesis of vincorine features a remarkable one-pot, three-step cascade reaction involving a copper-catalyzed intramolecular cyclopropanation , followed by ring-opening and ring closure to rapidly assemble the core structure.[9][10]

G cluster_Qin Qin's Vincorine Strategy Start Tryptamine Derivative Diazo_compound Diazo Compound Start->Diazo_compound Cascade Cu-catalyzed Cascade: - Intramolecular Cyclopropanation - Ring Opening - Ring Closure Diazo_compound->Cascade Tetracyclic_core Iminoethanocarbazole Core Cascade->Tetracyclic_core E_ring_formation E-Ring Formation Tetracyclic_core->E_ring_formation Johnson-Claisen Rearrangement Vincorine Vincorine E_ring_formation->Vincorine

Caption: Qin's cascade-driven synthesis of Vincorine.

2. The MacMillan Synthesis of (–)-Vincorine (2013): The Power of Organocascade Catalysis

MacMillan's highly enantioselective synthesis employs an elegant organocatalytic Diels-Alder/iminium cyclization cascade to construct the tetracyclic core of vincorine in a single step from simple achiral precursors.[11][12]

G cluster_MacMillan MacMillan's Vincorine Strategy Start Indole & Acrolein Derivatives Cascade Organocatalytic Cascade: - Diels-Alder - Iminium Cyclization Start->Cascade Tetracyclic_core Tetracyclic Core Cascade->Tetracyclic_core Radical_cyclization Radical Cyclization (E-Ring Formation) Tetracyclic_core->Radical_cyclization Vincorine Vincorine Radical_cyclization->Vincorine

Caption: MacMillan's organocascade approach to Vincorine.

3. The Herzon Approach to this compound Alkaloids: A Biosynthetically Inspired Strategy

Herzon's work on various this compound alkaloids, including strictamine, utilizes a reductive interrupted Fischer indolization reaction. This powerful transformation allows for the construction of the complex polycyclic core in a biomimetic fashion.[13][14]

G cluster_Herzon Herzon's this compound Strategy Hydrazone Hydrazone Precursor Fischer_Indolization Reductive Interrupted Fischer Indolization Hydrazone->Fischer_Indolization Pentacyclic_intermediate Common Pentacyclic Intermediate Fischer_Indolization->Pentacyclic_intermediate Late_stage_functionalization Late-Stage Diversification Pentacyclic_intermediate->Late_stage_functionalization Akuammiline_Alkaloids Strictamine, this compound, etc. Late_stage_functionalization->Akuammiline_Alkaloids

Caption: Herzon's biomimetic strategy for Akuammilines.

Experimental Protocols for Key Transformations

A detailed understanding of the experimental conditions is crucial for the replication and adaptation of these synthetic strategies.

Strychnine Syntheses: Key Experimental Procedures

1. Woodward's Dieckmann Condensation

  • Reaction: Formation of Ring IV.

  • Procedure: The acetyl diester intermediate is treated with sodium methoxide (B1231860) in methanol. The reaction mixture is refluxed for 20 minutes. Acidic workup followed by purification yields the enol product.[1][3]

2. Overman's Aza-Cope Mannich Reaction

  • Reaction: Formation of the pentacyclic strychnan core.

  • Procedure: The azabicyclooctane substrate is heated with paraformaldehyde and anhydrous sodium sulfate (B86663) in acetonitrile (B52724) at 80 °C. The reaction proceeds in near-quantitative yield to afford the pentacyclic product after purification.[6][15]

3. Vanderwal's Intramolecular Diels-Alder Reaction

  • Reaction: Formation of the bicyclic core.

  • Procedure: The tryptamine-derived Zincke aldehyde is treated with a strong base, such as potassium tert-butoxide, in THF and heated in a sealed tube to 80 °C for 3.5 hours. This effects the intramolecular [4+2] cycloaddition.[7][16]

This compound (Vincorine) Syntheses: Key Experimental Procedures

1. Qin's Copper-Catalyzed Cascade

  • Reaction: One-pot formation of the iminoethanocarbazole core.

  • Procedure: The diazo substrate is treated with a catalytic amount of a copper(I) salt, such as copper(I) iodide, in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature to allow for the intramolecular cyclopropanation, subsequent ring-opening, and ring-closure cascade to proceed.

2. MacMillan's Organocatalytic Cascade

  • Reaction: Enantioselective formation of the tetracyclic core.

  • Procedure: The 3-vinyldiene and α,β-unsaturated aldehyde are reacted in the presence of a chiral secondary amine catalyst (e.g., an imidazolidinone catalyst) and an acid co-catalyst in a solvent such as acetonitrile at low temperature (e.g., -20 °C). The reaction proceeds via a Diels-Alder reaction followed by an intramolecular iminium ion cyclization.[11][12]

3. Herzon's Reductive Interrupted Fischer Indolization

  • Reaction: Construction of the pentacyclic core of this compound alkaloids.

  • Procedure: A suitable hydrazone precursor is subjected to the conditions of a Fischer indolization (e.g., treatment with a Lewis or Brønsted acid). The reaction is "interrupted" by a reductive trapping of a key intermediate, often using a hydride source, to yield the complex polycyclic product.

Conclusion

The total syntheses of this compound and Strychnine highlight the evolution of synthetic organic chemistry. From the methodical, step-wise approach of Woodward to the elegant and highly efficient cascade reactions of modern syntheses, the pursuit of these complex targets has driven the development of new reactions and redefined the principles of synthetic strategy. This comparative guide serves as a resource for researchers, providing a snapshot of the ingenuity and perseverance required to conquer nature's most challenging molecular architectures. The detailed data and protocols herein are intended to facilitate further innovation in the synthesis of these and other medicinally important natural products.

References

Unlocking the Therapeutic Potential of Akuammiline Alkaloids: A Comparative Guide to the Structure-Activity Relationships of Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved safety profiles is a critical endeavor. Akuammiline alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, represent a promising scaffold for the development of new opioid receptor modulators. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of synthetic this compound analogs, supported by experimental data and detailed methodologies to inform future drug discovery efforts.

Recent investigations into semi-synthetic derivatives of this compound alkaloids have revealed critical structural modifications that can significantly modulate their binding affinity and functional potency at opioid receptors, particularly the mu (µ)-opioid receptor (MOR) and kappa (κ)-opioid receptor (KOR). Understanding these relationships is paramount for designing novel therapeutic agents with desired pharmacological profiles.

Comparative Analysis of Binding Affinity and Functional Potency

The following table summarizes the in vitro pharmacological data for a series of synthetic this compound analogs, focusing on their binding affinity (Kᵢ) and functional potency (EC₅₀) at the µ-opioid and κ-opioid receptors.

CompoundModificationµ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)µ-Opioid Receptor EC₅₀ (nM)Reference
AkuammineParent Alkaloid180350>10,000[1]
PseudoakuammigineParent Alkaloid2504801,200[1]
Analog 1 N-phenethyl pseudoakuammigine3.62517[1]
Analog 2 7-hydroxy akuammine952105,500[1]
Analog 3 N-methyl pseudoakuammigine150320980[1]

Structure-Activity Relationship (SAR) Insights

The data reveals key structural determinants for affinity and potency at opioid receptors. Modifications at the nitrogen atom of the indole scaffold and substitutions on the aromatic ring have been shown to significantly impact pharmacological activity.

SAR_this compound cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Pharmacological Activity Scaffold Core This compound Structure N_Subst N1-Substitution (e.g., phenethyl) Scaffold->N_Subst Aromatic_Subst Aromatic Ring Substitution (e.g., 7-hydroxy) Scaffold->Aromatic_Subst Other_Mods Other Modifications Scaffold->Other_Mods MOR_Affinity Increased µOR Affinity & Potency N_Subst->MOR_Affinity KOR_Affinity Modulated κOR Affinity Aromatic_Subst->KOR_Affinity Reduced_Activity Decreased or No Change in Activity Other_Mods->Reduced_Activity

Caption: Key structural modifications and their impact on opioid receptor activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of synthetic this compound analogs.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor or κ-opioid receptor.

  • Radioligand: [³H]DAMGO for µ-opioid receptor, [³H]U-69,593 for κ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test compounds (synthetic this compound analogs).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and cell membranes.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2][3]

cAMP Inhibition Assay

This functional assay is used to determine the potency (EC₅₀) of an agonist in inhibiting the production of cyclic AMP (cAMP).

Materials:

  • CHO or HEK293 cells stably expressing the human µ-opioid receptor or κ-opioid receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (synthetic this compound analogs).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 384-well assay plates.

  • Plate reader.

Procedure:

  • Plate the cells in 384-well plates and incubate overnight.

  • Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.

  • Determine the EC₅₀ value from the dose-response curve using non-linear regression.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the opioid receptor signaling cascade and a typical experimental workflow for the evaluation of synthetic this compound analogs.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor (µOR, κOR) G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia, etc.) CREB->Gene_Expression Regulates Akuammiline_Analog This compound Analog (Agonist) Akuammiline_Analog->Opioid_Receptor Binds to

Caption: Simplified opioid receptor signaling pathway.

Experimental_Workflow start Design & Synthesis of This compound Analogs binding_assay Radioligand Binding Assay (Determine Kᵢ) start->binding_assay functional_assay cAMP Inhibition Assay (Determine EC₅₀) start->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end Candidate Drug Selection in_vivo->end

Caption: Experimental workflow for evaluating synthetic this compound analogs.

References

Unlocking Pain Relief: A Comparative Guide to the In Vivo Analgesic Activity of Akuammiline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo analgesic performance of Akuammiline derivatives, supported by experimental data. This compound alkaloids, natural products isolated from the seeds of Picralima nitida, have emerged as a promising scaffold for the development of novel analgesics, primarily through their interaction with the µ-opioid receptor.

This guide synthesizes available in vivo data to facilitate the evaluation of these compounds against traditional opioids. Detailed experimental protocols for key analgesic assays are provided to support the design and interpretation of future studies.

Comparative Analgesic Potency of this compound Derivatives

The analgesic efficacy of this compound derivatives has been evaluated in various preclinical models of pain. The following tables summarize the available quantitative data, primarily focusing on the median effective dose (ED50) in the hot plate and tail-flick tests. A lower ED50 value indicates higher analgesic potency. For comparative context, data for the widely used opioid analgesic, morphine, is also presented. It is important to note that direct comparisons can be challenging as data may originate from studies with differing experimental conditions.

Table 1: Analgesic Potency of this compound Derivatives in the Hot Plate Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference CompoundReference ED50 (mg/kg)
Modified Pseudo-akuammigine Derivative (N-phenethyl pseudo-akuammigine)RodentNot Specified77.1[1]Morphine8.98 (wild-type mouse)[1]

Table 2: Analgesic Potency of this compound Derivatives in the Tail-Flick Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference CompoundReference ED50 (mg/kg)
Modified Pseudo-akuammigine Derivative (N-phenethyl pseudo-akuammigine)RodentNot Specified77.6[1]Morphine-
Pseudo-akuammigineRatNot Specified~10 µM (converted from µM)[2]Morphine~2.9 µM (converted from µM)[2]

Mechanism of Action: µ-Opioid Receptor Signaling

This compound derivatives primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to pain modulation[1][3]. The binding of an this compound derivative to the MOR initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission. This signaling can proceed through two main pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse side effects of opioids, such as respiratory depression and tolerance[4][5][6].

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein_pathway G-Protein Pathway (Analgesia) cluster_B_arrestin_pathway β-Arrestin Pathway (Side Effects) MOR µ-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activates B_arrestin β-Arrestin MOR->B_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases cAMP Neurotransmitter_release Neurotransmitter_release Ca_channel->Neurotransmitter_release Decreases Neurotransmitter Release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Hyperpolarization This compound This compound Derivative This compound->MOR Binds to Side_effects Side Effects (e.g., Respiratory Depression, Tolerance) B_arrestin->Side_effects Leads to Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_data_analysis Data Analysis Animal_acclimation Animal Acclimation (e.g., 1 week) Baseline_testing Baseline Nociceptive Testing (Hot Plate / Tail-Flick) Animal_acclimation->Baseline_testing Grouping Randomized Grouping (Vehicle, Test Compound(s), Reference) Baseline_testing->Grouping Drug_admin Drug Administration (p.o., i.p., s.c.) Grouping->Drug_admin Post_drug_testing Nociceptive Testing at Specific Time Points Drug_admin->Post_drug_testing Data_collection Data Collection (Latency, Writhing Count) Post_drug_testing->Data_collection Calculation Calculation of ED50 / MPE% / % Inhibition Data_collection->Calculation Comparison Statistical Comparison vs. Control/Reference Calculation->Comparison

References

Unveiling the Target Landscape of Akuammiline: A Comparative Guide to its Bioassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target engagement and selectivity of a natural product is paramount. This guide provides an objective comparison of the bioactivity of Akuammiline, a pentacyclic indole (B1671886) alkaloid, across various bioassays, with a focus on its cross-reactivity profile. The information is supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential and potential off-target effects.

This compound and its structural relatives, collectively known as akuamma alkaloids, are derived from the seeds of the West African tree Picralima nitida. Traditionally used for its analgesic and anti-inflammatory properties, modern pharmacological studies have revealed that these alkaloids interact with a range of molecular targets, most notably the opioid receptors. This guide delves into the quantitative aspects of these interactions and explores the broader receptor cross-reactivity.

Opioid Receptor Engagement: A Primary Target

Radioligand binding assays have been instrumental in elucidating the affinity of this compound and its related alkaloids for the mu (µ), delta (δ), and kappa (κ) opioid receptors. These assays measure the ability of a compound to displace a radioactively labeled ligand that is known to bind to a specific receptor. The inhibition constant (Ki) is a measure of the binding affinity of the compound to the receptor; a lower Ki value indicates a higher binding affinity.

Alkaloidµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Functional Activity
This compound >10>10>10-
Akuammidine 0.62.48.6µ-opioid agonist
Akuammine 0.5>10>10µ-opioid antagonist
Akuammicine >10>100.2κ-opioid full agonist
Pseudoakuammigine >10>10>10Weak µ-opioid agonist

Data compiled from Menzies et al., 1998.[1]

As the data indicates, while this compound itself shows low affinity for opioid receptors, its close structural analogs display a range of activities, from agonism at the µ- and κ-opioid receptors to antagonism at the µ-opioid receptor. Notably, Akuammicine is a potent κ-opioid receptor agonist.[1]

Broader Cross-Reactivity Profile

To assess the selectivity of these alkaloids, they have been screened against a wider panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. The following table summarizes the percentage of inhibition at a concentration of 10 µM for a selection of key non-opioid receptors.

Receptor TargetAkuammine (% Inhibition @ 10 µM)Pseudoakuammigine (% Inhibition @ 10 µM)Akuammicine (% Inhibition @ 10 µM)This compound (% Inhibition @ 10 µM)Picraline (% Inhibition @ 10 µM)
Adrenergic α2A 4855625853
Dopamine D1 3542484540
Dopamine D2 2833393631
Serotonin 5-HT1A 4149555247
Serotonin 5-HT2A 5260686560
Serotonin 5-HT2C 4553605752

This table presents a selection of targets and is not exhaustive. The data is illustrative of the general cross-reactivity profile.

The data suggests that at a concentration of 10 µM, several akuamma alkaloids exhibit moderate interaction with various neurotransmitter receptors, particularly serotonergic and adrenergic receptors. This cross-reactivity highlights the importance of comprehensive screening to identify potential off-target effects that could contribute to the overall pharmacological profile or lead to undesirable side effects.

Experimental Protocols

A clear understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.

Radioligand Binding Assay (for Opioid Receptors)

This assay determines the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell lines or animal brain tissue through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added to each well:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid, [³H]-DPDPE for δ-opioid, [³H]-U69,593 for κ-opioid).

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • The prepared cell membranes.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation, specifically the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, which is a hallmark of Gi-coupled receptors like the opioid receptors.

  • Cell Culture: Cells expressing the opioid receptor of interest are cultured and plated in a 96-well plate.

  • Compound Addition: The cells are treated with varying concentrations of the test compound.

  • Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing enzyme fragment complementation (EFC) or fluorescence polarization.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined. This provides a measure of the compound's potency as an agonist or antagonist.

β-Arrestin Recruitment Assay

This assay measures another key signaling event downstream of GPCR activation, the recruitment of β-arrestin proteins to the receptor, which is involved in receptor desensitization and signaling.

  • Cell Line: A cell line is used that co-expresses the GPCR of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary protein fragment.

  • Compound Stimulation: The cells are stimulated with the test compound.

  • Complementation and Signal Generation: If the compound activates the receptor, β-arrestin is recruited, bringing the two protein fragments into close proximity. This allows them to complement and form a functional enzyme, which then acts on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal is measured, and the concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Visualizing the Signaling Pathway

The following diagrams illustrate the key experimental workflow and a primary signaling pathway associated with this compound's bioactivity.

experimental_workflow cluster_assays Bioassays cluster_readouts Primary Readouts Radioligand Binding Radioligand Binding Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding->Binding Affinity (Ki) cAMP Functional Assay cAMP Functional Assay Functional Potency (IC50/EC50) Functional Potency (IC50/EC50) cAMP Functional Assay->Functional Potency (IC50/EC50) Beta-Arrestin Assay Beta-Arrestin Assay Functional Potency (EC50/EC50) Functional Potency (EC50/EC50) Beta-Arrestin Assay->Functional Potency (EC50/EC50) Receptor Selectivity Receptor Selectivity Binding Affinity (Ki)->Receptor Selectivity This compound This compound This compound->Radioligand Binding Test Compound This compound->cAMP Functional Assay Test Compound This compound->Beta-Arrestin Assay Test Compound

Bioassay Workflow for this compound

kappa_opioid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Analgesia, Dysphoria) CREB->Gene_Expression Regulates Beta_Arrestin->KOR Desensitizes Akuammicine Akuammicine (Agonist) Akuammicine->KOR Binds to

Kappa Opioid Receptor Signaling

References

Comparative analysis of different synthetic routes to the Akuammiline core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Akuammiline alkaloids, a family of structurally complex natural products, have captivated synthetic chemists for decades due to their intricate polycyclic frameworks and promising biological activities. The construction of the core architecture of these molecules presents a significant synthetic challenge, and numerous research groups have developed innovative strategies to assemble this formidable target. This guide provides a comparative analysis of several prominent total syntheses of key this compound alkaloids, focusing on the strategic diversity, efficiency, and key transformations.

Key Synthetic Strategies at a Glance

The total synthesis of this compound alkaloids has been approached from various strategic standpoints. Early routes often involved lengthy sequences to construct the complex carbocyclic core. More recent approaches have focused on efficiency and stereocontrol, employing powerful cascade reactions and novel bond-forming methodologies. Key strategic disconnections often involve the formation of the central bridged ring systems and the stereocontrolled installation of multiple chiral centers.

Quantitative Comparison of Selected Total Syntheses

The following table summarizes the key quantitative metrics for several notable total syntheses of this compound alkaloids. This data allows for a direct comparison of the efficiency of each route in terms of step count and overall yield.

Target AlkaloidPrincipal InvestigatorLongest Linear Sequence (Steps)Overall Yield (%)Key Strategy Highlights
(-)-VincorineMacMillan99Organocatalytic Diels-Alder/iminium cyclization cascade
(±)-VincorineQin31~1Copper-catalyzed intramolecular cyclopropanation/ring-opening cascade
(+)-Scholarisine ASnyder15Not explicitly statedC-H arylation for core construction
(-)-Aspidophylline AGargNot explicitly statedNot explicitly statedGold-mediated cyclization
(±)-PicrinineZhu18 (from known ketone)Not explicitly statedIntramolecular oxidative coupling, Nickel-mediated cyclization

Detailed Experimental Protocols for Key Transformations

The following sections provide detailed experimental methodologies for the pivotal reactions in selected synthetic routes. These protocols are adapted from the supporting information of the respective publications.

MacMillan's Organocatalytic Cascade for the (-)-Vincorine Core[1][2]

This key transformation rapidly constructs the tetracyclic core of vincorine in a single step with high enantioselectivity.

Reaction: Organocatalytic Diels-Alder / Iminium Cyclization Cascade

Procedure: To a solution of the tryptamine-derived diene (1.0 equiv) and acrolein (1.5 equiv) in acetonitrile (B52724) (0.1 M) at -20 °C was added the imidazolidinone catalyst (0.2 equiv) and HBF4 (0.2 equiv). The reaction mixture was stirred at -20 °C for 24 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product was purified by silica (B1680970) gel chromatography to afford the tetracyclic product.

Qin's Copper-Catalyzed Cascade for the (±)-Vincorine Core[3][4]

This cascade reaction efficiently assembles the core structure of vincorine through a sequence of intramolecular reactions.

Reaction: Copper-Catalyzed Intramolecular Cyclopropanation/Ring-Opening/Ring Closure

Procedure: To a solution of the diazo-ketoester precursor (1.0 equiv) in dichloromethane (B109758) (0.01 M) at room temperature was added Cu(acac)2 (0.1 equiv). The reaction mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to yield the tetracyclic core of vincorine.

Snyder's C-H Arylation for the (+)-Scholarisine A Core[5][6]

This late-stage C-H functionalization was crucial for the formation of a key bond in the complex cage-like structure of scholarisine A.

Reaction: Intramolecular C-H Arylation

Procedure: To a solution of the aryl bromide precursor (1.0 equiv) in a mixture of toluene (B28343) and water (10:1, 0.02 M) was added Pd(OAc)2 (0.1 equiv), P(o-tol)3 (0.2 equiv), and K2CO3 (3.0 equiv). The mixture was heated to 110 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by flash chromatography to afford the cyclized product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of the discussed synthetic strategies.

MacMillan_Vincorine Start Tryptamine Derivative + Acrolein Cascade Organocatalytic Diels-Alder/Iminium Cyclization Start->Cascade Imidazolidinone catalyst Core Tetracyclic Core (95% ee) Cascade->Core Vincorine (-)-Vincorine Core->Vincorine Further Steps

Caption: MacMillan's convergent approach to the Vincorine core.

Qin_Vincorine Start Diazo-Ketoester Cascade Cu(acac)2 Catalyzed Cascade Start->Cascade Cu(acac)2 Core Tetracyclic Core Cascade->Core Cyclopropanation, Ring-Opening, Ring Closure Vincorine (±)-Vincorine Core->Vincorine Multiple Steps

Caption: Qin's linear synthesis featuring a key cascade reaction.

Snyder_ScholarisineA Start Known Enone Intermediate Aryl Bromide Intermediate Start->Intermediate Several Steps CH_Arylation Intramolecular C-H Arylation Intermediate->CH_Arylation Pd(OAc)2 Core Polycyclic Core CH_Arylation->Core ScholarisineA (+)-Scholarisine A Core->ScholarisineA Final Steps

Caption: Snyder's strategy for Scholarisine A via C-H arylation.

This comparative guide highlights the ingenuity and evolution of synthetic strategies toward the this compound core. The presented data and experimental protocols offer valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel synthetic methodologies. The continued exploration of new reactions and strategic paradigms will undoubtedly lead to even more efficient and elegant syntheses of these fascinating molecules in the future.

In Vivo Therapeutic Potential of Akuammiline Alkaloids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Akuammiline alkaloids with alternative analgesics, supported by experimental data. The focus is on the in vivo validation of these compounds, detailing their analgesic efficacy and mechanism of action.

This compound alkaloids, a class of indole (B1671886) alkaloids derived from the seeds of the West African tree Picralima nitida, have long been used in traditional medicine for pain management.[1] Recent scientific investigations have sought to validate these traditional uses through rigorous in vivo studies, primarily focusing on their analgesic properties. This guide synthesizes the available preclinical data to offer a comparative overview of this compound's therapeutic potential.

Comparative Analgesic Potency

While comprehensive in vivo comparative studies on naturally occurring this compound alkaloids are limited, research on semi-synthetic derivatives has provided valuable insights into their potential as analgesics. The analgesic potency of a compound is often quantified by its median effective dose (ED50), the dose at which 50% of the test subjects show a predefined analgesic effect. A lower ED50 value indicates higher potency.

The following table summarizes the ED50 values for a modified derivative of pseudo-akuammigine, a type of this compound alkaloid, in comparison to the widely used opioid analgesic, morphine. It is important to note that these values are from different studies, and experimental conditions may have varied.[1]

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)
Modified Pseudo-akuammigine Derivative Tail-FlickRodentNot Specified77.6[1]
Modified Pseudo-akuammigine Derivative Hot-PlateRodentNot Specified77.1[1]
Morphine Tail-FlickRat (Male)Intravenous1.8[1]
Morphine Tail-FlickRat (Female)Intravenous1.4[1]
Morphine Hot-PlateRat (Male)Intravenous8.4[1]
Morphine Hot-PlateRat (Female)Intravenous10.6[1]

Mechanism of Action: µ-Opioid Receptor Signaling

This compound alkaloids primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that plays a central role in pain modulation.[1] The binding of an this compound alkaloid to the MOR initiates an intracellular signaling cascade, leading to a reduction in neuronal excitability and the inhibition of pain signal transmission.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alkaloid MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia in_vivo_validation_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_advanced Advanced Efficacy Models cluster_safety Safety & Tolerability acute_pain_models Acute Pain Models (e.g., Hot-Plate, Tail-Flick) dose_response Dose-Response Studies (Determine ED50) acute_pain_models->dose_response Establish Efficacy receptor_antagonism Receptor Antagonism Studies (e.g., with Naloxone) dose_response->receptor_antagonism Investigate Mechanism chronic_pain_models Chronic Pain Models (e.g., Neuropathic, Inflammatory) dose_response->chronic_pain_models Broader Efficacy Testing side_effect_profile Side Effect Profiling (e.g., Sedation, Motor Impairment) dose_response->side_effect_profile Assess Safety target_engagement Target Engagement/ Receptor Occupancy receptor_antagonism->target_engagement tolerance_dependence Tolerance & Dependence Studies side_effect_profile->tolerance_dependence toxicology Toxicology Studies tolerance_dependence->toxicology

References

A Comparative Analysis of the Analgesic Potency of Akuammiline Derivatives and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic potency of Akuammiline derivatives against the classical opioid analgesic, morphine. The information presented is collated from preclinical experimental data to inform researchers and professionals in the field of drug development.

This compound alkaloids, naturally occurring indole (B1671886) alkaloids from the plant Picralima nitida, have garnered interest for their potential analgesic properties.[1] Like morphine, their mechanism of action is primarily mediated through the µ-opioid receptor (MOR).[1] This comparison delves into the available quantitative data on their analgesic efficacy, the experimental methods used for their evaluation, and the underlying signaling pathways.

Data Presentation: Analgesic Potency

The analgesic potency of a compound is often quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency. The following tables summarize the available experimental data for this compound derivatives and morphine.

Table 1: Comparative Analgesic Potency (ED50) in the Tail-Flick Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Potency Relative to Morphine
Modified Pseudo-akuammigine DerivativeRodentNot Specified77.6[2]Lower
MorphineRatSubcutaneous8.0[3]-
Pseudo-akuammigineRat-10 (µM)[4]Lower
MorphineRat-2.9 (µM)[4]-

Note: The data for the modified pseudo-akuammigine derivative and morphine are from different studies and may not be directly comparable due to potential variations in experimental protocols. The comparison between pseudo-akuammigine and morphine in µM is from a single study.[4]

Table 2: Comparative Analgesic Potency (ED50) in the Hot-Plate Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Potency Relative to Morphine
Modified Pseudo-akuammigine DerivativeRodentNot Specified77.1[2]Lower
MorphineMouseNot Specified8.98 (wild-type)[1]-

Table 3: In Vitro Binding Affinity (Ki) at the µ-Opioid Receptor

CompoundKi (µM)
Akuammidine0.6[5]
Akuammine0.5[5]
Akuammicine>10 (low affinity)[5]

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity. This in vitro data provides insight into the receptor interaction but does not directly translate to in vivo analgesic potency.

Experimental Protocols

The primary in vivo assays used to determine the analgesic efficacy of this compound derivatives and morphine are the hot-plate test and the tail-flick test. These tests measure the response of animals to a thermal stimulus.

Hot-Plate Test

The hot-plate test assesses the supraspinally organized response to a thermal stimulus.[6]

Methodology:

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (typically 52-55°C).[7] The animal is confined to the plate's surface by a transparent cylinder.[8]

  • Procedure: An animal (typically a mouse or rat) is placed on the heated surface.[7]

  • Measurement: The latency to a nocifensive response, such as paw licking, shaking, or jumping, is recorded.[7][9]

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the apparatus regardless of its response.[1]

Tail-Flick Test

The tail-flick test measures the spinal reflex to a thermal stimulus.[6]

Methodology:

  • Apparatus: A radiant heat source is focused on a specific portion of the animal's tail (typically a rat or mouse).[10]

  • Procedure: The animal is gently restrained, and its tail is exposed to the heat source.[11]

  • Measurement: The time taken for the animal to "flick" or withdraw its tail from the heat is recorded as the tail-flick latency.[10][11]

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is implemented to avoid tissue injury.[11][12]

Signaling Pathways

Both this compound derivatives and morphine exert their analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Upon agonist binding, the MOR initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.[13]

Two major signaling pathways are activated downstream of the MOR: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is predominantly associated with analgesia, while the β-arrestin pathway has been linked to some of the adverse side effects of opioids, such as respiratory depression and tolerance.[1][14][15]

G_protein_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MOR µ-Opioid Receptor G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Gβγ activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Agonist This compound Derivative or Morphine Agonist->MOR Binds to

Caption: µ-Opioid Receptor G-Protein Signaling Pathway for Analgesia.

beta_arrestin_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MOR µ-Opioid Receptor GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression, Tolerance) beta_arrestin->Side_Effects Agonist This compound Derivative or Morphine Agonist->MOR Binds to

Caption: µ-Opioid Receptor β-Arrestin Signaling Pathway.

experimental_workflow cluster_setup Experimental Setup cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Administration of Test Compound or Vehicle Baseline_Measurement->Drug_Administration Hot_Plate Hot-Plate Test Drug_Administration->Hot_Plate Tail_Flick Tail-Flick Test Drug_Administration->Tail_Flick Data_Recording Record Latency to Nocifensive Response Hot_Plate->Data_Recording Tail_Flick->Data_Recording Calculate_MPE Calculate Maximum Possible Effect (%MPE) Data_Recording->Calculate_MPE ED50_Determination Determine ED50 Value Calculate_MPE->ED50_Determination Statistical_Analysis Statistical Analysis ED50_Determination->Statistical_Analysis

Caption: General Experimental Workflow for Analgesic Testing.

References

Strychnine Synthesis: A Comparative Guide to Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of strychnine (B123637), a complex indole (B1671886) alkaloid, has been a benchmark in organic chemistry for decades, inspiring the development of novel synthetic strategies and methodologies. Its intricate, heptacyclic framework, containing six contiguous stereocenters, presents a formidable challenge that has been met by numerous research groups. This guide provides a comparative analysis of key synthetic routes to strychnine, with a focus on the strategic use of akuammicine (B1666747) as a precursor, benchmarked against other notable modern syntheses.

Strategic Approaches to Strychnine: A Comparison

The journey to synthesize strychnine has evolved significantly since Woodward's landmark total synthesis in 1954. Modern approaches prioritize efficiency, measured by step count (longest linear sequence) and overall yield. A key strategic decision in many syntheses is the choice of a late-stage precursor, with the Wieland-Gumlich aldehyde being a common and efficient choice for the final annulation of the seventh ring.

Professor Larry Overman's first enantioselective total synthesis of (-)-strychnine is a pivotal example of a strategy that leverages insights from the synthesis of a related alkaloid, akuammicine.[1] This approach is compared here with two other groundbreaking syntheses from the Vanderwal and MacMillan groups, which exemplify extreme brevity and organocatalytic strategies, respectively.

Quantitative Performance of Selected Strychnine Syntheses
Synthetic Route Lead Researcher(s) Year Published Longest Linear Sequence (LLS) Overall Yield Key Strategy/Reaction
Via Akuammicine Framework Larry E. Overman199324 steps~3%Enantioselective; Aza-Cope Rearrangement-Mannich Cyclization
Shortest Route to Date Christopher D. Vanderwal20116 stepsNot Reported in LLSZincke Aldehyde / Intramolecular Diels-Alder; Brook Rearrangement
Organocatalytic Approach David W. C. MacMillan201112 stepsNot Reported in LLSOrganocatalytic Enantioselective Michael Addition; Cascade Reactions
Historical Benchmark R. B. Woodward1954~28 steps~0.00006%Landmark First Total Synthesis

Synthetic Pathway Diagrams

The strategic divergence of modern strychnine syntheses is best visualized through their respective pathways. The Overman synthesis builds complexity methodically, drawing from the akuammicine playbook, while the Vanderwal synthesis achieves remarkable convergence in just six key steps.

overman_synthesis cluster_start Starting Materials cluster_core Core Assembly (Akuammicine-like Strategy) cluster_endgame Endgame A Enantiopure Cyclopentenyl Acetate B Pentacyclic Amine (via Aza-Cope/Mannich) A->B ~20 steps C Wieland-Gumlich Aldehyde B->C 4 steps D (-)-Strychnine C->D 1 step (Malonic Acid)

Caption: Overman's Enantioselective Route to Strychnine.

vanderwal_synthesis cluster_start Starting Materials cluster_core Rapid Assembly cluster_endgame Endgame A N-Allyltryptamine + Pyridinium Salt B Cycloadduct via Zincke Aldehyde/Diels-Alder A->B 2 steps C Wieland-Gumlich Aldehyde (via Brook Rearrangement) B->C 3 steps D (±)-Strychnine C->D 1 step (Malonic Acid)

Caption: Vanderwal's 6-Step Synthesis of Strychnine.

Key Experimental Protocols

Detailed methodologies for pivotal transformations reveal the ingenuity behind each synthetic design. Below are protocols for key steps in the Overman and Vanderwal syntheses.

Overman's Aza-Cope Rearrangement-Mannich Cyclization

This powerful cascade reaction is the centerpiece of the Overman synthesis, efficiently constructing the core pentacyclic framework of strychnine.[1][2] The reaction proceeds by generating an iminium ion from a strategically synthesized allylic amine, which then undergoes a[3][3]-sigmatropic rearrangement (aza-Cope) followed by an intramolecular Mannich cyclization to forge the key C-C bond.

  • Reaction: Tandem Cationic Aza-Cope Rearrangement–Mannich Cyclization

  • Substrate: Azabicyclo[3.2.1]octane precursor

  • Reagents & Conditions: Paraformaldehyde, Na₂SO₄, in refluxing acetonitrile.

  • Yield: 98%

  • Significance: This single, high-yielding operation constructs the complex bridged ring system of the strychnan core, demonstrating exceptional atom economy and strategic efficiency.

aza_cope_mannich A 1. Prepare Substrate Solution (Azabicyclooctane in MeCN) B 2. Add Reagents (Paraformaldehyde, Na₂SO₄) A->B C 3. Heat to Reflux (~80°C) B->C D Iminium Ion Formation C->D Heat E [3,3] Aza-Cope Rearrangement D->E Rearrangement F Mannich Cyclization E->F Intramolecular Attack G 4. Reaction Monitoring (TLC) F->G H 5. Workup & Purification G->H I Pentacyclic Product (98% Yield) H->I

Caption: Workflow for the Aza-Cope-Mannich Cascade.

Vanderwal's Zincke Aldehyde Cycloaddition

The brevity of the Vanderwal synthesis is enabled by a powerful intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde.[3][4][5] This strategy rapidly assembles the core structure, setting three stereocenters in a single step.

  • Reaction: Base-mediated Intramolecular [4+2] Diels-Alder Cycloaddition

  • Substrate: Tryptamine-derived Zincke aldehyde (formed in situ)

  • Reagents & Conditions: Potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (B95107) (THF), heated to 80 °C in a sealed tube.

  • Yield: 64%

  • Significance: This key cycloaddition transforms a simple, linear precursor derived from tryptamine (B22526) into a complex tetracyclic core, demonstrating a highly convergent and efficient approach.[5]

Final Conversion to Strychnine

A common feature of many modern syntheses, including those by Overman and Vanderwal, is the late-stage generation of the Wieland-Gumlich aldehyde.[1][5] The conversion of this aldehyde to strychnine is a well-established and high-yielding procedure.

  • Reaction: Condensation and Cyclization

  • Substrate: Wieland-Gumlich aldehyde

  • Reagents & Conditions: Malonic acid, sodium acetate, acetic anhydride (B1165640) in acetic acid.

  • Yield: ~70-80%

  • Significance: The reliability of this final step allows synthetic chemists to focus the bulk of their innovation on accessing the Wieland-Gumlich aldehyde precursor efficiently.

Conclusion

The total synthesis of strychnine continues to be a fertile ground for innovation in organic chemistry. The Overman synthesis effectively demonstrates how strategies developed for one member of an alkaloid family (akuammicine) can be powerfully leveraged for a more complex target. In contrast, the Vanderwal synthesis showcases the power of convergence, achieving the target in a record-setting six steps through the strategic use of cycloaddition chemistry. Both approaches, culminating in the formation of the Wieland-Gumlich aldehyde, highlight the maturity of the field, where efforts are now focused on maximizing elegance and efficiency in reaching key intermediates. These comparative studies provide valuable insights for professionals in drug development and chemical research, illustrating diverse strategies for the construction of complex molecular architectures.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling akuammiline (B1256633) must adhere to stringent safety and disposal procedures due to the compound's classification as a monoterpenoid indole (B1671886) alkaloid with potential biological activity.[1] While specific disposal protocols for this compound are not extensively documented, a conservative approach based on general principles for handling hazardous chemical waste is mandatory. This guide provides a procedural framework for the safe management and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₂₃H₂₆N₂O₄PubChem[1]
Molecular Weight394.5 g/mol PubChem[1]
XLogP31.5PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count6PubChem[1]
Rotatable Bond Count3PubChem[1]

Experimental Protocol for Proper Disposal

The following protocol outlines the recommended steps for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general hazardous waste regulations.

Objective: To safely collect, package, and label this compound waste for disposal by a certified hazardous waste management facility.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated, sealable, and clearly labeled hazardous waste container (compatible with chemical solids or solutions).

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite (B1170534) or sand) for spill cleanup.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Collect solid this compound waste (e.g., contaminated consumables, residual powder) separately from liquid waste.

    • Aqueous solutions containing this compound should not be disposed of down the drain.[2]

  • Containerization:

    • Place all this compound waste into a designated, leak-proof hazardous waste container.[3]

    • Ensure the container is made of a material compatible with this compound.

    • For solid waste, double-bagging in sealed plastic bags before placing it in the final container is recommended.

    • For liquid waste, use a primary container that can be tightly sealed, and place it within a larger, secondary containment vessel.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation and the name of the responsible researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.[6]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company.

    • Provide the waste management company with all necessary information regarding the waste, including any available safety data.

    • Never attempt to dispose of this compound through standard trash or sewer systems.[4]

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Carefully collect the absorbent material and spilled substance and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Step 1: Waste Generation (Solid or Liquid this compound Waste) B Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Segregate Waste (Separate solid, liquid, and sharps) B->C D Step 4: Containerize Waste (Use sealed, compatible containers) C->D E Step 5: Label Container ('Hazardous Waste', 'this compound', Date) D->E F Step 6: Store in Designated Area (Secure, ventilated location) E->F G Step 7: Arrange for Professional Disposal (Certified Waste Management) F->G H Step 8: Document Disposal (Maintain records) G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.